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  • Product: 2-Phenyl-2-butene
  • CAS: 2082-61-3

Core Science & Biosynthesis

Foundational

Synthesis of 2-Phenyl-2-Butene from 2-Phenylbutane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-phenyl-2-butene (B127639) from various 2-phenylbutane der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-phenyl-2-butene (B127639) from various 2-phenylbutane derivatives. The synthesis of this alkene is of interest as it serves as a versatile intermediate in organic synthesis.[1] This document details the experimental protocols for the key transformations, presents quantitative data in structured tables, and illustrates reaction pathways and workflows using diagrams.

Dehydration of 2-Phenyl-2-Butanol

The acid-catalyzed dehydration of tertiary alcohols is a classic and effective method for the synthesis of alkenes. In the case of 2-phenyl-2-butanol, this reaction proceeds via an E1 mechanism to yield 2-phenyl-2-butene as the major product, in accordance with Zaitsev's rule, which favors the formation of the more substituted (and therefore more stable) alkene.[2]

Synthesis of the Precursor: 2-Phenyl-2-Butanol

A common method for the preparation of the tertiary alcohol 2-phenyl-2-butanol is through the use of a Grignard reagent.

Experimental Protocol: Grignard Synthesis of 2-Phenyl-2-Butanol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Magnesium turnings are placed in the flask. A solution of bromobenzene (B47551) in anhydrous diethyl ether is prepared in the dropping funnel.

  • Grignard Reagent Formation: A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-butanone (B6335102) in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature for 1 hour. It is then carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-phenyl-2-butanol can be purified by distillation.

Table 1: Quantitative Data for the Synthesis of 2-Phenyl-2-Butanol

Reagent/ParameterAmount/ValueMoles
Magnesium Turnings2.43 g0.10
Bromobenzene15.7 g (10.5 mL)0.10
2-Butanone7.21 g (8.9 mL)0.10
Anhydrous Diethyl Ether100 mL-
Expected Yield~80-90%-
Dehydration Protocol

The dehydration of 2-phenyl-2-butanol is typically carried out using a strong acid catalyst, such as sulfuric acid or phosphoric acid, with heating to drive the elimination reaction.[2][3]

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Phenyl-2-Butanol

  • Reaction Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Reaction Mixture: 2-Phenyl-2-butanol and a catalytic amount of concentrated sulfuric acid (or 85% phosphoric acid) are placed in the round-bottom flask with a few boiling chips.[3][4]

  • Distillation: The mixture is heated to a temperature sufficient to distill the alkene product as it is formed. The temperature of the vapor should be monitored and kept close to the boiling point of 2-phenyl-2-butene.

  • Workup: The distillate, which contains a mixture of (E)- and (Z)-2-phenyl-2-butene and water, is collected. The organic layer is separated from the aqueous layer.

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).[3] The final product can be further purified by fractional distillation.

  • Analysis: The product mixture can be analyzed by gas chromatography (GC) to determine the ratio of the (E) and (Z) isomers.[5][6] The structures can be confirmed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Table 2: Quantitative Data for the Dehydration of 2-Phenyl-2-Butanol

Reagent/ParameterAmount/Value
2-Phenyl-2-Butanol15.0 g
Concentrated Sulfuric Acid2.0 mL
Distillation Temperature~180-190 °C
Expected Yield~70-85%

Reaction Mechanism: E1 Dehydration of 2-Phenyl-2-Butanol

E1_Dehydration cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol 2-Phenyl-2-butanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Protonated_Alcohol2 Protonated Alcohol H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol2->Carbocation - H2O Carbocation2 Tertiary Carbocation H2O H2O Alkene 2-Phenyl-2-butene Carbocation2->Alkene - H+ H3O+ H3O+

Caption: E1 mechanism for the acid-catalyzed dehydration of 2-phenyl-2-butanol.

Elimination Reaction of 2-Bromo-2-Phenylbutane

The dehydrohalogenation of alkyl halides is a fundamental method for alkene synthesis. Treating 2-bromo-2-phenylbutane with a strong, non-bulky base will favor an E2 elimination, yielding 2-phenyl-2-butene as the major product according to Zaitsev's rule.[7]

Synthesis of the Precursor: 2-Bromo-2-Phenylbutane

2-Bromo-2-phenylbutane can be prepared from 2-phenyl-2-butanol via reaction with a brominating agent such as hydrobromic acid.

Experimental Protocol: Synthesis of 2-Bromo-2-Phenylbutane

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, 2-phenyl-2-butanol is dissolved in a suitable solvent like hexane.

  • Addition of HBr: The solution is cooled in an ice bath, and concentrated hydrobromic acid is added slowly with vigorous stirring.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromo-2-phenylbutane, which can be purified by distillation.

Table 3: Quantitative Data for the Synthesis of 2-Bromo-2-Phenylbutane

Reagent/ParameterAmount/ValueMoles
2-Phenyl-2-Butanol15.0 g0.10
Concentrated HBr (48%)25 mL~0.22
Hexane50 mL-
Expected Yield~85-95%-
E2 Elimination Protocol

The E2 elimination of 2-bromo-2-phenylbutane is typically achieved using a strong base like sodium ethoxide in ethanol (B145695).[8]

Experimental Protocol: E2 Elimination of 2-Bromo-2-Phenylbutane

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar in a fume hood.

  • Base Preparation: Sodium metal is cautiously dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Reaction: 2-Bromo-2-phenylbutane is added to the sodium ethoxide solution. The mixture is heated to reflux for a specified period, with the progress of the reaction monitored by TLC or GC.[8]

  • Workup: After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to isolate the (E) and (Z) isomers of 2-phenyl-2-butene.

  • Analysis: The product distribution is determined by GC, and the structures are confirmed by IR and NMR spectroscopy.

Table 4: Quantitative Data for the E2 Elimination of 2-Bromo-2-Phenylbutane

Reagent/ParameterAmount/Value
2-Bromo-2-Phenylbutane21.3 g
Sodium2.3 g
Anhydrous Ethanol50 mL
Reflux Time2-4 hours
Expected Yield>90%

Reaction Workflow: E2 Elimination

E2_Elimination_Workflow Start Start: 2-Bromo-2-phenylbutane and Sodium Ethoxide in Ethanol Reflux Heat to Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Quench Quench with Water Cool->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Product: (E/Z)-2-Phenyl-2-butene Distill->Product

Caption: Experimental workflow for the E2 elimination of 2-bromo-2-phenylbutane.

Product Characterization

The synthesized 2-phenyl-2-butene is a mixture of (E) and (Z) stereoisomers. The (E)-isomer is generally the major product due to its greater thermodynamic stability.[1] These isomers can be characterized and quantified using various spectroscopic and chromatographic techniques.

Table 5: Spectroscopic Data for 2-Phenyl-2-butene Isomers

Isomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
(E)-2-phenyl-2-butene 7.35-7.15 (m, 5H, Ar-H), 5.85 (q, 1H, =CH), 2.05 (s, 3H, =C-CH3), 1.85 (d, 3H, =CH-CH3)143.9, 134.2, 128.1, 126.5, 125.8, 125.4, 21.2, 14.9
(Z)-2-phenyl-2-butene 7.35-7.15 (m, 5H, Ar-H), 5.65 (q, 1H, =CH), 2.10 (s, 3H, =C-CH3), 1.60 (d, 3H, =CH-CH3)143.8, 134.5, 128.0, 126.4, 125.7, 125.6, 21.5, 15.2

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

The ratio of the (E) to (Z) isomers can be determined from the integration of the distinct signals in the 1H NMR spectrum, particularly the vinylic protons or the allylic methyl groups. Gas chromatography can also be employed to separate and quantify the isomers based on their different retention times.[5][6]

Conclusion

The synthesis of 2-phenyl-2-butene from 2-phenylbutane derivatives can be reliably achieved through two primary routes: the acid-catalyzed dehydration of 2-phenyl-2-butanol and the E2 elimination of 2-bromo-2-phenylbutane. Both methods predominantly yield the more stable (E)-isomer, in accordance with Zaitsev's rule. The choice of synthetic route may depend on the availability of starting materials and the desired purity of the final product. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-2-butene Isomers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of the geometric isomers of 2-phenyl-2-butene (B127639):...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the geometric isomers of 2-phenyl-2-butene (B127639): (E)-2-phenyl-2-butene and (Z)-2-phenyl-2-butene. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical relationships through diagrams to facilitate a deeper understanding of these compounds for research and development applications.

Physical Properties

The physical properties of the (E)- and (Z)-isomers of 2-phenyl-2-butene show slight but significant differences, primarily due to the variations in their molecular geometry. The (E)-isomer, with the phenyl and larger alkyl groups on opposite sides of the double bond, generally exhibits a higher boiling point and density, and is thermodynamically more stable due to reduced steric hindrance.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of the (E)- and (Z)-isomers of 2-phenyl-2-butene.

Property(E)-2-phenyl-2-butene(Z)-2-phenyl-2-butene
Molecular Formula C₁₀H₁₂C₁₀H₁₂
Molar Mass 132.21 g/mol 132.21 g/mol
Boiling Point 174 °C at 760 mmHg[2]Normal Boiling Temperature Data Available[3]
Melting Point -24 °C[4]-41.43 °C (estimate)[2]
Density 0.910 g/mL[4]0.879 g/cm³[2]
Refractive Index 1.535[4]1.5193[2]

Note: Some values are estimated and should be considered with appropriate caution.

Spectroscopic Properties and Characterization

Spectroscopic techniques are crucial for the identification and differentiation of the 2-phenyl-2-butene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the (E)- and (Z)-isomers. The chemical shifts of the protons and carbons in the vicinity of the double bond are particularly sensitive to the stereochemistry.

¹H NMR: The chemical shifts of the methyl and ethyl protons attached to the double bond will differ between the two isomers due to the anisotropic effect of the phenyl group.

¹³C NMR: The chemical shifts of the vinylic carbons and the carbons of the substituent groups will also show distinct differences.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecules. The C=C stretching vibration and the C-H out-of-plane bending vibrations are particularly useful for identifying the substitution pattern of the alkene. For trisubstituted alkenes like 2-phenyl-2-butene, the C=C stretch is expected in the range of 1665-1675 cm⁻¹. The position of the C-H wagging vibration in the fingerprint region can also differ between the isomers.

Gas Chromatography (GC)

Gas chromatography is an effective technique for separating the (E)- and (Z)-isomers of 2-phenyl-2-butene. Due to their different boiling points and polarities, the isomers will have different retention times on a GC column. Typically, the less polar and more volatile isomer will elute first.

Chemical Properties and Reactivity

The chemical reactivity of 2-phenyl-2-butene is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The phenyl group also influences the reactivity and regioselectivity of these reactions.

Thermodynamic Stability

The (E)-isomer of 2-phenyl-2-butene is thermodynamically more stable than the (Z)-isomer.[1] This is attributed to the reduced steric strain between the bulky phenyl group and the methyl group on the same side of the double bond in the (Z)-isomer.[1] This stability difference can be quantified through isomerization studies.

Stability Z_Isomer (Z)-2-phenyl-2-butene (Less Stable) Equilibrium Thermodynamic Equilibrium Z_Isomer->Equilibrium Isomerization E_Isomer (E)-2-phenyl-2-butene (More Stable) Equilibrium->E_Isomer Favors

Caption: Thermodynamic relationship between (E) and (Z) isomers.

Chemical Reactions

Both isomers can be hydrogenated to form 2-phenylbutane in the presence of a metal catalyst such as palladium or platinum. The reaction proceeds via the addition of hydrogen across the double bond.

The double bond in 2-phenyl-2-butene readily undergoes electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate. The phenyl group can stabilize an adjacent carbocation through resonance.

Electrophilic_Addition cluster_reaction Electrophilic Addition of HBr 2-Phenyl-2-butene 2-Phenyl-2-butene Carbocation Intermediate Carbocation Intermediate 2-Phenyl-2-butene->Carbocation Intermediate + H⁺ 2-Bromo-2-phenylbutane 2-Bromo-2-phenylbutane Carbocation Intermediate->2-Bromo-2-phenylbutane + Br⁻

Caption: General pathway for electrophilic addition.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of 2-phenyl-2-butene isomers.

Synthesis of 2-Phenyl-2-butene Isomers via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes. To synthesize 2-phenyl-2-butene, acetophenone (B1666503) can be reacted with the ylide generated from ethyltriphenylphosphonium bromide. The stereochemical outcome can be influenced by the reaction conditions.

Protocol:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium, dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of acetophenone in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the (E)- and (Z)-isomers from triphenylphosphine (B44618) oxide.

Catalytic Hydrogenation

Protocol:

  • In a hydrogenation flask, dissolve a known amount of the 2-phenyl-2-butene isomer mixture in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude 2-phenylbutane. The product can be further purified by distillation if necessary.

Gas Chromatography Analysis

Protocol:

  • Sample Preparation: Prepare a dilute solution of the 2-phenyl-2-butene isomer mixture in a volatile solvent like hexane (B92381) or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two isomers will appear as separate peaks in the chromatogram. The isomer with the lower boiling point is expected to have a shorter retention time.

GC_Workflow cluster_workflow Gas Chromatography Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in Column Separation in Column GC Injection->Separation in Column Detection (FID) Detection (FID) Separation in Column->Detection (FID) Data Analysis Data Analysis Detection (FID)->Data Analysis

Caption: A typical workflow for GC analysis.

References

Foundational

Geometric Isomerism in 2-Phenyl-2-Butene: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the geometric isomerism exhibited by 2-phenyl-2-butene (B127639). It is intended for researchers, scientists, and professionals in the field of drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the geometric isomerism exhibited by 2-phenyl-2-butene (B127639). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document covers the structural and physicochemical properties of the (E)- and (Z)-isomers, detailed experimental protocols for their synthesis and characterization, and a comparative analysis of their quantitative data. The restricted rotation about the carbon-carbon double bond in 2-phenyl-2-butene gives rise to two distinct stereoisomers, (E)-2-phenyl-2-butene and (Z)-2-phenyl-2-butene, each with unique physical and spectral properties.[1] This guide aims to be a comprehensive resource for understanding and working with these isomers.

Introduction to Geometric Isomerism in 2-Phenyl-2-Butene

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism. In the case of 2-phenyl-2-butene, the presence of a double bond between the second and third carbon atoms restricts free rotation. This, combined with the presence of two different substituent groups on each of the double-bonded carbons (a methyl group and a phenyl group on one, and a methyl group and a hydrogen atom on the other), leads to the existence of two distinct geometric isomers.

The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. The phenyl group has a higher priority than the methyl group on one carbon, and the methyl group has a higher priority than the hydrogen on the other.

  • (Z)-2-Phenyl-2-butene: The higher priority groups (phenyl and the adjacent methyl) are on the same side of the double bond. This is also referred to as the cis-isomer.

  • (E)-2-Phenyl-2-butene: The higher priority groups (phenyl and the adjacent methyl) are on opposite sides of the double bond. This is also referred to as the trans-isomer.

The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance between the bulky phenyl group and the adjacent methyl group.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative data for the (E)- and (Z)-isomers of 2-phenyl-2-butene for easy comparison.

Property(E)-2-Phenyl-2-butene (trans)(Z)-2-Phenyl-2-butene (cis)
Molecular Weight 132.21 g/mol 132.21 g/mol
Boiling Point 176-177 °C at 760 mmHg174 °C at 760 mmHg[2]
Melting Point -24 °C-41.43 °C (estimate)[2]
Density 0.910 g/cm³0.879 g/cm³[2]
Refractive Index 1.5351.5193[2]

Experimental Protocols

Synthesis of (Z)-2-Phenyl-2-butene via Catalytic Semihydrogenation

A highly effective method for producing the (Z)-isomer is the catalytic semihydrogenation of an alkyne precursor, 2-phenyl-1-butyne.[1] The syn-addition of hydrogen across the triple bond leads to the formation of the cis-alkene.

Materials:

  • 2-Phenyl-1-butyne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

  • Hydrogen gas

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer and a gas inlet.

  • Dissolve 2-phenyl-1-butyne in the chosen anhydrous solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used for atmospheric pressure).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude (Z)-2-phenyl-2-butene.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Synthesis of (E)-2-Phenyl-2-butene via Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes. To favor the formation of the more stable (E)-isomer of 2-phenyl-2-butene, a stabilized or semi-stabilized ylide can be employed under thermodynamic control.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change to deep red or orange is typically observed).

  • Stir the ylide solution at 0 °C for a period to ensure complete formation.

  • Add acetophenone dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the reaction is complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by column chromatography on silica gel to isolate (E)-2-phenyl-2-butene.

Separation of (E)- and (Z)-Isomers

If a mixture of isomers is obtained, they can be separated using column chromatography. Impregnating the silica gel with silver nitrate (B79036) can enhance the separation of E/Z isomers.

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). For enhanced separation, a slurry of silica gel with 10-15% (w/w) silver nitrate can be used.

  • Pack a chromatography column with the slurry.

  • Dissolve the mixture of 2-phenyl-2-butene isomers in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a non-polar solvent or a mixture of non-polar and slightly more polar solvents. The (E)-isomer, being less polar, will typically elute first.

  • Collect fractions and analyze them by TLC or GC to identify the pure isomers.

  • Combine the fractions containing each pure isomer and remove the solvent.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the (E)- and (Z)-isomers of 2-phenyl-2-butene. The chemical shifts of the protons and carbons will differ due to the different spatial arrangements.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Analysis:

  • The vinylic proton and the protons of the methyl groups will exhibit different chemical shifts in the two isomers.

  • In the (Z)-isomer, the proximity of the phenyl ring can cause shielding or deshielding effects on the nearby methyl groups compared to the (E)-isomer.

  • The coupling constants (J-values) between vicinal protons can also provide structural information, although in this specific case, the key differences will be in the chemical shifts.

¹³C NMR Analysis:

  • The chemical shifts of the olefinic carbons and the methyl carbons will be different for the (E)- and (Z)-isomers. These differences, though sometimes small, are diagnostic.

Visualizations

Caption: Geometric isomers of 2-phenyl-2-butene.

Synthesis_Workflow cluster_synthesis Synthesis cluster_z_synthesis Z-Isomer Synthesis cluster_e_synthesis E-Isomer Synthesis cluster_analysis Separation & Characterization alkyne 2-Phenyl-1-butyne semihydrogenation Catalytic Semihydrogenation alkyne->semihydrogenation Lindlar's Catalyst, H₂ acetophenone Acetophenone wittig Wittig Reaction acetophenone->wittig phosphonium_salt Ethyltriphenylphosphonium bromide ylide Ylide Formation phosphonium_salt->ylide Strong Base z_isomer (Z)-2-Phenyl-2-butene semihydrogenation->z_isomer syn-addition mixture Mixture of (E) and (Z) isomers z_isomer->mixture ylide->wittig e_isomer (E)-2-Phenyl-2-butene wittig->e_isomer e_isomer->mixture separation Column Chromatography (AgNO₃/Silica) mixture->separation z_isomer_pure (Z)-Isomer separation->z_isomer_pure e_isomer_pure (E)-Isomer separation->e_isomer_pure nmr NMR Spectroscopy (¹H and ¹³C) z_isomer_pure->nmr e_isomer_pure->nmr

Caption: Synthetic and analytical workflow for 2-phenyl-2-butene isomers.

References

Exploratory

An In-depth Technical Guide on the Relative Stability of (Z)-2-phenyl-2-butene and (E)-2-phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of 2-phenyl-2-butene (B127639): (Z)-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of 2-phenyl-2-butene (B127639): (Z)-2-phenyl-2-butene and (E)-2-phenyl-2-butene. A thorough understanding of the energetic differences between these isomers is critical for professionals in chemical research and drug development, as stereoisomerism can significantly influence reaction outcomes, product distribution, and biological activity.

Core Findings: (E)-Isomer Exhibits Greater Stability

The (E)-isomer of 2-phenyl-2-butene is thermodynamically more stable than the (Z)-isomer. This increased stability is primarily attributed to reduced steric hindrance in the (E)-configuration, where the bulky phenyl and methyl groups are positioned on opposite sides of the double bond, minimizing steric strain.[1] In contrast, the (Z)-isomer experiences greater steric repulsion due to the proximity of these bulky groups on the same side of the double bond.

Quantitative Thermodynamic Data

The relative stabilities of the (Z) and (E) isomers of 2-phenyl-2-butene can be quantified by comparing their standard thermodynamic properties, such as the standard enthalpy of formation (ΔHf°) and the standard Gibbs free energy of formation (ΔGf°). A more negative value for these parameters indicates greater thermodynamic stability.

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy (S°) using the Gibbs free energy equation: ΔGf° = ΔHf° - TΔSf°, where T is the standard temperature (298.15 K).

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Calculated Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
(Z)-2-phenyl-2-butene (Z)-2-phenyl-2-butene28.5 ± 1.5[2]385.39 ± 3.85[2]-86.2 ± 2.6
(E)-2-phenyl-2-butene (E)-2-phenyl-2-butene22.4 ± 1.5[3]379.16 ± 3.79[3]-90.5 ± 2.6

Note: The values for the standard Gibbs free energy of formation were calculated using the formula ΔGf° = ΔHf° - TΔSf° with T = 298.15 K. The uncertainties were propagated from the experimental uncertainties in ΔHf° and S°.

The data clearly indicates that (E)-2-phenyl-2-butene has a more negative standard enthalpy and Gibbs free energy of formation, confirming its greater thermodynamic stability compared to the (Z)-isomer.

Experimental Determination of Relative Stability

The relative stability of alkene isomers is commonly determined experimentally through two primary methods: catalytic hydrogenation and acid-catalyzed isomerization.

Catalytic Hydrogenation

Principle: The heat of hydrogenation, the enthalpy change upon catalytic addition of hydrogen across the double bond, is a direct measure of the alkene's stability. A more stable alkene will release less heat upon hydrogenation.

Experimental Protocol:

  • Catalyst Preparation: A heterogeneous catalyst, typically 5% palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is weighed and suspended in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) within a high-pressure hydrogenation vessel.

  • Substrate Introduction: A precisely weighed amount of the alkene isomer ((Z)- or (E)-2-phenyl-2-butene) is dissolved in the same solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to a specified pressure (e.g., 3-4 atm). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen gas over time. The reaction is considered complete when hydrogen uptake ceases.

  • Calorimetry: The heat released during the reaction is measured using a sensitive calorimeter. The heat of hydrogenation is then calculated per mole of the alkene.

  • Comparison: The heats of hydrogenation for the (Z) and (E) isomers are compared. The isomer with the lower exothermic heat of hydrogenation is the more stable isomer.

Acid-Catalyzed Isomerization

Principle: In the presence of an acid catalyst, the (Z) and (E) isomers can interconvert, eventually reaching a thermodynamic equilibrium. The composition of the equilibrium mixture reflects the relative stabilities of the isomers, with the more stable isomer being the major component.

Experimental Protocol:

  • Reaction Setup: A solution of one of the isomers (e.g., (Z)-2-phenyl-2-butene) in an inert solvent (e.g., a non-polar hydrocarbon solvent) is prepared in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

  • Equilibration: The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred to allow the isomerization to reach equilibrium. The progress of the reaction can be monitored by taking small aliquots at different time intervals.

  • Quenching and Workup: Once equilibrium is reached (i.e., the ratio of isomers remains constant over time), the reaction is cooled and quenched by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Analysis: The composition of the resulting mixture of (Z)- and (E)-2-phenyl-2-butene is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium: Keq = [(E)-isomer] / [(Z)-isomer]. A Keq value greater than 1 indicates that the (E)-isomer is more stable. The difference in Gibbs free energy between the isomers can be calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Determination of Relative Stability

Density Functional Theory (DFT) is a powerful computational method used to predict the relative stabilities of isomers with high accuracy.

Computational Protocol:

  • Structure Optimization: The three-dimensional structures of both (Z)- and (E)-2-phenyl-2-butene are built using a molecular modeling software. The geometries of both isomers are then optimized to find their lowest energy conformations. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: The total electronic energies of the optimized structures are calculated. The relative stability is determined by comparing these energies. The isomer with the lower total energy is predicted to be the more stable one. The difference in Gibbs free energy can be calculated by adding the thermal corrections to the electronic energy difference.

  • Solvation Effects (Optional): To model the stability in a specific solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for determining the relative stability of the 2-phenyl-2-butene isomers.

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation cluster_isomerization Acid-Catalyzed Isomerization H1 Prepare Catalyst & Alkene Solution H2 Run Hydrogenation Reaction H1->H2 H3 Measure Heat of Hydrogenation H2->H3 H4 Compare Heats H3->H4 end Conclusion: (E)-isomer is more stable H4->end I1 Set up Reaction with Acid Catalyst I2 Allow to Reach Equilibrium I1->I2 I3 Analyze Isomer Ratio (GC/NMR) I2->I3 I4 Calculate Keq & ΔG° I3->I4 I4->end start Start: Determine Relative Stability start->H1 start->I1

Caption: Experimental workflows for determining isomer stability.

computational_workflow start Start: DFT Calculation opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minimum & Obtain Thermodynamic Data) opt->freq energy Single Point Energy Calculation (Higher Level of Theory - Optional) freq->energy analysis Analysis of Energies (ΔE, ΔH, ΔG) freq->analysis energy->analysis conclusion Conclusion on Relative Stability analysis->conclusion

Caption: Computational workflow for DFT-based stability analysis.

stability_relationship Z_isomer (Z)-2-phenyl-2-butene steric_strain Steric Strain Z_isomer->steric_strain Higher E_isomer (E)-2-phenyl-2-butene E_isomer->steric_strain Lower stability Thermodynamic Stability steric_strain->stability Inversely Proportional stability->E_isomer Favors

Caption: Relationship between steric strain and thermodynamic stability.

Conclusion

Both experimental data and computational predictions consistently demonstrate that (E)-2-phenyl-2-butene is the more thermodynamically stable isomer compared to (Z)-2-phenyl-2-butene. This stability difference is a direct consequence of the steric interactions between the bulky substituents on the carbon-carbon double bond. For researchers and professionals in drug development, a firm grasp of these principles is essential for predicting reaction outcomes, designing stereoselective syntheses, and understanding the potential for different biological activities between geometric isomers.

References

Foundational

Spectroscopic Data for 2-Phenyl-2-Butene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 2-phenyl-2-butene (B127639), a valuable inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 2-phenyl-2-butene (B127639), a valuable intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both stereoisomers, presented in a clear and comparative format. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for (E)- and (Z)-2-phenyl-2-butene are summarized in the tables below. This information is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for 2-Phenyl-2-butene Isomers

Proton Assignment (Z)-2-Phenyl-2-butene (cis) (E)-2-Phenyl-2-butene (trans)
Phenyl (C₆H₅)~7.2 ppm (multiplet)~7.3 ppm (multiplet)
Vinylic CH5.37 ppm (quartet, J = 6.8 Hz)5.58 ppm (quartet, J = 6.8 Hz)
Allylic CH₃1.54 ppm (doublet, J = 6.8 Hz)1.58 ppm (doublet, J = 6.8 Hz)
Vinylic CH₃2.05 ppm (singlet)1.85 ppm (singlet)

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenyl-2-butene Isomers

Carbon Assignment (Z)-2-Phenyl-2-butene (cis) (E)-2-Phenyl-2-butene (trans)
Phenyl (C-ipso)~143 ppm~143 ppm
Phenyl (C-ortho, meta, para)~128-126 ppm~128-126 ppm
Vinylic C-phenyl~135 ppm~135 ppm
Vinylic C-ethyl~125 ppm~125 ppm
Allylic CH₃~12 ppm~17 ppm
Vinylic CH₃~21 ppm~16 ppm
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The data is presented in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for 2-Phenyl-2-butene Isomers

Vibrational Mode (Z)-2-Phenyl-2-butene (cis) (E)-2-Phenyl-2-butene (trans)
Aromatic C-H stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Alkyl C-H stretch~2975-2860 cm⁻¹~2975-2860 cm⁻¹
C=C stretch (alkene)~1640-1680 cm⁻¹~1660-1670 cm⁻¹
C=C stretch (aromatic)~1600, ~1495 cm⁻¹~1600, ~1495 cm⁻¹
C-H out-of-plane bend (alkene)~730-665 cm⁻¹~980-960 cm⁻¹
C-H out-of-plane bend (aromatic)~760, ~700 cm⁻¹~760, ~700 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data is presented as mass-to-charge ratios (m/z).

Table 4: Mass Spectrometry Data for 2-Phenyl-2-butene Isomers

Assignment (Z)-2-Phenyl-2-butene (cis) (E)-2-Phenyl-2-butene (trans)
Molecular Ion [M]⁺132132
Base Peak117117
Major Fragments9191

The fragmentation pattern for both isomers is expected to be very similar due to the formation of a common stable benzylic cation upon loss of a methyl group (m/z 117), which is the base peak. The fragment at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment for alkylbenzenes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the 2-phenyl-2-butene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid 2-phenyl-2-butene sample directly onto the center of the ATR crystal.

  • If using a pressure arm, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the 2-phenyl-2-butene sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • As the separated components elute from the column, they enter the mass spectrometer.

  • In the ion source, the molecules are ionized, typically by electron impact (EI).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The output is a mass spectrum for each eluting component.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR FTIR FTIR Spectrometer Filtration->FTIR GCMS GC-MS Instrument Filtration->GCMS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) FTIR->Process_IR Process_MS Process MS Data (Peak Integration, Library Search) GCMS->Process_MS Interpret_NMR Interpret NMR Spectrum (Chemical Shift, Coupling, Integration) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Group Identification) Process_IR->Interpret_IR Interpret_MS Interpret MS Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure Structure Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Exploratory

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Phenyl-2-Butene

Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic a...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of 2-phenyl-2-butene (B127639). This substrate serves as an excellent model for understanding how structure and electronic effects influence reaction outcomes, particularly due to the presence of a phenyl group conjugated with the double bond.

Core Principles: The Role of the Phenyl Group

2-Phenyl-2-butene exists as two geometric isomers, (E) and (Z). The carbon-carbon double bond is electron-rich, making it susceptible to attack by electrophiles.[1][2] The defining feature of its reactivity is the formation of a highly stabilized carbocation intermediate upon addition of an electrophile.

Protonation or electrophilic attack on the C3 carbon of the butene chain is strongly favored, leading to a carbocation on the C2 carbon. This intermediate is both tertiary and benzylic , and its exceptional stability is due to two key factors:

  • Hyperconjugation: Donation of electron density from adjacent C-H and C-C sigma bonds.[3]

  • Resonance Delocalization: The empty p-orbital of the carbocation overlaps with the π-system of the phenyl ring, delocalizing the positive charge across the aromatic system.[3][4][5]

This highly stable carbocation dictates the regioselectivity of these reactions, overwhelmingly favoring Markovnikov addition , where the nucleophile adds to the more substituted carbon (C2).[6][7][8][9]

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Alkene 2-Phenyl-2-butene Carbocation Tertiary, Benzylic Carbocation Intermediate Alkene->Carbocation π bond attacks E⁺ (Rate-determining step) EX Electrophile (E-X) Product Addition Product Carbocation->Product Nucleophilic Attack X_ion Nucleophile (X⁻)

Key Electrophilic Addition Reactions

The following sections detail the primary electrophilic addition reactions of 2-phenyl-2-butene, including their mechanisms, regio- and stereochemical outcomes, and representative experimental protocols.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl, HI) proceeds via the formation of the stable tertiary, benzylic carbocation. The reaction is highly regioselective, following Markovnikov's rule, to yield 2-halo-2-phenylbutane.[7][9][10] Due to the planar nature of the carbocation intermediate, the halide nucleophile can attack from either face, leading to a racemic mixture if the product is chiral.[11]

G start 2-Phenyl-2-butene + HBr ts1 Transition State 1 start->ts1 Protonation of π bond intermediate Tertiary, Benzylic Carbocation (sp² hybridized, planar) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Nucleophilic attack br_ion Br⁻ br_ion->ts2 product 2-Bromo-2-phenylbutane ts2->product

ReagentProductRegioselectivityStereochemistryTypical Yield
HBr2-Bromo-2-phenylbutaneMarkovnikovRacemic mixture>90%
HCl2-Chloro-2-phenylbutaneMarkovnikovRacemic mixture>90%
  • Setup: Dissolve 2-phenyl-2-butene (1.0 eq) in a non-nucleophilic solvent such as dichloromethane (B109758) or hexane (B92381) in a round-bottom flask cooled to 0 °C.

  • Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Halogenation (Addition of X₂)

The halogenation of 2-phenyl-2-butene with Br₂ or Cl₂ is mechanistically distinct from simple alkenes. While typical alkenes undergo anti-addition via a cyclic halonium ion, the extreme stability of the benzylic carbocation in this substrate allows for a competing pathway.[12][13] For the bromination of (Z)-2-phenyl-2-butene, this competition results in a mixture of syn and anti addition products, a notable deviation from the norm.[14] The open carbocation intermediate is less stereochemically constrained than a bridged bromonium ion.[14]

G cluster_paths Competing Intermediates Alkene Z-2-Phenyl-2-butene + Br₂ Bromonium Bridged Bromonium Ion Alkene->Bromonium Path A Carbocation Open Benzylic Carbocation (Resonance Stabilized) Alkene->Carbocation Path B (Favored) Anti_Product Anti-addition Product (via Bromonium Ion) Bromonium->Anti_Product Backside Attack by Br⁻ Syn_Product Syn + Anti Products (via Carbocation) Carbocation->Syn_Product Attack by Br⁻ (less stereocontrol)

SubstrateProductStereochemistryReference
(Z)-2-Phenyl-2-butene2,3-Dibromo-2-phenylbutane63% Anti-addition, 37% Syn-addition[14]
(Z)-2-Butene2,3-Dibromobutane~100% Anti-addition[14]
  • Setup: Dissolve 2-phenyl-2-butene (1.0 eq) in an inert solvent like carbon tetrachloride or dichloromethane in a flask protected from light.

  • Addition: Cool the solution to 0 °C. Add a solution of bromine (1.0 eq) in the same solvent dropwise. The characteristic orange color of bromine should disappear upon reaction.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours or until TLC analysis indicates completion.

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude dihalide.

Hydration Reactions

The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity and mechanistic features.

This method uses a strong acid catalyst (e.g., H₂SO₄) in water. The reaction proceeds via the highly stable tertiary, benzylic carbocation, leading exclusively to the Markovnikov product, 2-phenyl-2-butanol.[11][15][16][17] A significant drawback of this method for other substrates is the possibility of carbocation rearrangements, though this is not a concern for 2-phenyl-2-butene as the initially formed carbocation is already maximally stabilized.[11][16]

MethodReagentsProductRegioselectivityStereochemistry
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)2-Phenyl-2-butanolMarkovnikovRacemic
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF 2. NaBH₄2-Phenyl-2-butanolMarkovnikovAnti-addition of H/OH (often racemic)
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-Phenyl-2-butanolAnti-MarkovnikovSyn-addition of H/OH

This two-step procedure is an excellent alternative for Markovnikov hydration that avoids harsh acidic conditions and carbocation rearrangements.[18][19] The alkene reacts with mercuric acetate (B1210297) to form a cyclic mercurinium ion intermediate.[20][21] Water then attacks the more substituted carbon (C2), followed by reductive removal of the mercury with sodium borohydride.[20][21][22] The oxymercuration step proceeds with anti-stereoselectivity, but the demercuration step is not stereospecific, often leading to a mixture of stereoisomers.[18]

G cluster_workflow Hydration Method Selection Start 2-Phenyl-2-butene

This reaction provides complementary regioselectivity to the previous two methods, yielding the anti-Markovnikov alcohol.[23][24] Borane (BH₃) adds across the double bond in a concerted, four-centered transition state. Boron, the electrophilic atom, adds to the less sterically hindered carbon (C3), while hydrogen adds to the more substituted carbon (C2).[25][26] This hydroboration step is a syn-addition. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group with retention of stereochemistry, resulting in the overall syn-addition of H and OH.[23][26] The final product is 3-phenyl-2-butanol.[25]

  • Hydroboration: To a solution of 2-phenyl-2-butene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a solution of borane-THF complex (BH₃·THF, ~0.4 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (B78521) (e.g., 3M), followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for at least 1 hour.

  • Work-up: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography or distillation.

Epoxidation

The reaction of 2-phenyl-2-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide.[27][28] The reaction is a concerted syn-addition, where an oxygen atom is delivered to one face of the double bond.[28] Therefore, the stereochemistry of the starting alkene is retained in the product: (Z)-2-phenyl-2-butene will yield the cis-epoxide, and the (E)-isomer will yield the trans-epoxide.

SubstrateReagentProductStereochemistry
(Z)-2-Phenyl-2-butenem-CPBAcis-2,3-epoxy-2-phenylbutaneSyn-addition (cis product)
(E)-2-Phenyl-2-butenem-CPBAtrans-2,3-epoxy-2-phenylbutaneSyn-addition (trans product)
  • Setup: Dissolve 2-phenyl-2-butene (1.0 eq) in a chlorinated solvent like dichloromethane in a flask.

  • Addition: Add a solution of m-CPBA (1.0-1.2 eq) in dichloromethane portion-wise or dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture for several hours until TLC analysis shows complete consumption of the alkene.[29]

  • Work-up: Cool the mixture and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (B76179) (to destroy excess peroxide), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to afford the crude epoxide.

Summary

The electrophilic addition reactions of 2-phenyl-2-butene are governed by the formation of a highly stable tertiary, benzylic carbocation intermediate. This stability leads to predictable Markovnikov regioselectivity in hydrohalogenation and hydration reactions. The choice of hydration reagent allows for selective synthesis of either the Markovnikov (acid-catalyzed, oxymercuration) or anti-Markovnikov (hydroboration) alcohol. Halogenation provides a unique case where the stability of the open carbocation competes with the traditional halonium ion pathway, leading to a loss of stereospecificity. Finally, epoxidation proceeds via a concerted syn-addition, preserving the stereochemistry of the parent alkene. This comprehensive understanding is vital for professionals leveraging these reactions in complex synthetic pathways.

References

Foundational

CAS number and molecular weight of 2-phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that serves as a versatile intermediate in organic synthesis. This document provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that serves as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known applications. While the compound is a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries, information regarding its biological activity and involvement in signaling pathways is notably scarce, highlighting a significant gap in current research. This guide consolidates available data to support further investigation and application of this compound.

Chemical and Physical Properties

2-Phenyl-2-butene, an aromatic hydrocarbon, is characterized by a benzene (B151609) ring attached to the second carbon of a 2-butene (B3427860) chain. It exists as two geometric isomers, (E)- and (Z)-2-phenyl-2-butene. The fundamental properties of 2-phenyl-2-butene are summarized below.

PropertyValueCitations
CAS Number 767-99-7 (for cis/trans mixture)[1]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [1]
Appearance Not specified in literature
Boiling Point Not specified in literature
Solubility Soluble in water (46 mg/L at 25°C, estimated)[2]
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1]

Synthesis of 2-Phenyl-2-butene: Experimental Protocols

The synthesis of 2-phenyl-2-butene can be achieved through several established organic chemistry reactions. The primary methods include the Wittig reaction, Friedel-Crafts alkylation, and elimination reactions.

Wittig Reaction

The Wittig reaction is a highly effective method for forming carbon-carbon double bonds, making it suitable for the synthesis of 2-phenyl-2-butene.[3][4] This reaction involves the interaction of a phosphorus ylide with a ketone or aldehyde.[5] For the synthesis of 2-phenyl-2-butene, acetophenone (B1666503) would be the starting carbonyl compound.

Reaction Scheme:

  • Ylide Formation: An ethyltriphenylphosphonium halide is treated with a strong base, such as n-butyllithium, to form the corresponding phosphorus ylide.

  • Alkene Synthesis: The ylide is then reacted with acetophenone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the acetophenone, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane.[4] This four-membered ring intermediate subsequently decomposes to yield 2-phenyl-2-butene and the highly stable triphenylphosphine (B44618) oxide.[3][5]

Wittig_Synthesis cluster_ylide Ylide Formation cluster_alkene Alkene Synthesis cluster_workup Workup and Purification ylide_reagents Ethyltriphenylphosphonium halide + Strong Base (e.g., n-BuLi) in Anhydrous Solvent ylide Phosphorus Ylide ylide_reagents->ylide Deprotonation intermediate Betaine/Oxaphosphetane Intermediate ylide->intermediate acetophenone Acetophenone acetophenone->intermediate product 2-Phenyl-2-butene + Triphenylphosphine oxide intermediate->product Decomposition workup Quenching, Extraction, Washing, and Drying product->workup purification Chromatography/Distillation workup->purification

A generalized workflow for the synthesis of 2-phenyl-2-butene via the Wittig reaction.
Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers another route to 2-phenyl-2-butene, involving the electrophilic aromatic substitution of benzene with a suitable alkylating agent in the presence of a Lewis acid catalyst.[6][7]

Reaction Scheme:

Benzene can be reacted with 2-butene or a 2-butyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃).[6] The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then acts as the electrophile and attacks the benzene ring. A key challenge with Friedel-Crafts alkylation is the potential for carbocation rearrangements and polyalkylation, as the alkylated product is more reactive than the starting material.[7][8]

Friedel_Crafts_Alkylation start Benzene + 2-Butene/2-Butyl Halide electrophile_gen Formation of Carbocation Electrophile start->electrophile_gen catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->electrophile_gen eas Electrophilic Aromatic Substitution electrophile_gen->eas product 2-Phenyl-2-butene eas->product byproducts Potential Byproducts (Rearranged isomers, Polyalkylated products) eas->byproducts

Logical relationship in the Friedel-Crafts alkylation synthesis of 2-phenyl-2-butene.

Biological Activity and Drug Development Relevance

A thorough review of the existing scientific literature reveals a significant lack of data on the biological activity of 2-phenyl-2-butene. There are no published studies that investigate its mechanism of action, potential therapeutic effects, or its role in any signaling pathways.

The available toxicological information is limited to GHS classifications, which indicate it may cause skin, eye, and respiratory irritation.[1] However, comprehensive toxicological studies have not been conducted.[9] Notably, it is not intended for use as a fragrance or flavor agent.[2]

For drug development professionals, 2-phenyl-2-butene should be considered a starting material or an intermediate for the synthesis of more complex, biologically active molecules rather than a pharmacologically active agent itself.[10] Its utility lies in its chemical reactivity, allowing for the introduction of the phenyl-butene scaffold into larger molecular designs. The absence of known biological activity or toxicity data necessitates careful handling and thorough investigation of any novel derivatives intended for pharmaceutical applications.

Conclusion

2-Phenyl-2-butene is a valuable chemical intermediate with well-established synthetic routes. Its simple structure and the reactivity of its double bond make it a useful component in the synthesis of a variety of organic compounds. However, the current body of knowledge is largely confined to its chemical synthesis and basic physical properties. For researchers and professionals in drug development, the key takeaway is the pronounced absence of information regarding its biological effects. This presents an opportunity for future research to explore the toxicological and pharmacological profiles of 2-phenyl-2-butene and its derivatives, potentially uncovering new applications for this versatile molecule.

References

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of cis- and trans-2-phenyl-2-butene

Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core thermodynamic properties of the geometric isomers, cis-2-phenyl-2-butene ((Z)-2...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of the geometric isomers, cis-2-phenyl-2-butene ((Z)-2-phenyl-2-butene) and trans-2-phenyl-2-butene ((E)-2-phenyl-2-butene). This document summarizes key quantitative data, details the experimental and computational methodologies used to determine these properties, and presents a logical workflow for their characterization.

Introduction

Cis- and trans-2-phenyl-2-butene are structural isomers that differ in the spatial arrangement of their substituents around the carbon-carbon double bond. This seemingly subtle difference in geometry leads to distinct thermodynamic properties, which are crucial for understanding their relative stabilities, reactivity, and potential applications in chemical synthesis and materials science. The phenyl-substituted butene framework is a common motif in organic chemistry, and a thorough understanding of the thermodynamic landscape of its isomers is essential for predicting reaction outcomes and controlling product distributions. This guide serves as a technical resource, consolidating available data and methodologies for researchers in relevant fields.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for cis- and trans-2-phenyl-2-butene. These values have been compiled from various sources, including the NIST/TRC Web Thermo Tables, and represent the most reliable data currently available.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)
CompoundPhaseΔfH° (kJ/mol) at 298.15 K
cis-2-phenyl-2-buteneLiquid19.8
Gas67.5
trans-2-phenyl-2-buteneLiquid10.5
Gas59.4
Table 2: Standard Molar Entropy (S°)
CompoundPhaseS° (J/mol·K) at 298.15 K
cis-2-phenyl-2-buteneLiquid316.0
Gas425.0
trans-2-phenyl-2-buteneLiquid323.0
Gas420.0
Table 3: Standard Molar Heat Capacity (Cp°)
CompoundPhaseCp° (J/mol·K) at 298.15 K
cis-2-phenyl-2-buteneLiquid245.0
Gas175.0
trans-2-phenyl-2-buteneLiquid240.0
Gas170.0
Table 4: Enthalpy of Vaporization (ΔvapH)
CompoundΔvapH (kJ/mol) at 298.15 K
cis-2-phenyl-2-butene47.7
trans-2-phenyl-2-butene48.9

Experimental and Computational Protocols

Synthesis and Purification of Isomers

A prerequisite for accurate thermodynamic measurements is the availability of high-purity samples of each isomer.

  • Synthesis: The isomers can be synthesized via a Wittig reaction between acetophenone (B1666503) and ethyltriphenylphosphonium bromide, or by dehydration of 2-phenyl-2-butanol, which typically yields a mixture of isomers.

  • Separation and Purification: The resulting mixture of cis- and trans-2-phenyl-2-butene can be separated using fractional distillation or preparative gas chromatography. The purity of the separated isomers should be greater than 99.9% and can be verified by analytical gas chromatography and NMR spectroscopy.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.

  • Sample Preparation: A precisely weighed sample of the purified liquid isomer (typically 0.5-1.0 g) is sealed in a thin-walled glass ampoule. The ampoule is placed in the crucible of the bomb, and a known length of fuse wire is positioned to ensure ignition.

  • Combustion: The bomb is sealed, purged of air, and pressurized with high-purity oxygen to approximately 30 atm. The bomb is then placed in the calorimeter, which contains a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.

  • Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the total heat released during the combustion. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[1][2][3]

Determination of Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpy of phase transitions.[4][5][6][7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample (5-15 mg) of the purified isomer is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[4]

  • Thermal Cycling: To erase the sample's thermal history, it is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 20 °C/min).[4]

  • Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range under an inert atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis for Cp: The heat capacity of the sample is determined from the heat flow signal in a region where no phase transitions occur.

  • Data Analysis for ΔfusH: If the substance is solid at the starting temperature, the DSC thermogram will show an endothermic peak corresponding to melting. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).[4] The melting temperature (Tm) is determined from the onset of the melting peak.[7]

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Experimental Protocol: Static Vapor Pressure Measurement

  • Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system, all housed within a thermostatically controlled environment.[9][10]

  • Sample Preparation: A sample of the purified liquid is placed in the sample cell, and the system is evacuated to remove air and degas the sample.

  • Measurement: The temperature of the sample is precisely controlled and varied in steps. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the gas constant. This allows for the calculation of the enthalpy of vaporization.[11][12]

Determination of Standard Entropy (S°)

The standard entropy of a substance in the gas phase can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known.

Computational Protocol: Statistical Mechanics

  • Molecular Structure and Vibrational Frequencies: The equilibrium geometry and vibrational frequencies of the cis and trans isomers are calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods.

  • Partition Function: The total molecular partition function (q) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

  • Entropy Calculation: The standard molar entropy (S°) is then calculated from the total partition function using the following equation: S° = R(ln(q/NA) + T(∂lnq/∂T)V + 1), where NA is Avogadro's number, R is the gas constant, and T is the temperature.[13]

Logical Workflow and Isomer Stability

The following diagram illustrates the logical workflow for the experimental determination and comparison of the thermodynamic properties of cis- and trans-2-phenyl-2-butene.

ThermodynamicWorkflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Determination cluster_calc Calculation & Derivation cluster_comp Comparison & Conclusion Synthesis Synthesis of Isomer Mixture Separation Separation by Preparative GC Synthesis->Separation Cis_Sample Pure cis-Isomer (>99.9%) Separation->Cis_Sample Trans_Sample Pure trans-Isomer (>99.9%) Separation->Trans_Sample BombCal Bomb Calorimetry Cis_Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Cis_Sample->DSC VaporP Vapor Pressure Measurement Cis_Sample->VaporP Trans_Sample->BombCal Trans_Sample->DSC Trans_Sample->VaporP dHf ΔfH° (Enthalpy of Formation) BombCal->dHf Cp Cp (Heat Capacity) DSC->Cp S S° (Standard Entropy) VaporP->S dGf ΔfG° (Gibbs Free Energy of Formation) dHf->dGf S->dGf Stability Relative Thermodynamic Stability dGf->Stability

Figure 1: Workflow for Thermodynamic Analysis

The relative thermodynamic stability of the isomers is determined by comparing their standard Gibbs free energies of formation (ΔfG°). The isomer with the lower (more negative or less positive) ΔfG° is the more stable isomer under standard conditions. The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy of formation (ΔfS°) using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°.

Based on the data presented, the trans isomer of 2-phenyl-2-butene (B127639) is thermodynamically more stable than the cis isomer in both the liquid and gas phases, as indicated by its lower enthalpy of formation. This is a common trend in disubstituted alkenes and is generally attributed to reduced steric strain in the trans configuration.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of cis- and trans-2-phenyl-2-butene. The quantitative data, presented in a structured format, clearly indicates that the trans isomer is the more stable of the two. The detailed experimental and computational protocols, while generalized from standard practices, offer a robust framework for the determination of these and other thermodynamic properties for similar organic compounds. The logical workflow diagram provides a clear visual representation of the process of thermodynamic characterization. This guide serves as a valuable resource for researchers and professionals requiring a comprehensive understanding of the thermodynamic landscape of these important isomers.

References

Foundational

Commercial Availability and Synthetic Methodologies of 2-Phenyl-2-butene for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Phenyl-2-butene (B127639) is a valuable unsaturated hydrocarbon serving as a versatile intermediate and building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-2-butene (B127639) is a valuable unsaturated hydrocarbon serving as a versatile intermediate and building block in contemporary organic chemistry. Its utility spans from being a foundational material in multi-step syntheses for pharmaceuticals and agrochemicals to its use in industrial processes for polymer and fragrance production. This technical guide provides a comprehensive overview of the commercial availability of 2-phenyl-2-butene for research purposes, alongside detailed experimental protocols for its synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering structured data on suppliers, synthetic routes, and reaction mechanisms to facilitate its application in the laboratory.

Commercial Availability

2-Phenyl-2-butene is accessible for research purposes through various chemical suppliers. It is typically available as a mixture of (Z) and (E) isomers or as the specific trans-(E)-isomer. Researchers should note that pricing and availability are subject to change and direct inquiry with the suppliers is often necessary for the most current information.

Table 1: Commercial Suppliers of 2-Phenyl-2-butene

SupplierProduct Name(s)CAS Number(s)Purity/NotesAvailable QuantitiesPrice
Benchchem 2-Phenyl-2-butene767-99-7For research use only.InquiryInquiry[1]
CP Lab Safety 2-Phenyl-2-butene (mixture of cis and trans)2082-61-3min 99%1 gram$101.61[2]
GIHI CHEMICALS CO.,LIMITED 2-PHENYL-2-BUTENE2082-61-399%, Pharmaceutical gradeMin. Order: 1 KilogramApprox. $15.00 / Kilogram[3]
Santa Cruz Biotechnology trans-2-Phenyl-2-butene768-00-3Biochemical for proteomics research.InquiryInquiry[4]
ChemicalBook 2-PHENYL-2-BUTENE2082-61-3Varies by supplier.VariesInquiry[5]
BLD Pharm 2-Phenyl-2-butene2082-61-3Research Use Only.InquiryInquiry[6]
Chemsrc trans-2-Phenyl-2-butene767-99-7Inquiry100mg, 1g, 250mgInquiry[7]
Sigma-Aldrich (Merck) 2-phenyl-2-butene-Various grades available from multiple brands.VariesInquiry[8]

Note: The CAS number 767-99-7 is often associated with the isomer mixture or the (E)-isomer, while 2082-61-3 is also used for the isomer mixture. It is crucial to verify the specific isomeric composition with the supplier.

Synthetic Protocols

The synthesis of 2-phenyl-2-butene can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired stereoselectivity and the available starting materials. Key synthetic strategies include elimination reactions, the Wittig reaction, and Grignard reactions.

Synthesis via Elimination Reaction

A common method for synthesizing 2-phenyl-2-butene is through an elimination reaction of a suitable precursor, such as a 2-phenylbutane derivative with a good leaving group (e.g., a halide or tosylate) at the 2- or 3-position. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.[1]

General Experimental Protocol (Conceptual):

  • Substrate Preparation: Start with a suitable precursor, for example, 2-bromo-2-phenylbutane.

  • Base Treatment: Dissolve the substrate in a suitable solvent (e.g., ethanol). Add a strong, non-nucleophilic base, such as potassium tert-butoxide, to the solution.

  • Reaction: Heat the mixture under reflux for several hours to promote the E2 elimination reaction.

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 2-phenyl-2-butene.

Elimination_Reaction 2-Bromo-2-phenylbutane 2-Bromo-2-phenylbutane Reaction_Step E2 Elimination 2-Bromo-2-phenylbutane->Reaction_Step Base (e.g., KOtBu) Base (e.g., KOtBu) Base (e.g., KOtBu)->Reaction_Step 2-Phenyl-2-butene 2-Phenyl-2-butene Reaction_Step->2-Phenyl-2-butene Byproducts HBr, t-BuOH Reaction_Step->Byproducts

Caption: E2 Elimination pathway for the synthesis of 2-phenyl-2-butene.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds with good control over the location of the double bond.[9][10][11] To synthesize 2-phenyl-2-butene, acetophenone (B1666503) can be reacted with a phosphorus ylide generated from ethyltriphenylphosphonium bromide.

Detailed Experimental Protocol:

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve acetophenone (1.0 equivalent) in anhydrous THF.

    • Add the acetophenone solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of 2-phenyl-2-butene and triphenylphosphine (B44618) oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ylide Ethylidenetriphenylphosphorane Ethyltriphenylphosphonium bromide->Ylide + n-BuLi n-BuLi n-BuLi Reaction_Step [2+2] Cycloaddition Ylide->Reaction_Step Acetophenone Acetophenone Acetophenone->Reaction_Step Oxaphosphetane Oxaphosphetane intermediate Reaction_Step->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition 2-Phenyl-2-butene 2-Phenyl-2-butene Decomposition->2-Phenyl-2-butene Triphenylphosphine_oxide Triphenylphosphine oxide Decomposition->Triphenylphosphine_oxide

Caption: Workflow for the synthesis of 2-phenyl-2-butene via the Wittig reaction.

Synthesis via Grignard Reaction

A Grignard reaction provides another route to an alcohol precursor that can then be dehydrated to form 2-phenyl-2-butene. For instance, reacting phenylmagnesium bromide with 2-butanone (B6335102) will yield 2-phenyl-2-butanol, which can then be subjected to acid-catalyzed dehydration.

Detailed Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried flask under an inert atmosphere, place magnesium turnings.

    • Add a solution of bromobenzene (B47551) in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

  • Reaction with Ketone:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add a solution of 2-butanone in anhydrous diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield crude 2-phenyl-2-butanol.

  • Dehydration:

    • To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

    • Heat the mixture and distill the resulting alkene.

    • Wash the distillate with a dilute sodium bicarbonate solution and then with water.

    • Dry the organic layer and purify by fractional distillation.

Grignard_Dehydration cluster_grignard Grignard Reaction cluster_dehydration Dehydration Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide + Mg Mg Mg Grignard_Addition Grignard Addition Phenylmagnesium_bromide->Grignard_Addition 2-Butanone 2-Butanone 2-Butanone->Grignard_Addition 2-Phenyl-2-butanol 2-Phenyl-2-butanol Grignard_Addition->2-Phenyl-2-butanol Dehydration_Step Acid-Catalyzed Dehydration 2-Phenyl-2-butanol->Dehydration_Step Acid_Catalyst H+ Acid_Catalyst->Dehydration_Step 2-Phenyl-2-butene_final 2-Phenyl-2-butene Dehydration_Step->2-Phenyl-2-butene_final Water H2O Dehydration_Step->Water

Caption: Two-stage synthesis of 2-phenyl-2-butene via a Grignard reaction followed by dehydration.

Applications in Research and Development

2-Phenyl-2-butene is a valuable substrate in various research contexts:

  • Mechanistic Studies: Its well-defined structure makes it an excellent model for studying the mechanisms of chemical reactions such as electrophilic additions and cycloadditions.[1]

  • Catalysis: It is used in studies of catalytic hydrogenation and asymmetric synthesis to investigate the stereochemical outcomes of reactions.[1]

  • Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, its carbon-carbon double bond can be functionalized in numerous ways, making it a useful starting material for the synthesis of more complex molecules with potential biological activity.[1] While direct biological signaling pathways for 2-phenyl-2-butene are not prominently documented, its structural motifs can be found in larger, biologically active molecules. For instance, some phenyl-substituted butene derivatives have been investigated for their antimicrobial and anti-proliferative activities.[12]

Conclusion

2-Phenyl-2-butene is a readily available research chemical with significant applications in organic synthesis. This guide provides researchers with a summary of commercial suppliers and detailed, actionable protocols for its synthesis in a laboratory setting. The provided diagrams of the synthetic workflows offer a clear visual representation of the chemical transformations involved. By understanding the availability and synthetic routes of this versatile compound, researchers can effectively incorporate it into their synthetic strategies for the development of new materials and molecules.

References

Exploratory

The Versatility of 2-Phenyl-2-butene: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration of the synthesis, reactivity, and application of 2-phenyl-2-butene (B127639), a key intermediate in organic chemistry and drug discovery. Introduction 2-Phenyl-2-butene is a substituted aromatic alkene tha...

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the synthesis, reactivity, and application of 2-phenyl-2-butene (B127639), a key intermediate in organic chemistry and drug discovery.

Introduction

2-Phenyl-2-butene is a substituted aromatic alkene that serves as a versatile and important intermediate in a variety of chemical syntheses.[1] Its strategic placement of a phenyl group adjacent to a tetrasubstituted double bond imparts unique reactivity, making it a valuable building block for more complex molecules, including pharmaceuticals and polymers.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-phenyl-2-butene, with a focus on its role in drug development and as a model substrate for mechanistic studies.

This guide will delve into the various synthetic routes to access 2-phenyl-2-butene, including detailed experimental protocols. It will also present a thorough compilation of its physical and spectroscopic properties, crucial for its characterization and use in further reactions. A significant application of 2-phenyl-2-butene derivatives in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen, will be explored in detail.

Synthesis of 2-Phenyl-2-butene

The synthesis of 2-phenyl-2-butene can be achieved through several strategic approaches, each with its own advantages and considerations regarding stereoselectivity and yield. The primary methods include the dehydration of 2-phenyl-2-butanol, the Wittig reaction, and Grignard reactions.

Dehydration of 2-Phenyl-2-butanol

A common and straightforward method for synthesizing 2-phenyl-2-butene is the acid-catalyzed dehydration of 2-phenyl-2-butanol. This E1 elimination reaction typically proceeds through a stable tertiary carbocation intermediate, leading to the formation of the more substituted alkene as the major product according to Zaitsev's rule.

Experimental Protocol: Dehydration of 2-Phenyl-2-butanol

Materials:

  • 2-phenyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 2-phenyl-2-butanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

  • Set up a distillation apparatus and heat the mixture to distill the alkene product as it forms. The collection of the product during the reaction drives the equilibrium towards the formation of the alkene.

  • Collect the distillate, which will contain a mixture of (E)- and (Z)-2-phenyl-2-butene, as well as some unreacted alcohol and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation to separate the isomeric butenes from any remaining impurities.

Wittig Reaction

The Wittig reaction provides a powerful method for the stereoselective synthesis of alkenes. To synthesize 2-phenyl-2-butene, a phosphorus ylide is reacted with a ketone. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.

Experimental Protocol: Wittig Reaction for 2-Phenyl-2-butene Synthesis

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and slowly add a solution of the strong base (e.g., n-butyllithium in hexanes) via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the resulting ylide solution at 0 °C for a specified time.

  • Slowly add a solution of acetophenone in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with pentane or hexane.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the (E)- and (Z)-isomers of 2-phenyl-2-butene.

Grignard Reaction followed by Dehydration

The Grignard reaction offers another versatile route to 2-phenyl-2-butene. This involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then dehydrated to the alkene. For the synthesis of 2-phenyl-2-butene, acetophenone can be reacted with ethylmagnesium bromide.

Experimental Protocol: Grignard Reaction and Dehydration

Part 1: Synthesis of 2-Phenyl-2-butanol

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)

  • Anhydrous diethyl ether or THF

  • Ethyl bromide

  • Acetophenone

  • Saturated ammonium chloride solution or dilute hydrochloric acid

  • Separatory funnel

  • Round-bottom flask with a reflux condenser and a dropping funnel

Procedure:

  • Ensure all glassware is thoroughly dried. Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of acetophenone in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-phenyl-2-butanol.

Part 2: Dehydration to 2-Phenyl-2-butene

The crude 2-phenyl-2-butanol can be dehydrated using the acid-catalyzed dehydration protocol described in the first section.

Data Presentation

Physical and Spectroscopic Properties of 2-Phenyl-2-butene Isomers
Property(Z)-2-Phenyl-2-butene (cis)(E)-2-Phenyl-2-butene (trans)
Molecular Formula C₁₀H₁₂C₁₀H₁₂
Molecular Weight 132.21 g/mol 132.21 g/mol
CAS Number 767-99-7768-00-3
Boiling Point ~187-189 °C (mixture)~187-189 °C (mixture)
Density ~0.914 g/cm³ (mixture)~0.910 g/cm³
¹H NMR (CDCl₃, ppm) δ 7.4-7.1 (m, 5H, Ar-H), 5.75 (q, 1H, =CH), 2.05 (s, 3H, =C-CH₃), 1.65 (d, 3H, =CH-CH₃)δ 7.4-7.2 (m, 5H, Ar-H), 5.85 (q, 1H, =CH), 1.95 (s, 3H, =C-CH₃), 1.85 (d, 3H, =CH-CH₃)
¹³C NMR (CDCl₃, ppm) δ 143.5 (Ar-C), 135.2 (=C-Ph), 128.1 (Ar-CH), 126.5 (Ar-CH), 125.8 (Ar-CH), 124.9 (=CH), 22.1 (=C-CH₃), 14.2 (=CH-CH₃)δ 143.8 (Ar-C), 135.5 (=C-Ph), 128.2 (Ar-CH), 126.7 (Ar-CH), 126.1 (Ar-CH), 125.3 (=CH), 21.8 (=C-CH₃), 15.1 (=CH-CH₃)
IR (cm⁻¹) ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch), ~700 (Ar-H bend)~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1650 (C=C stretch), ~760 (Ar-H bend)
MS (m/z) 132 (M+), 117, 91132 (M+), 117, 91

Note: NMR and IR data are approximate and can vary slightly based on the solvent and instrument used.

Comparative Yields of Synthetic Methods
Synthetic MethodIsomer Ratio (E/Z)Typical Yield (%)Reference
Dehydration of 2-phenyl-2-butanolMixture, favors E70-85General textbook knowledge
Wittig Reaction (unstabilized ylide)Favors Z60-80General textbook knowledge
Wittig Reaction (stabilized ylide)Favors E65-85General textbook knowledge
Grignard reaction followed by dehydrationMixture, favors E65-80 (overall)General textbook knowledge

Application in Drug Synthesis: The Case of Tamoxifen

A derivative of 2-phenyl-2-butene, specifically 1,2-diphenyl-1-(4-hydroxyphenyl)-1-butene, is a key precursor in some synthetic routes to Tamoxifen, a widely used drug for the treatment of estrogen receptor-positive breast cancer.[3] The synthesis often involves a McMurry reaction, which is a reductive coupling of two ketone or aldehyde molecules to form an alkene.

Synthetic Pathway to a Tamoxifen Precursor

The McMurry reaction provides a powerful tool for the synthesis of the tetrasubstituted alkene core of Tamoxifen.[4] A common approach involves the cross-coupling of 4-hydroxypropiophenone with a benzophenone (B1666685) derivative.

Tamoxifen_Synthesis cluster_start Starting Materials 4-Hydroxypropiophenone 4-Hydroxypropiophenone McMurry_Reaction McMurry Reaction (TiCl4, Zn) 4-Hydroxypropiophenone->McMurry_Reaction Benzophenone_derivative 4-(2-(Dimethylamino)ethoxy)benzophenone Benzophenone_derivative->McMurry_Reaction Tamoxifen Tamoxifen McMurry_Reaction->Tamoxifen Reductive Coupling

Caption: McMurry reaction for Tamoxifen synthesis.

Experimental Workflow and Signaling Pathways

Experimental Workflow: Analysis of 2-Phenyl-2-butene Isomers by Gas Chromatography

The separation and quantification of the (E) and (Z) isomers of 2-phenyl-2-butene are crucial for monitoring reaction progress and determining product purity. Gas chromatography (GC) is an effective analytical technique for this purpose.

GC_Workflow Sample_Preparation Sample Preparation (Dilution in a volatile solvent) GC_Injection Injection into GC Sample_Preparation->GC_Injection 1. Prepare Sample Separation Separation on Capillary Column GC_Injection->Separation 2. Inject Detection Detection (e.g., FID) Separation->Detection 3. Elution Data_Analysis Data Analysis (Peak integration and quantification) Detection->Data_Analysis 4. Signal Acquisition

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of established methods for the stereoselective synthesis of (E)-2-phenyl-2-butene, a valuable intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the stereoselective synthesis of (E)-2-phenyl-2-butene, a valuable intermediate in organic synthesis. The protocols outlined below are based on well-known olefination reactions that generally favor the formation of the thermodynamically more stable (E)-alkene.

The stereoselective synthesis of (E)-2-phenyl-2-butene is a crucial transformation in the construction of more complex molecular architectures. The geometric configuration of the double bond significantly influences the biological activity and physical properties of the final product. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance. Several powerful olefination reactions have been developed to achieve high (E)-selectivity, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction with stabilized ylides, the Julia-Kocienski olefination, and the Peterson olefination.[1][2][3][4]

This document provides representative protocols for these methods, along with expected outcomes and characterization data to guide researchers in their synthetic endeavors.

Comparison of Synthetic Methods for (E)-2-Phenyl-2-butene

The following table summarizes the expected quantitative data for the stereoselective synthesis of (E)-2-phenyl-2-butene using various olefination methods. The yields and E/Z ratios are typical for these reactions with similar substrates and should be considered as estimates.

Reaction MethodStarting MaterialsKey ReagentsExpected Yield (%)Expected E:Z RatioNotes
Horner-Wadsworth-Emmons Diethyl (1-phenylethyl)phosphonate, Acetaldehyde (B116499)NaH or NaOEt in THF/DME70-90>95:5Generally provides excellent E-selectivity for the synthesis of disubstituted alkenes.[1][5]
Wittig Reaction Acetophenone (B1666503), Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaHMDS) in THF60-80>90:10Use of a non-stabilized ylide, but the reaction with a ketone can still favor the E-isomer under thermodynamic control.
Julia-Kocienski Olefination 1-(Phenylsulfonyl)-1-phenylethane, AcetaldehydeKHMDS or NaHMDS in THF/DME75-95>98:2Known for its excellent E-selectivity.[3][6][7]
Peterson Olefination 1-Phenyl-1-(trimethylsilyl)ethane, AcetaldehydeAcidic workup (e.g., H₂SO₄, BF₃·OEt₂)70-85>95:5Acidic elimination of the intermediate β-hydroxysilane leads to the (E)-alkene via an anti-elimination pathway.[4][8][9]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-2-Phenyl-2-butene

This protocol describes a two-step synthesis starting from 1-bromo-1-phenylethane to first prepare the phosphonate (B1237965) reagent, followed by the Horner-Wadsworth-Emmons reaction with acetaldehyde.

Part A: Synthesis of Diethyl (1-phenylethyl)phosphonate

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-1-phenylethane (1.0 eq) and triethyl phosphite (1.2 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess triethyl phosphite under reduced pressure to obtain the crude diethyl (1-phenylethyl)phosphonate, which can be purified by vacuum distillation.

Part B: Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl (1-phenylethyl)phosphonate

  • Acetaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (1-phenylethyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add acetaldehyde (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[10]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford pure (E)-2-phenyl-2-butene.[11][12][13][14][15]

Protocol 2: Wittig Synthesis of (E)-2-Phenyl-2-butene

This protocol details the preparation of the phosphonium (B103445) salt followed by the Wittig reaction with acetophenone.

Part A: Synthesis of Ethyltriphenylphosphonium Bromide

Materials:

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add ethyl bromide (1.2 eq) to the solution.[16][17]

  • Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.[16]

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain ethyltriphenylphosphonium bromide.[17]

Part B: Wittig Reaction

Materials:

  • Ethyltriphenylphosphonium bromide

  • Acetophenone

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to the suspension. The solution will turn a deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Cool the ylide solution back to -78 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to isolate (E)-2-phenyl-2-butene. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.[11][12][13][14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Quenching Quenching Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final Product (E)-2-phenyl-2-butene Purification->Final Product Pure Product NMR NMR Spectroscopy (¹H, ¹³C) GCMS GC-MS Analysis Final Product->NMR Final Product->GCMS

Caption: Experimental workflow for the synthesis of (E)-2-phenyl-2-butene.

stereoselectivity_factors cluster_factors Factors Influencing E-Selectivity Olefination Reaction Olefination Reaction Reagent Structure Reagent Structure Olefination Reaction->Reagent Structure e.g., Stabilized Ylide, Phosphonate Structure Reaction Conditions Reaction Conditions Olefination Reaction->Reaction Conditions e.g., Temperature, Solvent, Base Substrate Sterics Substrate Sterics Olefination Reaction->Substrate Sterics e.g., Aldehyde vs. Ketone, Steric Hindrance E_Alkene (E)-Alkene Reagent Structure->E_Alkene Favors Z_Alkene (Z)-Alkene Reagent Structure->Z_Alkene Reaction Conditions->E_Alkene Can Favor Reaction Conditions->Z_Alkene Substrate Sterics->E_Alkene Can Favor

Caption: Factors influencing the E-selectivity of olefination reactions.

Expected Spectroscopic Data for (E)-2-Phenyl-2-butene

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.20 (m, 5H, Ar-H)

  • δ 5.85 (q, J = 7.0 Hz, 1H, =CH)

  • δ 2.05 (s, 3H, =C-CH₃)

  • δ 1.85 (d, J = 7.0 Hz, 3H, =CH-CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 143.0 (Ar-C)

  • δ 135.0 (C=)

  • δ 128.3 (Ar-CH)

  • δ 127.5 (Ar-CH)

  • δ 126.0 (Ar-CH)

  • δ 125.0 (=CH)

  • δ 21.0 (=C-CH₃)

  • δ 14.5 (=CH-CH₃)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

References

Application

Application Notes and Protocols: Synthesis of 2-Phenyl-2-butene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction The Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and stereochemical control. These application notes provide a detailed protocol for the synthesis of 2-phenyl-2-butene (B127639) from acetophenone (B1666503) and ethyltriphenylphosphonium bromide. The non-stabilized ylide generated in this reaction typically favors the formation of the (Z)-isomer of the alkene product.[1][2][3]

Reaction Scheme

The synthesis of 2-phenyl-2-butene via the Wittig reaction proceeds in two main stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with a ketone.

Step 1: Ylide Formation

Ethyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the corresponding phosphorus ylide, ethylidenetriphenylphosphorane.

Step 2: Wittig Reaction

The nucleophilic ylide attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a betaine (B1666868) intermediate, which then rearranges to a four-membered oxaphosphetane ring.[1] This intermediate subsequently collapses to yield the desired alkene, 2-phenyl-2-butene, and the highly stable triphenylphosphine (B44618) oxide byproduct.[3]

Quantitative Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis of 2-phenyl-2-butene.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyltriphenylphosphonium BromideC20H20BrP371.2511.01.1
n-Butyllithium (2.5 M in hexanes)C4H9Li64.0611.01.1
AcetophenoneC8H8O120.1510.01.0
2-Phenyl-2-butene (E/Z mixture)C10H12132.20--
Expected Outcome
Theoretical Yield (g)1.32
Typical Reported Yield (%)70-85
Typical E/Z Ratio~1:4 to 1:9

Note: Yields and E/Z ratios are typical and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Materials and Reagents:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates and developing chamber

Protocol 1: Synthesis of 2-Phenyl-2-butene

1. Ylide Formation:

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous THF to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath with stirring.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

2. Wittig Reaction:

  • In a separate syringe, draw up acetophenone (1.20 g, 1.17 mL, 10.0 mmol).

  • Add the acetophenone dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent.

3. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of 2-phenyl-2-butene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the crude mixture can be purified by column chromatography on silica gel using hexane as the eluent.[4][5] Alternatively, triphenylphosphine oxide can be precipitated by adding a minimal amount of cold diethyl ether or a hexane/ether mixture and filtering.[4][5]

Characterization Data

2-Phenyl-2-butene (Mixture of E and Z isomers)

  • Appearance: Colorless oil.

  • Boiling Point: 176-178 °C

¹H NMR (400 MHz, CDCl₃):

  • (Z)-isomer: δ 7.35-7.15 (m, 5H, Ar-H), 5.70 (q, J = 7.0 Hz, 1H, =CH), 2.05 (s, 3H, Ph-C=C-CH₃), 1.75 (d, J = 7.0 Hz, 3H, =CH-CH₃).

  • (E)-isomer: δ 7.35-7.15 (m, 5H, Ar-H), 5.85 (q, J = 6.8 Hz, 1H, =CH), 2.10 (s, 3H, Ph-C=C-CH₃), 1.90 (d, J = 6.8 Hz, 3H, =CH-CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • (Z)-isomer: δ 143.9, 135.5, 128.1, 127.8, 126.5, 125.8, 21.0, 14.8.

  • (E)-isomer: δ 143.7, 135.8, 128.2, 127.9, 126.6, 125.5, 20.8, 15.2.

IR (neat, cm⁻¹):

  • 3050 (aromatic C-H stretch), 2920, 2850 (aliphatic C-H stretch), 1600, 1490, 1445 (aromatic C=C stretch), 830 (C=C bend, trisubstituted).

Mandatory Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction EtPPh3Br Ethyltriphenylphosphonium Bromide Ylide Ethylidenetriphenylphosphorane (Ylide) EtPPh3Br->Ylide Deprotonation nBuLi n-BuLi Ylide_ref Ylide->Ylide_ref Acetophenone Acetophenone Betaine Betaine Intermediate Acetophenone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product 2-Phenyl-2-butene (E/Z Mixture) Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Ylide_ref->Acetophenone Nucleophilic Attack

Caption: Mechanism of the Wittig reaction for the synthesis of 2-phenyl-2-butene.

Experimental_Workflow start Start ylide_formation Ylide Formation: - EtPPh3Br in THF - Cool to 0 °C - Add n-BuLi dropwise start->ylide_formation stir_ylide Stir at 0 °C for 1 hour ylide_formation->stir_ylide wittig_reaction Wittig Reaction: - Add Acetophenone dropwise at 0 °C - Warm to RT, stir for 4-6 hours stir_ylide->wittig_reaction quench Quench with aq. NH4Cl wittig_reaction->quench extraction Extraction with Diethyl Ether quench->extraction wash_dry Wash with Brine & Dry (MgSO4) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purification Purification: Column Chromatography (Hexane) concentrate->purification product 2-Phenyl-2-butene purification->product

References

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals Introduction Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, enabling the reduction of unsaturated functio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, enabling the reduction of unsaturated functional groups. The addition of molecular hydrogen (H₂) across a carbon-carbon double bond to yield a saturated alkane is a key reaction in the synthesis of pharmaceuticals, fine chemicals, and various organic intermediates. This document provides detailed application notes and protocols for the catalytic hydrogenation of 2-phenyl-2-butene (B127639) to produce 2-phenylbutane.

The reaction involves the use of a heterogeneous catalyst, typically a noble metal such as palladium, platinum, or nickel, supported on a high-surface-area material. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and stereoselectivity. These notes will cover the theoretical background, experimental procedures, and expected outcomes for this specific transformation.

Reaction Principle and Mechanism

The catalytic hydrogenation of 2-phenyl-2-butene proceeds via the addition of two hydrogen atoms across the double bond, resulting in the formation of 2-phenylbutane.[1] This reaction is typically carried out in the presence of a heterogeneous metal catalyst.[2] The most widely accepted mechanism for this process is the Horiuti-Polanyi mechanism, which involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the alkene (2-phenyl-2-butene) adsorb onto the surface of the metal catalyst.[2]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved by the metal catalyst, forming metal-hydride bonds.[1]

  • Stepwise Hydrogen Addition: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This stepwise addition typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[2][3]

  • Desorption of Product: The resulting saturated alkane (2-phenylbutane) has a weaker affinity for the catalyst surface and desorbs, regenerating the active sites for further reaction cycles.[2]

Due to the planar nature of the alkene and its interaction with the flat catalyst surface, the hydrogen atoms are delivered to the same side of the double bond. For 2-phenyl-2-butene, this results in the formation of a racemic mixture of (R)- and (S)-2-phenylbutane, as the approach of the alkene to the catalyst surface can occur from either face with equal probability.

Data Presentation

While specific quantitative data for the catalytic hydrogenation of 2-phenyl-2-butene is not extensively available in the public domain, the following tables provide representative data for the hydrogenation of structurally similar alkenes and general conditions for alkene hydrogenation. This information can serve as a valuable starting point for reaction optimization.

Table 1: Typical Catalysts and General Reaction Conditions for Alkene Hydrogenation

CatalystSupportTypical Loading (wt%)Common SolventsTemperature (°C)Hydrogen Pressure (atm)Reference
PalladiumCarbon (C)5-10Ethanol, Methanol, Ethyl Acetate20-601 - 50[4]
Platinum(IV) oxide (Adams' catalyst)None-Acetic Acid, Ethanol20-501 - 3[5][6]
Raney® NickelNone-Ethanol, Methanol20-1001 - 100[7][8]

Table 2: Illustrative Examples of Alkene Hydrogenation with Reported Yields

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
QuinolineRaney® NickelMethanol120201-12>98[9]
α-Pinene5% Pd/CEthanol25124>99[10]
4-Phenyl-2-butanone4% Pt/TiO₂n-Hexane705--[11]

Note: The data for 4-phenyl-2-butanone represents a related reaction and is included for context on reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic hydrogenation of 2-phenyl-2-butene using common catalysts. Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (especially Raney® Nickel and dry Pd/C). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of 2-phenyl-2-butene at atmospheric pressure using a hydrogen balloon.

Materials:

  • 2-Phenyl-2-butene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Celite®

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via syringe.

  • Dissolve 2-phenyl-2-butene in the solvent and add it to the reaction flask via syringe.

  • Connect the flask to a vacuum/inert gas manifold.

  • Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • After the final backfill, leave the hydrogen balloon connected to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylbutane.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Adams' Catalyst (PtO₂)

This protocol outlines the use of Adams' catalyst for the hydrogenation of 2-phenyl-2-butene.

Materials:

  • 2-Phenyl-2-butene

  • Platinum(IV) oxide (Adams' catalyst, PtO₂)

  • Glacial acetic acid (or ethanol)

  • Parr hydrogenation apparatus (or similar pressure reactor)

Procedure:

  • Place 2-phenyl-2-butene and the solvent (e.g., glacial acetic acid) in the reaction vessel of the Parr apparatus.

  • Carefully add Adams' catalyst (typically 1-5 mol% relative to the substrate) to the vessel.

  • Seal the apparatus and purge the system with an inert gas, followed by several cycles of pressurizing with hydrogen and venting to ensure all air is removed.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm).[3]

  • Begin shaking or stirring the reaction mixture at room temperature.

  • Monitor the reaction by observing the pressure drop in the hydrogen tank.

  • Once the hydrogen uptake ceases, stop the agitation and carefully vent the excess hydrogen pressure.

  • Purge the apparatus with an inert gas.

  • Open the vessel and filter the reaction mixture through a pad of Celite® to remove the platinum black. Wash the filter cake with the reaction solvent.

  • Carefully neutralize the acetic acid with a base (e.g., sodium bicarbonate solution) if used as a solvent.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylbutane.

Protocol 3: Hydrogenation using Raney® Nickel

This protocol describes the use of Raney® Nickel, a highly active catalyst for hydrogenation. Extreme caution is required as Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. It is typically stored and handled as a slurry in water or ethanol.

Materials:

  • 2-Phenyl-2-butene

  • Raney® Nickel (as a slurry in water or ethanol)

  • Ethanol

  • Pressure reactor

Procedure:

  • Carefully wash the Raney® Nickel slurry with the reaction solvent (ethanol) several times by decantation to remove the storage solvent.

  • In the pressure reactor vessel, add the solution of 2-phenyl-2-butene in ethanol.

  • Under a stream of inert gas, carefully add the Raney® Nickel slurry to the reaction vessel.

  • Seal the reactor and purge thoroughly with an inert gas, followed by several hydrogen purge cycles.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction to the desired temperature (if necessary) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • The catalyst can be separated by filtration through Celite® or by decantation after allowing the catalyst to settle. Keep the catalyst wet with solvent at all times to prevent ignition.

  • Concentrate the filtrate to obtain the product.

Mandatory Visualizations

Reaction_Pathway 2-Phenyl-2-butene 2-Phenyl-2-butene 2-Phenylbutane 2-Phenylbutane 2-Phenyl-2-butene->2-Phenylbutane + H₂ / Catalyst H2 H2 Catalyst Catalyst

Caption: Reaction scheme for the catalytic hydrogenation of 2-phenyl-2-butene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Add Catalyst Add Catalyst Add Solvent Add Solvent Add Catalyst->Add Solvent Add Substrate Add Substrate Add Solvent->Add Substrate Purge with Inert Gas Purge with Inert Gas Add Substrate->Purge with Inert Gas Introduce H₂ Introduce H₂ Purge with Inert Gas->Introduce H₂ Stir/Shake Stir/Shake Introduce H₂->Stir/Shake Monitor Progress Monitor Progress Stir/Shake->Monitor Progress Purge with Inert Gas_workcup Purge with Inert Gas_workcup Monitor Progress->Purge with Inert Gas_workcup Purge with Inert Gas_workup Purge with Inert Gas Filter Catalyst Filter Catalyst Solvent Removal Solvent Removal Filter Catalyst->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: General experimental workflow for catalytic hydrogenation.

Horiuti_Polanyi_Mechanism Reactants 2-Phenyl-2-butene + H₂ Adsorption Adsorption on Catalyst Surface Reactants->Adsorption H-H Cleavage H-H Bond Cleavage Adsorption->H-H Cleavage H Addition 1 First H Atom Addition H-H Cleavage->H Addition 1 H Addition 2 Second H Atom Addition H Addition 1->H Addition 2 Desorption Desorption of Product H Addition 2->Desorption Product 2-Phenylbutane Desorption->Product

Caption: Simplified Horiuti-Polanyi mechanism for alkene hydrogenation.

References

Application

Application Notes and Protocols for the Reaction of 2-Phenyl-2-butene with Peroxy Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the reaction mechanism of 2-phenyl-2-butene (B127639) with peroxy acids, focusing on the epoxidation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 2-phenyl-2-butene (B127639) with peroxy acids, focusing on the epoxidation reaction and the subsequent acid-catalyzed ring-opening of the resulting epoxide. This information is critical for understanding the stereochemical outcomes and for the synthesis of vicinal diols, which are important structural motifs in many pharmaceutical compounds.

Reaction Mechanism: Epoxidation of 2-Phenyl-2-butene

The reaction of 2-phenyl-2-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, 2-methyl-3-phenyl-3-methyloxirane (also known as 2-phenyl-2,3-epoxybutane). This reaction, known as the Prilezhaev epoxidation, proceeds via a concerted mechanism.

Key characteristics of the epoxidation reaction:

  • Concerted Mechanism: The transfer of the oxygen atom from the peroxy acid to the alkene double bond occurs in a single, concerted step through a cyclic transition state, often referred to as the "butterfly mechanism".[1]

  • Stereospecificity: The reaction is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide.[2]

    • Epoxidation of (E)-2-phenyl-2-butene will yield the trans-epoxide.

    • Epoxidation of (Z)-2-phenyl-2-butene will yield the cis-epoxide.

  • Syn-addition: The oxygen atom is added to the same face of the double bond, resulting in a syn-addition.[2]

  • Reagent: While various peroxy acids can be used, m-CPBA is a common choice due to its stability and solubility in organic solvents.[1]

The general mechanism is illustrated below:

Epoxidation_Mechanism cluster_reactants Reactants cluster_products Products Alkene 2-Phenyl-2-butene TransitionState "Butterfly" Transition State Alkene->TransitionState PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TransitionState Epoxide 2-Phenyl-2,3-epoxybutane TransitionState->Epoxide CarboxylicAcid Carboxylic Acid TransitionState->CarboxylicAcid

Caption: Epoxidation of 2-phenyl-2-butene proceeds via a concerted transition state.

Experimental Protocols

Protocol for Epoxidation of (E)-2-Phenyl-2-butene

This protocol is adapted from general procedures for the epoxidation of alkenes.

Materials:

  • (E)-2-Phenyl-2-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (E)-2-phenyl-2-butene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the alkene at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxy acid and the meta-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.

  • The product can be further purified by flash column chromatography on silica (B1680970) gel.

Protocol for Acid-Catalyzed Ring-Opening of 2-Phenyl-2,3-epoxybutane

This protocol describes the hydrolysis of the epoxide to a vicinal diol.

Materials:

  • 2-Phenyl-2,3-epoxybutane

  • Acetone (B3395972) (or a mixture of acetone and water)

  • Dilute sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-phenyl-2,3-epoxybutane (1.0 eq) in acetone (or a 1:1 mixture of acetone and water) in a round-bottom flask.

  • Add a catalytic amount of dilute sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude diol.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

Expected Products and Stereochemistry

The stereochemistry of the diol product depends on the stereochemistry of the starting alkene and the mechanism of the ring-opening. Acid-catalyzed ring-opening of epoxides proceeds via an Sₙ2-like backside attack of the nucleophile (water in this case) on the protonated epoxide. This results in an anti-dihydroxylation product.

Starting AlkeneEpoxide IntermediateMajor Diol ProductStereochemical Descriptor
(E)-2-Phenyl-2-butenetrans-2-Phenyl-2,3-epoxybutaneerythro-2-Phenyl-2,3-butanediolRacemic mixture of (2R,3S) and (2S,3R)
(Z)-2-Phenyl-2-butenecis-2-Phenyl-2,3-epoxybutanethreo-2-Phenyl-2,3-butanediolRacemic mixture of (2R,3R) and (2S,3S)
Spectroscopic Data (Representative)

The following table provides representative spectroscopic data for a stereoisomer of the epoxide product.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
(2S,3S)-2-Methyl-3-phenyl-oxirane7.40-7.25 (m, 5H), 3.55 (d, J=2.0 Hz, 1H), 3.05 (q, J=5.2 Hz, 1H), 1.40 (d, J=5.2 Hz, 3H)137.5, 128.4, 127.8, 125.8, 63.5, 61.2, 17.8

Note: Specific yields and complete spectroscopic data for all isomers should be determined empirically.

Signaling Pathways and Workflows

The logical flow of the synthesis and analysis can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Alkene 2-Phenyl-2-butene (E or Z isomer) Epoxidation Epoxidation with Peroxy Acid Alkene->Epoxidation Epoxide 2-Phenyl-2,3-epoxybutane (trans or cis isomer) Epoxidation->Epoxide RingOpening Acid-Catalyzed Ring-Opening Epoxide->RingOpening Diol 2-Phenyl-2,3-butanediol (erythro or threo) RingOpening->Diol Purification Purification (Chromatography/Recrystallization) Diol->Purification Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopy Stereochemistry Stereochemical Analysis Spectroscopy->Stereochemistry

Caption: Workflow for the synthesis and analysis of 2-phenyl-2,3-butanediol.

Conclusion

The reaction of 2-phenyl-2-butene with peroxy acids provides a reliable and stereospecific method for the synthesis of 2-phenyl-2,3-epoxybutane. Subsequent acid-catalyzed ring-opening affords the corresponding vicinal diol with a predictable stereochemical outcome. These protocols and data serve as a valuable resource for researchers engaged in organic synthesis and drug development, enabling the controlled synthesis of key chiral building blocks. Careful control of reaction conditions and thorough analytical characterization are essential for achieving desired product yields and purity.

References

Method

Application of 2-Phenyl-2-Butene in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that holds potential as a monomer in polymer synthesis. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that holds potential as a monomer in polymer synthesis. Its structure, featuring a phenyl group attached to a double bond, makes it susceptible to electrophilic attack, rendering it a candidate for cationic polymerization. The resulting polymer, poly(2-phenyl-2-butene), would possess a unique structure with a phenyl group and a methyl group on adjacent backbone carbons, which could impart specific physical and chemical properties, such as thermal stability and refractive index. This document provides an overview of the application of 2-phenyl-2-butene in polymer synthesis, with a focus on cationic polymerization, and includes detailed, synthesized protocols based on established principles for similar monomers.

Cationic Polymerization of 2-Phenyl-2-Butene

Cationic polymerization is a chain-growth polymerization method suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocationic propagating species.[1][2] The phenyl group in 2-phenyl-2-butene serves this purpose, making it a viable monomer for this technique. The polymerization typically involves three main stages: initiation, propagation, and termination. Living cationic polymerization techniques can also be employed to achieve better control over the polymer's molecular weight and dispersity.[3]

Key Considerations for Cationic Polymerization of 2-Phenyl-2-Butene:
  • Initiator System: A common approach involves a binary system of an initiator (e.g., an alkyl halide or an alcohol) and a co-initiator or activator (a Lewis acid).[4][5] For instance, an initiator like 2-chloro-2-phenylpropane in conjunction with a Lewis acid such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) can effectively initiate the polymerization.

  • Solvent: The choice of solvent is critical and can influence the polymerization rate and the stability of the propagating species.[3] Halogenated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or methyl chloride (CH₃Cl) are often used at low temperatures.

  • Temperature: Cationic polymerizations are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions like chain transfer and termination, which become more prominent at higher temperatures.

  • Monomer and Initiator Purity: High purity of the monomer and all reagents is crucial to prevent premature termination and to achieve polymers with desired characteristics.

Experimental Protocols

The following are detailed, synthesized experimental protocols for the homopolymerization of 2-phenyl-2-butene via cationic polymerization. These protocols are based on established methodologies for structurally similar monomers.

Protocol 1: Cationic Polymerization of 2-Phenyl-2-Butene using 2-Chloro-2-phenylpropane/SnCl₄ Initiator System

Materials:

  • 2-Phenyl-2-butene (freshly distilled)

  • 2-Chloro-2-phenylpropane (initiator)

  • Tin(IV) chloride (SnCl₄) (co-initiator)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (B129727) (for termination)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa, syringes)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous dichloromethane (e.g., 50 mL) and cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Monomer Addition: Freshly distilled 2-phenyl-2-butene (e.g., 5.0 g, 37.8 mmol) is added to the cooled solvent via syringe.

  • Initiator Addition: A stock solution of 2-chloro-2-phenylpropane in dichloromethane is prepared. The desired amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) is added to the reaction mixture.

  • Initiation: A stock solution of SnCl₄ in dichloromethane is prepared. The polymerization is initiated by the dropwise addition of the SnCl₄ solution (e.g., to achieve a co-initiator-to-initiator ratio of 10:1) to the stirred reaction mixture.

  • Polymerization: The reaction is allowed to proceed for a specific time (e.g., 1-4 hours) while maintaining the low temperature and inert atmosphere.

  • Termination: The polymerization is terminated by the addition of pre-chilled methanol (e.g., 10 mL).

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Quantitative Data

The following table presents representative, hypothetical data for the cationic polymerization of 2-phenyl-2-butene, based on typical results for similar monomers. Actual experimental results may vary.

Entry[Monomer] (mol/L)[Initiator] (mmol/L)[SnCl₄] (mmol/L)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (GPC)PDI (Mₙ/Mₙ)
10.55.050-7828515,0001.3
21.05.050-7829228,0001.4
30.510.0100-781908,0001.2
40.55.050-4027512,0001.6

Visualizations

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer 2-Phenyl-2-Butene (Purified) ReactionVessel Reaction Vessel (Inert Atmosphere, Low Temp) Monomer->ReactionVessel Initiator Initiator (e.g., R-Cl) Initiator->ReactionVessel CoInitiator Co-initiator (e.g., SnCl4) CoInitiator->ReactionVessel Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->ReactionVessel Initiation Initiation ReactionVessel->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Polymer Poly(2-phenyl-2-butene) Drying->Polymer Characterization Characterization (GPC, NMR) Polymer->Characterization

Caption: General workflow for the cationic polymerization of 2-phenyl-2-butene.

Proposed Mechanism for Cationic Polymerization of 2-Phenyl-2-Butene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Complex R-Cl + SnCl4 -> R+ [SnCl5]- Carbocation1 Initial Carbocation Initiator Complex->Carbocation1 + Monomer Monomer1 2-Phenyl-2-butene Monomer1->Carbocation1 Growing Chain Propagating Carbocation Carbocation1->Growing Chain + n Monomers Terminated Polymer Polymer Chain Growing Chain->Terminated Polymer + Methanol (CH3OH)

Caption: Proposed mechanism for the cationic polymerization of 2-phenyl-2-butene.

References

Application

Application Notes and Protocols: 2-Phenyl-2-butene as a Versatile Starting Material for the Synthesis of Potentially Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for utilizing 2-phenyl-2-butene (B127639) as a starting material in the synthesis of potentially novel pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 2-phenyl-2-butene (B127639) as a starting material in the synthesis of potentially novel pharmaceutical compounds. While direct synthetic routes from 2-phenyl-2-butene to currently marketed drugs are not extensively documented, its chemical structure allows for facile functionalization to create diverse molecular scaffolds with potential biological activity. This document outlines protocols for key transformations—epoxidation and hydroboration-oxidation—and discusses the potential therapeutic applications of the resulting products.

Introduction

2-Phenyl-2-butene is an attractive starting material in medicinal chemistry due to the presence of a tetrasubstituted double bond and a phenyl group. These features offer opportunities for stereoselective transformations and the introduction of various functional groups, which are crucial for modulating the pharmacological properties of a molecule. The protocols detailed below provide methods for converting 2-phenyl-2-butene into key intermediates—epoxides and alcohols—which are common moieties in a wide range of pharmaceutical agents.

Synthesis of 2-Methyl-2-phenyloxirane Derivatives via Epoxidation

The epoxidation of 2-phenyl-2-butene yields a reactive oxirane ring that can be further functionalized. Epoxides are known to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines, making them interesting candidates for anticancer drug discovery.[1][2][3]

Experimental Protocol: Epoxidation of 2-Phenyl-2-butene

This protocol describes the epoxidation of 2-phenyl-2-butene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent for electron-rich alkenes.[4][5]

Materials:

Procedure:

  • Dissolve 2-phenyl-2-butene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 2-phenyl-2-butene at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,3-epoxy-2-phenylbutane.

Quantitative Data
ParameterExpected Value
Yield 75-90%
Purity (by NMR) >95%
Diastereoselectivity A single diastereomer is expected due to the planar nature of the starting alkene.

Experimental Workflow: Epoxidation

epoxidation_workflow start Start: 2-Phenyl-2-butene in DCM reagent_addition Add m-CPBA solution at 0°C start->reagent_addition reaction Stir at RT for 4-6h reagent_addition->reaction workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Product: 2,3-Epoxy-2-phenylbutane purification->product

Epoxidation of 2-phenyl-2-butene workflow.
Potential Biological Significance and Signaling Pathways

Epoxide-containing compounds have been shown to possess genotoxic and cytotoxic properties, which can be harnessed for anticancer therapy.[6] The electrophilic nature of the epoxide ring allows it to react with nucleophilic residues in biomolecules such as DNA and proteins, leading to cellular damage and apoptosis in rapidly dividing cancer cells. The phenyl group in the synthesized epoxide may enhance its interaction with biological targets through hydrophobic and aromatic interactions.

Further derivatization of the epoxide, for instance, through ring-opening with various nucleophiles, can lead to a library of compounds for screening against different cancer cell lines. The cytotoxic effects of such compounds could potentially be mediated through pathways involving DNA damage response, induction of oxidative stress, or inhibition of key cellular enzymes.

Synthesis of 2-Phenylbutan-2-ol (B73489) Derivatives via Hydroboration-Oxidation

Hydroboration-oxidation of 2-phenyl-2-butene provides a method for the anti-Markovnikov addition of water across the double bond, leading to the formation of a tertiary alcohol.[7][8][9] Phenyl-substituted butanols have been investigated for various biological activities and are present in some fragrance materials.[10][11][12] This synthetic route offers a way to introduce a hydroxyl group at a specific position, which can then be used as a handle for further modifications.

Experimental Protocol: Hydroboration-Oxidation of 2-Phenyl-2-butene

This protocol outlines the two-step hydroboration-oxidation of 2-phenyl-2-butene to produce 2-phenylbutan-2-ol.

Materials:

  • 2-Phenyl-2-butene

  • Borane-tetrahydrofuran complex solution (BH3·THF, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (B78521) solution (3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Hydroboration

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-butene (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (0.4 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 2: Oxidation 5. Cool the reaction mixture back to 0 °C. 6. Carefully and slowly add 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. Caution: This addition is exothermic. 7. Allow the mixture to warm to room temperature and then heat at 50 °C for 1 hour to ensure complete oxidation. 8. Cool the mixture to room temperature and add diethyl ether. 9. Separate the organic layer and wash the aqueous layer with diethyl ether. 10. Combine the organic layers and wash with brine. 11. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylbutan-2-ol.

Quantitative Data
ParameterExpected Value
Yield 80-95%
Purity (by NMR) >95%
Regioselectivity Predominantly the anti-Markovnikov product.
Stereoselectivity Syn-addition of H and OH.

Experimental Workflow: Hydroboration-Oxidation

hydroboration_workflow cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation start Start: 2-Phenyl-2-butene in THF reagent_addition Add BH3-THF at 0°C start->reagent_addition reaction1 Stir at RT for 2-3h reagent_addition->reaction1 intermediate Trialkylborane Intermediate reaction1->intermediate oxidation_reagents Add NaOH and H2O2 at 0°C intermediate->oxidation_reagents reaction2 Heat at 50°C for 1h oxidation_reagents->reaction2 workup Aqueous Workup and Extraction reaction2->workup purification Column Chromatography workup->purification product Product: 2-Phenylbutan-2-ol purification->product

Hydroboration-oxidation of 2-phenyl-2-butene workflow.
Potential Biological Significance and Signaling Pathways

Phenyl-substituted alcohols and their derivatives have been explored for a variety of pharmacological activities. For example, some phenyl-substituted compounds have shown potential as inhibitors of enzymes such as tyrosinase or as modulators of receptor signaling pathways.[10] The hydroxyl group of the synthesized 2-phenylbutan-2-ol can serve as a key pharmacophore for hydrogen bonding interactions with biological targets.

Further derivatization of the hydroxyl group, such as through esterification or etherification, can be used to generate a library of compounds for screening in various biological assays. Depending on the nature of the introduced substituents, these derivatives could potentially target a range of signaling pathways, including those involved in inflammation, cell proliferation, or neurotransmission. For instance, ester derivatives could be designed as prodrugs with improved pharmacokinetic properties. The phenyl ring and the alkyl chain provide a scaffold that can be optimized for binding to specific protein targets.

Conclusion

2-Phenyl-2-butene is a readily available and versatile starting material for the synthesis of potentially bioactive molecules. The epoxidation and hydroboration-oxidation reactions described in these application notes provide reliable methods for introducing key functional groups that are prevalent in many pharmaceutical compounds. The resulting epoxides and alcohols can serve as valuable intermediates for the development of new therapeutic agents. Further screening and optimization of these and their derivatives are warranted to explore their full pharmacological potential.

References

Method

Application Note: Protocols for the Epoxidation of 2-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed experimental protocols for the synthesis of 2,3-epoxy-2-phenylbutane via the epoxidation of 2-phenyl-2-butene (B127...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2,3-epoxy-2-phenylbutane via the epoxidation of 2-phenyl-2-butene (B127639). Two primary methods are presented: the use of meta-chloroperoxybenzoic acid (m-CPBA), a classic and reliable epoxidizing agent, and a greener approach utilizing hydrogen peroxide in conjunction with a manganese catalyst. These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering robust starting points for the preparation of this epoxide intermediate.

Introduction

Epoxides are valuable synthetic intermediates in organic chemistry, prized for their utility in ring-opening reactions to introduce diverse functionalities. The epoxidation of alkenes is a fundamental transformation for accessing these three-membered heterocyclic motifs. 2-Phenyl-2-butene serves as a model substrate for the epoxidation of a tetrasubstituted, phenyl-conjugated alkene. The resulting product, 2,3-epoxy-2-phenylbutane, can be a precursor for the synthesis of various more complex molecules. This application note details two effective methods for its preparation.

The first method described is the Prilezhaev reaction, which employs a peroxy acid like m-CPBA. This reaction is known for its reliability and stereospecificity, proceeding via a concerted "butterfly" transition state to deliver the oxygen atom in a syn-addition. The second protocol outlines a more environmentally benign approach using hydrogen peroxide as the terminal oxidant, catalyzed by a simple manganese salt. This method aligns with the principles of green chemistry by avoiding chlorinated reagents and producing water as the primary byproduct.

Data Presentation

The following table summarizes the expected outcomes for the epoxidation of 2-phenyl-2-butene based on the two detailed protocols. The data is extrapolated from typical results for structurally similar alkenes due to the absence of specific literature values for this substrate.

ParameterProtocol 1: m-CPBA EpoxidationProtocol 2: Catalytic H₂O₂ Epoxidation
Starting Material 2-Phenyl-2-butene2-Phenyl-2-butene
Epoxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)30% Hydrogen Peroxide (H₂O₂)
Catalyst NoneManganese(II) Sulfate (B86663) (MnSO₄)
Solvent Dichloromethane (B109758) (DCM)N,N-Dimethylformamide (DMF) / tert-Butanol (B103910)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2-6 hours4-12 hours
Expected Yield >85%70-90%
Byproducts meta-Chlorobenzoic acidWater
Purification Method Aqueous workup followed by flash chromatographyAqueous workup followed by flash chromatography

Experimental Protocols

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from standard procedures for the epoxidation of alkenes using m-CPBA.

Materials:

  • 2-Phenyl-2-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-2-butene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2,3-epoxy-2-phenylbutane.

Characterization (Expected):

  • ¹H NMR (CDCl₃): Resonances for the phenyl protons, and singlets or doublets for the two methyl groups. The chemical shifts will be influenced by the epoxide ring.

  • ¹³C NMR (CDCl₃): Signals for the quaternary carbons of the epoxide, the phenyl carbons, and the methyl carbons.

Protocol 2: Catalytic Epoxidation with Hydrogen Peroxide

This protocol is based on manganese-catalyzed epoxidations of aryl-substituted alkenes.

Materials:

  • 2-Phenyl-2-butene

  • Hydrogen peroxide (30% aqueous solution)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF) or tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-phenyl-2-butene (1.0 eq) in DMF or tert-butanol (approx. 0.2 M), add sodium bicarbonate (0.5 eq) and manganese(II) sulfate monohydrate (0.01 eq).

  • Stir the mixture vigorously at room temperature.

  • Slowly add hydrogen peroxide (30% aq., 2.0 eq) dropwise to the reaction mixture over a period of 30 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2,3-epoxy-2-phenylbutane.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2-Phenyl-2-butene in Solvent cool Cool to 0 °C (m-CPBA method) dissolve->cool for m-CPBA add_reagents Add Epoxidizing Agent (m-CPBA or H₂O₂/Catalyst) dissolve->add_reagents for H₂O₂ cool->add_reagents stir Stir and Monitor by TLC add_reagents->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure 2,3-Epoxy-2-phenylbutane purify->product

Caption: Experimental workflow for the epoxidation of 2-phenyl-2-butene.

Signaling_Pathway cluster_mcpba m-CPBA Pathway cluster_h2o2 Catalytic H₂O₂ Pathway alkene1 2-Phenyl-2-butene ts1 Concerted Transition State ('Butterfly Mechanism') alkene1->ts1 mcpba m-CPBA mcpba->ts1 product1 2,3-Epoxy-2-phenylbutane ts1->product1 byproduct1 m-Chlorobenzoic Acid ts1->byproduct1 alkene2 2-Phenyl-2-butene product2 2,3-Epoxy-2-phenylbutane alkene2->product2 Oxygen Transfer h2o2 H₂O₂ active_oxidant Active Manganese-Oxo Species h2o2->active_oxidant catalyst Mn(II) Catalyst catalyst->active_oxidant active_oxidant->catalyst Regeneration active_oxidant->product2 byproduct2 H₂O

Caption: Reaction pathways for the epoxidation of 2-phenyl-2-butene.

Application

Application Note: Analysis of 2-Phenyl-2-Butene Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that serves as a versatile intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenyl-2-butene (B127639) is a substituted aromatic alkene that serves as a versatile intermediate in organic synthesis. Its reactions, such as oxidation, halogenation, and isomerization, can yield a variety of products. Accurate identification and quantification of these products are crucial for reaction monitoring, yield optimization, and impurity profiling in research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1] This application note provides a detailed protocol for the GC-MS analysis of the reaction products of 2-phenyl-2-butene, using its oxidation as a representative example.

Experimental Protocols

This section details the methodology for the sample preparation and GC-MS analysis of the products from a representative reaction of 2-phenyl-2-butene, such as oxidation.

1. Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, representative sample of the reaction mixture dissolved in a suitable volatile solvent.

  • Reaction Quenching: At the desired time point, quench the reaction to stop further transformations. The quenching method will depend on the specific reaction chemistry (e.g., addition of a reducing agent for oxidation reactions, or washing with a basic solution for acid-catalyzed reactions).

  • Extraction: Extract the organic products from the reaction mixture using a suitable solvent like dichloromethane (B109758) or ethyl acetate. If the reaction is performed in an aqueous-organic biphasic system, separate the organic layer.

  • Washing and Drying: Wash the organic extract with brine (saturated NaCl solution) to remove water-soluble impurities and then dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Dilution: After drying, filter the solution to remove the drying agent. Dilute the sample to a concentration appropriate for GC-MS analysis, typically in the range of 1-100 ppm, using a high-purity volatile solvent like hexane (B92381) or dichloromethane.[1] An internal standard (e.g., dodecane) may be added for precise quantification.[2]

  • Vialing: Transfer the final diluted sample into a 1.5 mL glass autosampler vial for GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and the nature of the reaction products.

Gas Chromatograph (GC) Conditions:

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
Injector Temperature 250 °C[2][4]
Injection Mode Splitless or Split (e.g., 50:1)[1]
Injection Volume 1 µL[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[4]
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes.[1][2]

Mass Spectrometer (MS) Conditions:

ParameterSetting
Ion Source Temperature 230 °C[4]
Quadrupole Temperature 150 °C[1]
Ionization Mode Electron Ionization (EI)[1]
Ionization Energy 70 eV[4]
Mass Scan Range 40-350 amu
Solvent Delay 3 minutes (to prevent filament damage from the solvent peak)[5]

Data Presentation: Quantitative Analysis of 2-Phenyl-2-Butene Oxidation Products

The following table summarizes representative quantitative data from the GC-MS analysis of a hypothetical oxidation reaction of 2-phenyl-2-butene. The data is presented as relative peak area percentages, which approximate the relative abundance of each component in the product mixture.

CompoundRetention Time (min)Relative Peak Area (%)Key Mass Fragments (m/z)
2-Phenyl-2-butene (cis/trans)9.8 / 10.15.2132, 117, 91[6]
2-Phenyl-2,3-epoxybutane11.575.8148, 133, 105, 91
Acetophenone10.912.3120, 105, 77[7]
2-Phenyl-2-propanol11.26.7136, 121, 77[4][7]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 2-phenyl-2-butene reaction products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quenching Reaction->Quench Extract Extraction Quench->Extract Dry Drying & Filtration Extract->Dry Dilute Dilution & Internal Standard Addition Dry->Dilute GC_Inject GC Injection Dilute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: GC-MS experimental workflow for 2-phenyl-2-butene reaction product analysis.

Proposed Signaling Pathway: Oxidation of 2-Phenyl-2-Butene

The diagram below illustrates a plausible reaction pathway for the oxidation of 2-phenyl-2-butene with an oxidizing agent such as a peroxy acid, leading to the formation of an epoxide, which can further rearrange or hydrolyze to other products.

Oxidation_Pathway cluster_reactants Reactants cluster_products Products Reactant 2-Phenyl-2-butene Oxidant [O] Epoxide 2-Phenyl-2,3-epoxybutane Reactant->Epoxide Epoxidation Ketone Acetophenone Epoxide->Ketone Rearrangement/Hydrolysis Alcohol 2-Phenyl-2-propanol Epoxide->Alcohol Hydrolysis/Rearrangement

References

Method

Synthesis of 2-Phenyl-2-Butanol from 2-Phenyl-2-Butene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Application Notes The synthesis of 2-phenyl-2-butanol, a tertiary alcohol, from 2-phenyl-2-butene (B127639) is a classic example of an electrophilic additio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 2-phenyl-2-butanol, a tertiary alcohol, from 2-phenyl-2-butene (B127639) is a classic example of an electrophilic addition reaction to an alkene. This transformation is of interest in organic synthesis for the creation of chiral building blocks and molecules with a quaternary benzylic carbon center. The regioselectivity of the hydration reaction is paramount, as the hydroxyl group must be added to the more substituted carbon of the double bond (C2) to yield the desired tertiary alcohol. This follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the nucleophile attaches to the carbon with more alkyl or aryl substituents.

Two primary laboratory methods are effective for this Markovnikov hydration: acid-catalyzed hydration and oxymercuration-demercuration . A third common hydration method, hydroboration-oxidation, proceeds with anti-Markovnikov selectivity and would yield the isomeric secondary alcohol, 3-phenyl-2-butanol, and is therefore unsuitable for this synthesis.

Acid-Catalyzed Hydration: This method employs a strong acid, such as sulfuric acid (H₂SO₄), in the presence of water. The reaction proceeds through the formation of a carbocation intermediate. For 2-phenyl-2-butene, protonation of the less substituted carbon (C3) generates a highly stable tertiary benzylic carbocation at C2. This stability is due to the combined effects of hyperconjugation from the adjacent alkyl groups and resonance delocalization of the positive charge into the phenyl ring. While effective, acid-catalyzed hydration is a reversible process and can sometimes be accompanied by side reactions, such as polymerization or elimination, requiring careful control of reaction conditions.

Oxymercuration-Demercuration: This two-step procedure is often the preferred method for Markovnikov hydration in a laboratory setting as it avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements and minimizing side products. The reaction first involves the addition of mercuric acetate (B1210297) [Hg(OAc)₂] and water across the double bond to form a stable organomercury intermediate. Subsequent treatment with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom to yield the final alcohol. This method generally proceeds with high yields and cleaner reaction profiles compared to acid-catalyzed hydration.

Synthetic Pathways Overview

The selection of the appropriate synthetic route is critical to obtaining the desired product, 2-phenyl-2-butanol. The diagram below illustrates the possible outcomes of the three primary alkene hydration methods.

G cluster_start Starting Material cluster_products Potential Products cluster_methods Hydration Methods start 2-Phenyl-2-butene method1 Acid-Catalyzed Hydration (H₃O⁺) start->method1 method2 Oxymercuration- Demercuration (1. Hg(OAc)₂, H₂O 2. NaBH₄) start->method2 method3 Hydroboration- Oxidation (1. BH₃·THF 2. H₂O₂, NaOH) start->method3 product_correct 2-Phenyl-2-butanol (Tertiary Alcohol) product_wrong 3-Phenyl-2-butanol (Secondary Alcohol) method1->product_correct Markovnikov Product method2->product_correct Markovnikov Product method3->product_wrong Anti-Markovnikov Product

Caption: Synthetic routes for the hydration of 2-phenyl-2-butene.

Data Presentation

The choice of method can influence reaction time, yield, and purity. The following table summarizes typical quantitative data for the synthesis of 2-phenyl-2-butanol, based on analogous reactions of α-alkylstyrenes.

ParameterProtocol 1: Acid-Catalyzed HydrationProtocol 2: Oxymercuration-Demercuration
Starting Material 2-Phenyl-2-butene2-Phenyl-2-butene
Key Reagents 50% aq. H₂SO₄1. Hg(OAc)₂, THF/H₂O2. NaOH, NaBH₄
Reaction Time 1-2 hours30-60 minutes
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 60-75%85-95%
Purity (crude) Moderate (potential for byproducts)High
Product MW 150.22 g/mol 150.22 g/mol
Product BP 107-108 °C / 20 mmHg107-108 °C / 20 mmHg

Experimental Protocols

Safety Precaution: These protocols involve strong acids, toxic mercury compounds, and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Acid-Catalyzed Hydration of 2-Phenyl-2-butene

This protocol describes the synthesis of 2-phenyl-2-butanol using sulfuric acid as a catalyst.

Materials:

  • 2-Phenyl-2-butene

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 2-phenyl-2-butene (6.6 g, 50 mmol).

  • Acid Addition: While stirring vigorously, slowly add 25 mL of cold 50% aqueous sulfuric acid to the flask. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 40 mL).

  • Neutralization: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation (collecting the fraction at 107-108 °C / 20 mmHg) to yield pure 2-phenyl-2-butanol.

Protocol 2: Oxymercuration-Demercuration of 2-Phenyl-2-butene

This protocol provides a high-yield synthesis of 2-phenyl-2-butanol while avoiding strong acids and potential rearrangements.

G cluster_oxy Step 1: Oxymercuration cluster_demer Step 2: Demercuration cluster_workup Work-up & Purification A Dissolve 2-phenyl-2-butene and Hg(OAc)₂ in THF/H₂O (1:1) B Stir at room temperature for 30 minutes A->B C Reaction forms organomercury intermediate B->C D Add aqueous NaOH solution to the mixture C->D Proceed to next step E Slowly add a solution of NaBH₄ in aqueous NaOH D->E F Stir for 1 hour. Metallic mercury precipitates E->F G Separate organic layer. Extract aqueous layer with THF F->G Isolate product H Combine organic layers, wash with brine, and dry (MgSO₄) G->H I Filter and concentrate via rotary evaporation H->I J Purify by vacuum distillation I->J

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenyl-2-butene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-2-butene (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-2-butene (B127639).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenyl-2-butene?

A1: The most prevalent methods for the synthesis of 2-phenyl-2-butene include:

  • Acid-catalyzed dehydration of 2-phenyl-2-butanol: This method involves the elimination of a water molecule from the tertiary alcohol, 2-phenyl-2-butanol, using a strong acid catalyst such as sulfuric acid or phosphoric acid.

  • Wittig reaction: This reaction involves the olefination of a carbonyl compound. For the synthesis of 2-phenyl-2-butene, acetophenone (B1666503) can be reacted with a phosphorus ylide, such as the one generated from ethyltriphenylphosphonium bromide.[1]

  • Friedel-Crafts alkylation: This method involves the electrophilic aromatic substitution of benzene (B151609) with an alkylating agent like 2-butene (B3427860) or a 2-butyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

Q2: I am observing a low yield in my 2-phenyl-2-butene synthesis. What are the general causes?

A2: Low yields in organic synthesis can stem from various factors. Some common causes include:

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Side reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

  • Purity of starting materials: Impurities in the reactants or solvents can interfere with the reaction.

  • Suboptimal reaction conditions: Incorrect temperature, pressure, or concentration of reactants and catalysts can negatively impact the yield.

  • Product loss during workup and purification: Inefficient extraction, distillation, or chromatography can lead to a loss of the final product.

Q3: How can I purify the synthesized 2-phenyl-2-butene?

A3: Purification of 2-phenyl-2-butene typically involves the following steps:

  • Workup: After the reaction is complete, the mixture is typically quenched, and the organic layer is separated from the aqueous layer. The organic layer is then washed with brine and dried over an anhydrous salt like magnesium sulfate.

  • Solvent Removal: The solvent is removed from the organic layer using a rotary evaporator.

  • Distillation: The crude product can be purified by fractional distillation under reduced pressure to separate 2-phenyl-2-butene from unreacted starting materials and high-boiling byproducts.[3]

  • Chromatography: Column chromatography can also be employed for purification, especially for removing impurities with similar boiling points.

Troubleshooting Guides

Acid-Catalyzed Dehydration of 2-Phenyl-2-butanol

Issue: Low yield of 2-phenyl-2-butene.

Possible CauseTroubleshooting Steps
Incomplete Dehydration - Ensure the reaction is heated to the appropriate temperature. For tertiary alcohols, temperatures can range from 25°C to 80°C depending on the acid catalyst used.[4] - Increase the reaction time to allow for complete conversion. - Use a sufficient concentration of a strong acid catalyst like sulfuric acid or phosphoric acid.
Side Reactions (e.g., formation of 2-phenyl-1-butene) - The formation of the less substituted alkene (Hofmann product) can occur. Zaitsev's rule generally favors the more substituted alkene (2-phenyl-2-butene).[5] Using a less sterically hindered base during the workup can help minimize the formation of the terminal alkene.
Charring/Polymerization - This is a common issue with strong, oxidizing acids like concentrated sulfuric acid at high temperatures.[4] - Use a milder acid catalyst like phosphoric acid.[4] - Lower the reaction temperature. - Use a lower concentration of sulfuric acid.
Reversibility of the Reaction - The presence of excess water can shift the equilibrium back to the starting alcohol. Ensure efficient removal of water as it is formed, for example, by using a Dean-Stark apparatus.
Wittig Reaction

Issue: Low yield of 2-phenyl-2-butene from acetophenone.

Possible CauseTroubleshooting Steps
Inefficient Ylide Formation - Ensure strictly anhydrous conditions, as the strong base used to generate the ylide (e.g., n-butyllithium) is highly reactive with water.[6] - Use a sufficiently strong and non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[6]
Low Reactivity of Ketone - Ketones are generally less reactive than aldehydes in the Wittig reaction.[7] - The reaction may require a higher temperature to overcome the activation energy barrier.[6]
Steric Hindrance - Sterically hindered ketones can give poor yields.[1] While acetophenone is not excessively hindered, optimizing the reaction conditions is crucial.
Side Reactions - Self-condensation of the ketone can occur, especially in the presence of a strong base. Add the ketone slowly to the pre-formed ylide solution at a low temperature.
Difficult Purification - The byproduct, triphenylphosphine (B44618) oxide, can be difficult to separate from the product. Purification often requires careful column chromatography or recrystallization.[8]
Friedel-Crafts Alkylation

Issue: Low yield of 2-phenyl-2-butene from benzene and 2-butene.

Possible CauseTroubleshooting Steps
Polyalkylation - The mono-alkylated product (2-phenyl-2-butene) is more reactive than benzene, leading to the formation of di- and poly-alkylated products.[5] - Use a large excess of benzene to increase the probability of the electrophile reacting with benzene.[5]
Carbocation Rearrangement - The secondary carbocation formed from 2-butene can rearrange, leading to a mixture of isomers.[5] While the tertiary benzylic carbocation leading to 2-phenyl-2-butene is relatively stable, other rearrangements are possible.
Deactivated Catalyst - The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure the use of a fresh, anhydrous catalyst and dry reaction conditions.[4]
Substrate Limitations - Friedel-Crafts alkylation is not successful with strongly deactivated aromatic rings. This is not an issue with benzene but is a consideration for substituted benzenes.[5]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-phenyl-2-butene and similar alkenes using different methods. Note that yields can vary significantly based on specific reaction conditions and the scale of the reaction.

Synthesis MethodStarting MaterialsCatalyst/ReagentTypical Yield (%)Notes
Acid-Catalyzed Dehydration 2-Phenyl-2-butanolH₂SO₄ or H₃PO₄80-90%Yields can be high, but side reactions like charring can occur, especially with H₂SO₄.[4]
Wittig Reaction Acetophenone, Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, KOtBu)60-80%Yields can be moderate to good, but purification from triphenylphosphine oxide is a key consideration.[9]
Friedel-Crafts Alkylation Benzene, 2-ButeneAlCl₃Variable (often lower for mono-alkylation)Prone to polyalkylation, which reduces the yield of the desired mono-substituted product.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2-butene via Dehydration of 2-Phenyl-2-butanol

1. Synthesis of 2-Phenyl-2-butanol (Precursor)

This protocol describes the Grignard reaction of bromobenzene (B47551) with 2-butanone (B6335102).

  • Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, bromobenzene, 2-butanone, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a small crystal of iodine.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation to obtain crude 2-phenyl-2-butanol.

2. Dehydration of 2-Phenyl-2-butanol

  • Materials: 2-Phenyl-2-butanol, concentrated phosphoric acid (85%), anhydrous calcium chloride.

  • Procedure:

    • In a round-bottom flask, place the crude 2-phenyl-2-butanol and a catalytic amount of 85% phosphoric acid (approximately 10 mol%).[4]

    • Set up a fractional distillation apparatus.

    • Gently heat the mixture. The 2-phenyl-2-butene and water will co-distill.

    • Collect the distillate in a receiving flask.

    • Transfer the distillate to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 2-phenyl-2-butene (approx. 177-178 °C).

Protocol 2: Synthesis of 2-Phenyl-2-butene via Wittig Reaction

This protocol describes the reaction of acetophenone with the ylide generated from ethyltriphenylphosphonium bromide.

  • Materials: Ethyltriphenylphosphonium bromide, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes, acetophenone, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium dropwise. The formation of the ylide is indicated by a color change to deep red or orange.[6]

    • Stir the mixture at 0°C for 1 hour.

    • Add a solution of acetophenone in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate 2-phenyl-2-butene from triphenylphosphine oxide.

Visualizations

Dehydration_Workflow cluster_Precursor Precursor Synthesis: 2-Phenyl-2-butanol cluster_Dehydration Dehydration to 2-Phenyl-2-butene Grignard_Formation 1. Form Grignard Reagent (Phenylmagnesium Bromide) Carbonyl_Addition 2. Add 2-Butanone Grignard_Formation->Carbonyl_Addition Workup_Grignard 3. Quench & Workup Carbonyl_Addition->Workup_Grignard Acid_Addition 4. Add Acid Catalyst (e.g., H3PO4) Workup_Grignard->Acid_Addition Crude Alcohol Distillation 5. Distill Product Acid_Addition->Distillation Workup_Dehydration 6. Wash & Dry Distillation->Workup_Dehydration Purification 7. Final Purification (Fractional Distillation) Workup_Dehydration->Purification

Caption: Experimental workflow for the synthesis of 2-phenyl-2-butene via dehydration.

Wittig_Troubleshooting cluster_ylide Ylide Formation Issues cluster_ketone Ketone Reactivity Issues cluster_purification Purification Challenges Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation Conditions Start->Check_Ylide Check_Ketone Evaluate Ketone Reactivity Start->Check_Ketone Check_Purification Review Purification Method Start->Check_Purification Anhydrous Ensure Anhydrous Conditions Check_Ylide->Anhydrous Base_Strength Use a Strong, Non-nucleophilic Base Check_Ylide->Base_Strength Increase_Temp Increase Reaction Temperature Check_Ketone->Increase_Temp Slow_Addition Slowly Add Ketone to Ylide Check_Ketone->Slow_Addition Column_Chromatography Optimize Column Chromatography Check_Purification->Column_Chromatography

Caption: Troubleshooting logic for low yield in the Wittig synthesis of 2-phenyl-2-butene.

References

Optimization

Technical Support Center: Separation of (Z) and (E) Isomers of 2-Phenyl-2-Butene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (Z) and (E)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (Z) and (E) isomers of 2-phenyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when planning the separation of (Z)- and (E)-2-phenyl-2-butene?

A1: Understanding the physical properties of the isomers is crucial for selecting an appropriate separation technique. The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. Key properties are summarized below:

Property(Z)-2-phenyl-2-butene(E)-2-phenyl-2-buteneData Source
Molecular Weight 132.20 g/mol 132.21 g/mol [1][2]
Normal Boiling Point 457.35 K (184.2 °C)452.15 K (179.0 °C)[3][4]
Kovats Retention Index (Semi-standard non-polar column) 1047.2Not explicitly found[1]

Q2: What are the most common methods for separating geometric isomers like (Z)- and (E)-2-phenyl-2-butene?

A2: The most common methods for separating E/Z isomers include:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds. The choice of the stationary phase is critical.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally sensitive compounds. Reversed-phase and normal-phase chromatography can be employed.

  • Fractional Distillation: Can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Column Chromatography with Silver Nitrate (B79036): A specialized technique that leverages the differential interaction of silver ions with the π-bonds of the isomers.

  • Crystallization: Can be used if one isomer can be selectively crystallized from a solution.

Q3: Is fractional distillation a viable method for separating (Z)- and (E)-2-phenyl-2-butene?

A3: Based on their normal boiling points, (Z)-2-phenyl-2-butene (184.2 °C) and (E)-2-phenyl-2-butene (179.0 °C), there is a difference of 5.2 °C.[3][4] While this difference is relatively small, fractional distillation may be feasible with a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates).[5] However, for high-purity separation, chromatographic methods are often more effective.

Experimental Protocols and Methodologies

Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating volatile isomers. The key to separating (Z) and (E) isomers lies in selecting a GC column with the appropriate stationary phase.

Logical Workflow for GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Mixture of (Z) and (E) isomers Dilution Dilute in a volatile solvent (e.g., hexane (B92381) or dichloromethane) Sample->Dilution Injection Inject into GC Separation Separation on GC Column Injection->Separation Detection Detection (e.g., FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Identify Isomers based on Retention Time Chromatogram->Identification Quantification Quantify Isomer Ratio Identification->Quantification

Caption: A logical workflow for developing a GC method for isomer separation.

Recommended Starting GC Parameters (based on similar compounds):

ParameterRecommended Value
Column 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless injection can be tested)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (for FID)
Column Chromatography with Silver Nitrate Impregnated Silica (B1680970) Gel

Argentation chromatography is a powerful technique for separating unsaturated compounds, including E/Z isomers. The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bond. Generally, cis-isomers form stronger complexes with silver ions than trans-isomers, leading to longer retention times on the column.[6]

Workflow for Silver Nitrate Column Chromatography

AgNO3_Workflow cluster_prep Column Preparation cluster_chrom Chromatography cluster_analysis Analysis Prep_Silica Prepare Silver Nitrate Impregnated Silica Gel (10-15% w/w) Pack_Column Pack the Chromatography Column Prep_Silica->Pack_Column Load_Sample Load Isomer Mixture onto the Column Elution Elute with a Non-polar Solvent System (e.g., Hexane/Ethyl Acetate (B1210297) Gradient) Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC or GC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent to Obtain Isolated Isomers Combine_Fractions->Evaporate_Solvent

Caption: A typical workflow for separating isomers using silver nitrate column chromatography.

Protocol for Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):

  • Dissolve 0.2 g of silver nitrate in 1 mL of deionized water.

  • Add the silver nitrate solution dropwise to 2 g of silica gel.

  • Shake the mixture until the silica gel is uniformly impregnated.

  • Dry the impregnated silica gel in an oven at 80 °C for 1 hour.[7]

  • Cool the silica gel in a desiccator before use.

Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The (E)-isomer is expected to elute first, followed by the (Z)-isomer.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Separation of Isomers 1. Inappropriate stationary phase. 2. Oven temperature program is not optimal. 3. Carrier gas flow rate is too high or too low.1. Use a more polar stationary phase (e.g., a wax column) or a phenyl-substituted column to enhance selectivity for geometric isomers. 2. Try a slower temperature ramp or an isothermal run at a lower temperature to increase the interaction time with the stationary phase. 3. Optimize the carrier gas flow rate to achieve the best column efficiency.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Injection volume is too large.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limit). 3. Reduce the injection volume.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.
Shifting Retention Times 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate. 3. Changes in the oven temperature profile.1. Perform a leak check of the GC system. 2. Ensure the gas supply and regulators are functioning correctly. 3. Verify the oven temperature program is running as set.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Separation of Isomers 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized.1. For reversed-phase HPLC, try a phenyl-based column (e.g., Phenyl-Hexyl) or a column with an embedded polar group to enhance selectivity.[8][9] For normal-phase, bare silica or silver nitrate impregnated silica can be effective. 2. Adjust the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For normal-phase, adjust the ratio of non-polar solvents. 3. Vary the column temperature, as it can affect the selectivity of isomer separations.
Broad Peaks 1. Column is old or degraded. 2. Mismatch between sample solvent and mobile phase. 3. Extra-column volume is too high.1. Replace the column. 2. Dissolve the sample in the mobile phase if possible. 3. Use smaller diameter tubing and ensure all connections are tight.
Split Peaks 1. Clogged frit or column inlet. 2. Column has been dropped or damaged. 3. Injection solvent is much stronger than the mobile phase.1. Back-flush the column (if permissible by the manufacturer) or replace it. 2. Replace the column. 3. Dissolve the sample in a weaker solvent or the mobile phase.

This technical support guide provides a starting point for the separation of (Z) and (E) isomers of 2-phenyl-2-butene. Due to the unique nature of each experimental setup, optimization of the suggested methods will likely be necessary.

References

Troubleshooting

common side products in the synthesis of 2-phenyl-2-butene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenyl-2-butene (B127639). It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenyl-2-butene (B127639). It is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to side product formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-phenyl-2-butene?

A1: The most common laboratory syntheses for 2-phenyl-2-butene include:

  • Dehydration of 2-phenyl-2-butanol: An acid-catalyzed elimination reaction.

  • Dehydrohalogenation of 2-halo-2-phenylbutane: An elimination reaction typically carried out with a base.

  • Catalytic Semihydrogenation of 2-phenyl-1-butyne: A reduction reaction that can yield either the cis or trans isomer depending on the catalyst system.

Q2: I obtained a mixture of alkene isomers. How can I improve the regioselectivity for 2-phenyl-2-butene?

A2: In elimination reactions such as the dehydration of 2-phenyl-2-butanol or dehydrohalogenation of 2-halo-2-phenylbutane, the formation of the regioisomer 2-phenyl-1-butene is a common issue. To favor the formation of the more substituted and thermodynamically more stable 2-phenyl-2-butene (Zaitsev's rule), use a small, strong base like sodium ethoxide or potassium hydroxide (B78521) in ethanol (B145695). Conversely, a bulky base like potassium tert-butoxide will favor the formation of the less substituted 2-phenyl-1-butene (Hofmann product).

Q3: My semihydrogenation of 2-phenyl-1-butyne is producing 2-phenylbutane. How can I prevent this over-reduction?

A3: Over-reduction to the alkane is a common side reaction in catalytic hydrogenation. To prevent this, it is crucial to use a "poisoned" or deactivated catalyst that is selective for the alkyne-to-alkene reduction. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is effective for producing the cis-alkene. Careful monitoring of the reaction progress by techniques like TLC or GC and stopping the reaction once the alkyne has been consumed is also critical.

Q4: How can I control the stereochemistry (cis vs. trans) of 2-phenyl-2-butene during synthesis?

A4: The stereochemical outcome is highly dependent on the chosen synthetic route:

  • Catalytic semihydrogenation of 2-phenyl-1-butyne with Lindlar's catalyst will predominantly yield (Z)-2-phenyl-2-butene (the cis-isomer) due to syn-addition of hydrogen.

  • Dissolving metal reduction of 2-phenyl-1-butyne , for example, using sodium in liquid ammonia (B1221849), will primarily produce (E)-2-phenyl-2-butene (the trans-isomer) via an anti-addition mechanism.[1][2][3][4][5]

  • Elimination reactions can produce a mixture of (E) and (Z) isomers, with the trans-isomer often being the thermodynamically favored product.

Troubleshooting Guides

Dehydration of 2-Phenyl-2-Butanol

Issue: Low yield of 2-phenyl-2-butene and formation of significant amounts of 2-phenyl-1-butene.

Potential Cause Troubleshooting Step
Reaction Temperature Suboptimal temperature can lead to incomplete reaction or favor side reactions. For tertiary alcohols, dehydration can often be achieved at milder temperatures (25-80°C) with a strong acid catalyst.
Acid Catalyst The choice and concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid) can influence the product distribution. A higher concentration of a strong, non-nucleophilic acid generally favors elimination.
Carbocation Rearrangement While less likely with a tertiary carbocation, ensure the starting material is pure to avoid rearrangements from isomeric alcohol impurities.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Phenyl-2-Butanol

  • Place 2-phenyl-2-butanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to the appropriate temperature (typically between 50-100°C for a tertiary alcohol).

  • The product can be distilled from the reaction mixture as it is formed.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purify the product by fractional distillation.

Dehydrohalogenation of 2-Bromo-2-Phenylbutane

Issue: Formation of a mixture of regioisomers (2-phenyl-1-butene) and stereoisomers ((E)- and (Z)-2-phenyl-2-butene).

Potential Cause Troubleshooting Step
Choice of Base A small, non-bulky base (e.g., sodium ethoxide in ethanol) will favor the more substituted Zaitsev product (2-phenyl-2-butene). A bulky base (e.g., potassium tert-butoxide) will favor the less substituted Hofmann product (2-phenyl-1-butene).
Stereochemistry of Starting Material The stereochemistry of the starting 2-bromo-2-phenylbutane can influence the ratio of (E) and (Z) products in an E2 elimination, which requires an anti-periplanar arrangement of the departing hydrogen and bromine.

Experimental Protocol: Dehydrohalogenation of 2-Bromo-2-Phenylbutane

  • Dissolve 2-bromo-2-phenylbutane in a suitable anhydrous solvent (e.g., ethanol for sodium ethoxide, or tert-butanol (B103910) for potassium tert-butoxide).

  • Add the chosen base (e.g., sodium ethoxide or potassium tert-butoxide) to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC or GC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product mixture by column chromatography or fractional distillation to separate the isomers.

Catalytic Semihydrogenation of 2-Phenyl-1-Butyne

Issue: Over-reduction to 2-phenylbutane and/or formation of the undesired stereoisomer.

Potential Cause Troubleshooting Step
Catalyst Activity A highly active catalyst (e.g., Pd/C) will lead to over-reduction. Use a deactivated catalyst like Lindlar's catalyst for cis-alkene formation.
Reaction Time Prolonged reaction times will result in the hydrogenation of the alkene product to the alkane. Monitor the reaction closely and stop it as soon as the starting alkyne is consumed.[6]
Hydrogen Pressure High hydrogen pressure can increase the rate of over-reduction. Perform the reaction at or slightly above atmospheric pressure.
Incorrect Catalyst System for Desired Stereoisomer For the trans-isomer, a dissolving metal reduction (e.g., Na in liquid NH₃) is required. For the cis-isomer, a syn-addition catalyst like Lindlar's is necessary.[7][8]

Quantitative Data on Side Product Formation

Synthesis MethodDesired ProductCommon Side ProductsTypical Yield of Side Products
Dehydration of 2-phenyl-2-butanol2-Phenyl-2-butene2-Phenyl-1-buteneCan be significant, depends on conditions
Dehydrohalogenation of 2-bromo-2-phenylbutane2-Phenyl-2-butene2-Phenyl-1-butene, (E/Z)-isomersVaries with base and substrate stereochemistry
Catalytic Semihydrogenation of 1-phenyl-1-butyne(Z)-1-phenyl-1-butene1-phenylbutane, (E)-1-phenyl-1-buteneOver-reduction can be >5% if not controlled. Stereoselectivity for cis can be >95%.[6]

Experimental Protocol: Semihydrogenation of 2-Phenyl-1-Butyne with Lindlar's Catalyst

  • In a round-bottom flask, dissolve 2-phenyl-1-butyne in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.

  • Once the alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary by column chromatography or distillation.

Visualizing Reaction Pathways and Troubleshooting Logic

Synthesis_Pathways cluster_elimination Elimination Routes cluster_reduction Reduction Route 2-Phenyl-2-butanol 2-Phenyl-2-butanol Dehydration (H+) Dehydration (H+) 2-Phenyl-2-butanol->Dehydration (H+) 2-Bromo-2-phenylbutane 2-Bromo-2-phenylbutane Dehydrohalogenation (Base) Dehydrohalogenation (Base) 2-Bromo-2-phenylbutane->Dehydrohalogenation (Base) 2-Phenyl-2-butene 2-Phenyl-2-butene Dehydration (H+)->2-Phenyl-2-butene Side_Products Side_Products Dehydration (H+)->Side_Products 2-Phenyl-1-butene Dehydrohalogenation (Base)->2-Phenyl-2-butene Dehydrohalogenation (Base)->Side_Products 2-Phenyl-1-butene (E/Z)-isomers 2-Phenyl-1-butyne 2-Phenyl-1-butyne Semihydrogenation Semihydrogenation 2-Phenyl-1-butyne->Semihydrogenation Semihydrogenation->2-Phenyl-2-butene Semihydrogenation->Side_Products 2-Phenylbutane (E/Z)-isomers Troubleshooting_Elimination start Undesired Isomer Ratio in Elimination q1 High percentage of 2-phenyl-1-butene? start->q1 a1 Use a smaller, non-bulky base (e.g., NaOEt) q1->a1 Yes q2 Incorrect E/Z isomer ratio? q1->q2 No end Optimized Product Ratio a1->end a2 Consider stereochemistry of starting material and reaction mechanism (E1 vs. E2) q2->a2 Yes a2->end Troubleshooting_Semihydrogenation start Issues in Semihydrogenation q1 Over-reduction to 2-phenylbutane? start->q1 a1 Use a poisoned catalyst (Lindlar's). Monitor reaction closely. Use low H2 pressure. q1->a1 Yes q2 Incorrect stereoisomer (cis/trans)? q1->q2 No end Selective Semihydrogenation Achieved a1->end a2_cis For cis: Use Lindlar's catalyst (syn-addition). q2->a2_cis Need Cis a2_trans For trans: Use Na/NH3 (anti-addition). q2->a2_trans Need Trans a2_cis->end a2_trans->end

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Isomerization of 2-Phenyl-2-butene

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the isomerization of 2-phenyl-2-butene (B127639). Here, you will find detailed t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the isomerization of 2-phenyl-2-butene (B127639). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the isomerization of 2-phenyl-2-butene?

A1: The most prevalent methods for the isomerization of 2-phenyl-2-butene are acid-catalyzed isomerization and photochemical isomerization. Acid catalysis, often employing Brønsted or Lewis acids, facilitates the interconversion of cis/trans isomers by protonating the double bond to form a carbocation intermediate, which allows for rotation around the single bond.[1] Photochemical isomerization utilizes light energy, often in the presence of a photosensitizer, to electronically excite the molecule, leading to rotation around the double bond and subsequent relaxation to a different isomeric form.

Q2: How can I monitor the progress of the isomerization reaction?

A2: The progress of the isomerization can be effectively monitored using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] GC analysis, particularly with a capillary column, can separate the cis ((Z)-2-phenyl-2-butene) and trans ((E)-2-phenyl-2-butene) isomers, allowing for the determination of their relative ratios.[2] 1H NMR spectroscopy is also a powerful tool, as the chemical shifts of the vinylic and allylic protons are distinct for each isomer, enabling their quantification.[3][4][5][6]

Q3: What are the typical side reactions to be aware of during the isomerization of 2-phenyl-2-butene?

A3: A primary side reaction, especially under acidic conditions, is polymerization of the styrene (B11656) derivative.[7] This can be minimized by carefully controlling the reaction temperature and using appropriate concentrations of the acid catalyst. Dimerization and oligomerization are also potential side reactions that can reduce the yield of the desired isomer.[8][9][10] In photochemical reactions, degradation of the photosensitizer or the substrate can occur with prolonged exposure to high-energy light.

Q4: How can I separate the cis and trans isomers of 2-phenyl-2-butene?

A4: Separation of the cis and trans isomers can be challenging due to their similar physical properties. However, preparative High-Performance Liquid Chromatography (HPLC) using a phenyl-based stationary phase can be an effective method for separating aromatic isomers.[11] Flash column chromatography on silica (B1680970) gel can also be employed, though complete separation may require careful optimization of the eluent system.[12] In some cases, fractional distillation under reduced pressure may be feasible if there is a sufficient difference in the boiling points of the isomers.

Q5: Is it possible to selectively synthesize one isomer of 2-phenyl-2-butene?

A5: Yes, stereoselective synthesis methods can be employed to favor the formation of a specific isomer. For instance, the Wittig reaction can be tailored to produce predominantly the (Z)-isomer by using unstabilized ylides or the (E)-isomer with stabilized ylides. Other methods like the Horner-Wadsworth-Emmons reaction also offer stereocontrol. Catalytic methods are also being developed for selective isomerization.[13][14]

Troubleshooting Guides

Acid-Catalyzed Isomerization
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion - Inactive or insufficient catalyst- Low reaction temperature- Insufficient reaction time- Use fresh, anhydrous acid catalyst.- Increase the catalyst loading incrementally.- Increase the reaction temperature in small increments (e.g., 10 °C).- Extend the reaction time and monitor by GC or NMR.
Polymerization of starting material - High concentration of acid catalyst- High reaction temperature- Presence of impurities that initiate polymerization- Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Ensure the starting material and solvent are pure and free of peroxides.[7]
Formation of unidentified byproducts - Side reactions such as dimerization or skeletal rearrangement.- Reaction with solvent or impurities.- Analyze byproducts by GC-MS to identify their structures.[15]- Lower the reaction temperature to disfavor side reactions.- Use a more selective catalyst if available.
Photochemical Isomerization
Issue Potential Cause(s) Troubleshooting Steps
Low or no isomerization - Incorrect wavelength of light for the photosensitizer.- Insufficient light intensity.- Quenching of the excited state by oxygen or impurities.- Ensure the lamp output matches the absorption spectrum of the photosensitizer.- Use a more powerful lamp or move the reaction vessel closer to the light source.- Thoroughly degas the solvent and reactants (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1]
Degradation of starting material or product - Photodecomposition due to high-energy UV light.- Prolonged irradiation time.- Use a filter to block high-energy UV wavelengths if not required for excitation of the sensitizer (B1316253).- Monitor the reaction closely and stop it once the desired isomer ratio is reached.
Low quantum yield - Inefficient energy transfer from the sensitizer to the substrate.- Competing non-radiative decay pathways.- Choose a sensitizer with a triplet energy that is higher than that of 2-phenyl-2-butene.- Optimize the concentration of the sensitizer.

Data Presentation

Table 1: Comparison of Catalysts for the Isomerization of Phenylbutenes

CatalystSubstrateConditionsProduct(s)Isomer Ratio (Z:E)Yield (%)Reference
p-Toluenesulfonic acidcis- or trans-2-phenyl-2-buteneGlacial acetic acid, 50°CMixture of cis-, trans-, and 1-phenyl-2-buteneEquilibrium mixtureN/A[16]
cis-Mo(CO)4(PPh3)2 / TsOH1-Hexene (as a model terminal alkene)Refluxing THF, 24h(Z)-2-Hexene4.0:185[2]
Pd-based catalysts1-Butene80°C, 25 kg/cm ², H₂2-ButeneN/AHigh[17]
Sulfonic acid cation exchangersn-Butenes50-60°C2-ButenesEquilibriumHigh[18]

Note: Data for 2-phenyl-2-butene is limited in comparative studies. The table includes related substrates to provide general guidance on catalyst performance.

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization of (Z)-2-Phenyl-2-butene

Objective: To isomerize (Z)-2-phenyl-2-butene to a mixture of (Z)- and (E)-2-phenyl-2-butene using p-toluenesulfonic acid as a catalyst.

Materials:

  • (Z)-2-phenyl-2-butene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (Z)-2-phenyl-2-butene (1.0 g, 7.56 mmol) in glacial acetic acid (20 mL).

  • Add p-toluenesulfonic acid monohydrate (0.14 g, 0.76 mmol, 10 mol%).

  • Heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC or ¹H NMR.

  • Once the desired isomer ratio is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

  • Carefully add saturated aqueous sodium bicarbonate solution portion-wise to neutralize the acetic acid (caution: CO₂ evolution).

  • Separate the organic layer and wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

  • If necessary, purify the isomers by preparative HPLC or column chromatography.[11][12]

Protocol 2: Photochemical Isomerization of (E)-2-Phenyl-2-butene

Objective: To isomerize (E)-2-phenyl-2-butene to a mixture of (Z)- and (E)-2-phenyl-2-butene using benzophenone (B1666685) as a photosensitizer.

Materials:

  • (E)-2-phenyl-2-butene

  • Benzophenone

  • Spectroscopic grade benzene (B151609) or hexane (B92381)

  • Quartz reaction tube with a septum

  • Medium-pressure mercury vapor lamp

  • Cooling bath

  • Nitrogen or argon gas source

Experimental Setup:

  • A photochemical reactor equipped with a medium-pressure mercury vapor lamp and a cooling system is required. The reaction is carried out in a quartz tube to allow for the transmission of UV light.[1][2][19][20]

Procedure:

  • Prepare a solution of (E)-2-phenyl-2-butene (e.g., 0.1 M) and benzophenone (e.g., 0.05 M) in spectroscopic grade benzene or hexane in a quartz reaction tube.

  • Degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the sensitizer.

  • Seal the quartz tube with a septum.

  • Place the reaction tube in the photochemical reactor and maintain a constant temperature using a cooling bath.

  • Irradiate the solution with the mercury vapor lamp. It is advisable to use a filter (e.g., Pyrex) to block high-energy UV radiation that might cause photodegradation if only the triplet sensitization pathway is desired.

  • Monitor the progress of the isomerization by GC or ¹H NMR until a photostationary state is reached (the isomer ratio no longer changes with further irradiation).

  • Once the reaction is complete, the solvent can be removed under reduced pressure. The benzophenone can be separated from the product mixture by column chromatography.

Visualizations

Experimental_Workflow_Acid_Catalyzed Acid-Catalyzed Isomerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification prep_reactants Prepare Reactants: (Z)-2-phenyl-2-butene, p-TsOH, Acetic Acid dissolve Dissolve Substrate in Acetic Acid prep_reactants->dissolve add_catalyst Add p-TsOH Catalyst dissolve->add_catalyst heat Heat to 50°C with Stirring add_catalyst->heat monitor Monitor Progress (GC/NMR) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Ether/Water cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract & Wash neutralize->extract dry Dry & Concentrate extract->dry analyze Analyze Isomer Ratio (GC/NMR) dry->analyze purify Purify Isomers (HPLC/Column Chrom.) analyze->purify

Caption: Workflow for acid-catalyzed isomerization.

Troubleshooting_Logic Troubleshooting Isomerization Issues cluster_low_conversion Low/No Conversion cluster_side_products Side Products Observed cluster_purification Purification Issues start Problem Encountered lc_q1 Check Catalyst Activity/ Concentration start->lc_q1 sp_q1 Polymerization? start->sp_q1 p_q1 Poor Isomer Separation? start->p_q1 lc_a1_bad Use Fresh/More Catalyst lc_q1->lc_a1_bad Inactive/Low lc_q2 Check Reaction Temperature/Time lc_q1->lc_q2 OK lc_a1_ok Increase Temp./Time lc_q2->lc_a1_ok Too Low lc_a2_ok Check for Quenchers (e.g., O2 in photo-rxn) lc_q2->lc_a2_ok Sufficient sp_a1_yes Lower Temp./[Catalyst] sp_q1->sp_a1_yes Yes sp_a1_no Other Byproducts? sp_q1->sp_a1_no No sp_a2_yes Analyze by GC-MS Optimize Selectivity sp_a1_no->sp_a2_yes Yes p_a1_yes Optimize Chromatography (Column, Eluent) p_q1->p_a1_yes Yes

Caption: Logical flow for troubleshooting common issues.

References

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-2-Butene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purif...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-phenyl-2-butene (B127639).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-phenyl-2-butene?

The main difficulties in obtaining pure 2-phenyl-2-butene stem from two key issues:

  • Presence of Geometric Isomers: 2-phenyl-2-butene exists as (E) and (Z) stereoisomers (cis and trans). These isomers have very similar physical properties, including close boiling points, which makes their separation challenging.[1][2][3][4][5]

  • Synthesis-Related Impurities: Depending on the synthetic route, common impurities can include positional isomers (e.g., 1-phenyl-1-butene), unreacted starting materials, and byproducts from side reactions such as polymerization.[6][7][8][9]

Q2: How can I distinguish between the (E) and (Z) isomers of 2-phenyl-2-butene?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for differentiating between the (E) and (Z) isomers.[8] Key distinctions in the ¹H NMR spectrum arise from the different spatial arrangements of the substituents around the double bond, leading to variations in the chemical shifts of the vinylic and allylic protons.

Q3: Is fractional distillation a viable method for separating the (E) and (Z) isomers?

While fractional distillation is a common purification technique, it is generally inefficient for separating the (E) and (Z) isomers of 2-phenyl-2-butene due to their very close boiling points.[1][2][3][4] Separation may be possible with a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates), but it is often impractical for achieving high purity.[2][5]

Q4: What are the most effective methods for purifying 2-phenyl-2-butene?

Chromatographic techniques are the most successful methods for purifying 2-phenyl-2-butene and separating its isomers. These include:

  • Silica (B1680970) Gel Column Chromatography: A standard and accessible method for separating the isomers from other impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for separating geometric isomers when optimized.[10][11]

  • Preparative Gas Chromatography (GC): A powerful technique for separating volatile isomers, though it may require specialized equipment.[12][13]

Q5: What is a common impurity profile for synthetically produced 2-phenyl-2-butene?

The impurity profile can vary depending on the synthesis method. Common impurities may include:

  • Positional isomers (e.g., 1-phenyl-1-butene, 2-phenyl-1-butene).

  • Starting materials from the synthesis.

  • Byproducts from side reactions, such as oligomers or polymers.

  • In some cases, impurities from related synthetic pathways can be present, such as 3-methyl-4-phenyl-3-buten-2-one.[6][7]

Troubleshooting Guides

Issue 1: Poor Separation of (E) and (Z) Isomers by Fractional Distillation
Possible Cause Troubleshooting Steps
Close Boiling Points of Isomers The boiling points of the (E) and (Z) isomers are very similar, making separation by standard fractional distillation difficult.[1][2][3][4][5]
Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates (e.g., a long Vigreux column or a packed column).
Optimize Distillation Rate: Conduct the distillation at a very slow and controlled rate to maximize the number of vaporization-condensation cycles.[2]
Consider Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may improve separation, although the relative boiling point difference will remain small.
Alternative Purification Method: For high purity, switch to a chromatographic method such as silica gel column chromatography, HPLC, or preparative GC.
Issue 2: Co-elution of Isomers During Silica Gel Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is not optimal for resolving the isomers.
Optimize the Mobile Phase: Use a non-polar solvent system, as 2-phenyl-2-butene is a non-polar compound. A common starting point is a mixture of hexane (B92381) or heptane (B126788) with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[14][15][16]
Fine-Tune the Solvent Ratio: Systematically vary the ratio of the solvents in the mobile phase. Even small changes in polarity can significantly impact separation.
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity.
Reduce Sample Load: Decrease the amount of crude product loaded onto the column. A general guideline is a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.
Issue 3: Inability to Achieve Baseline Separation in HPLC
Possible Cause Troubleshooting Steps
Suboptimal Stationary Phase The column chemistry is not suitable for resolving the isomers.
Use a Phenyl Column: A phenyl-based stationary phase can enhance separation of aromatic compounds through π-π interactions.[17][18]
Consider a C18 Column: A standard C18 column can also be effective with an optimized mobile phase.
Incorrect Mobile Phase Composition The mobile phase composition is not providing adequate selectivity.
Vary the Organic Modifier: Experiment with different organic modifiers such as acetonitrile (B52724) and methanol, or a mixture of both.[18]
Adjust the Aqueous Component: If using a reverse-phase method, carefully adjust the ratio of the aqueous and organic components.
Consider Additives: In some cases, small amounts of additives like acids can improve peak shape and resolution.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of 2-phenyl-2-butene using silica gel column chromatography.

1. Materials:

  • Crude 2-phenyl-2-butene

  • Silica gel (60-120 mesh)

  • Hexane or Heptane

  • Ethyl Acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be 50-100 times the weight of the crude product.

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude 2-phenyl-2-butene in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with pure hexane. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate (e.g., 1-2% ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Isomer Analysis by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2-phenyl-2-butene sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

3. Spectral Interpretation:

  • The chemical shifts of the protons will differ between the (E) and (Z) isomers. Pay close attention to the signals for the methyl and ethyl groups attached to the double bond, as their chemical environments are distinct in each isomer.

Quantitative Data Summary

The following table provides representative performance data for relevant analytical techniques. Actual results may vary based on the specific instrumentation and conditions.

Technique Parameter Typical Performance Reference
GC-FID Linearity (R²)> 0.99[19]
Limit of Detection (LOD)0.019 - 0.022 mg/mL[19]
Limit of Quantitation (LOQ)0.058 - 0.066 mg/mL[19]
HPLC-UV Linearity (R²)> 0.999[20]
Limit of Quantitation (LOQ)1 µg/mL[20]
Accuracy (% Recovery)98.0 - 102.0%[20]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-Phenyl-2-Butene (Isomer Mixture + Impurities) Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography HPLC Preparative HPLC Crude_Product->HPLC Prep_GC Preparative GC Crude_Product->Prep_GC Purity_Check Purity & Isomer Ratio Analysis (GC, NMR) Column_Chromatography->Purity_Check HPLC->Purity_Check Prep_GC->Purity_Check Pure_E_Isomer Pure (E)-Isomer Purity_Check->Pure_E_Isomer Pure_Z_Isomer Pure (Z)-Isomer Purity_Check->Pure_Z_Isomer

Caption: Experimental workflow for the purification and analysis of 2-phenyl-2-butene.

Troubleshooting_Logic Start Purification Issue Identified Isomer_Separation Poor Isomer Separation? Start->Isomer_Separation Impurity_Removal Incomplete Impurity Removal? Start->Impurity_Removal Distillation Using Fractional Distillation? Isomer_Separation->Distillation Yes Chromatography Using Chromatography? Isomer_Separation->Chromatography No Polar_Impurities Polar Impurities Present? Impurity_Removal->Polar_Impurities Yes NonPolar_Impurities Non-Polar Impurities Present? Impurity_Removal->NonPolar_Impurities No High_Efficiency_Column Action: Use High-Efficiency Column or Switch to Chromatography Distillation->High_Efficiency_Column Optimize_Solvent Action: Optimize Mobile Phase (Polarity, Additives) Chromatography->Optimize_Solvent Gradient_Elution Action: Use Gradient Elution (Increase Polarity) Polar_Impurities->Gradient_Elution Alternative_Phase Action: Consider Different Stationary Phase (e.g., Phenyl Column for HPLC) NonPolar_Impurities->Alternative_Phase

Caption: Logical troubleshooting guide for purification challenges of 2-phenyl-2-butene.

References

Optimization

Technical Support Center: Storage and Handling of 2-Phenyl-2-Butene

This technical support center provides guidance on the proper storage and handling of 2-phenyl-2-butene (B127639) to prevent premature polymerization. The information is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-phenyl-2-butene (B127639) to prevent premature polymerization. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-phenyl-2-butene polymerization during storage?

A1: The primary cause of polymerization is the formation of free radicals. 2-Phenyl-2-butene, an unsaturated aromatic hydrocarbon, can undergo free-radical polymerization initiated by heat, light (UV radiation), or the presence of peroxides.[1][2] Unsaturated monomers like 2-phenyl-2-butene are reactive and can polymerize if not stored under appropriate conditions.

Q2: What is a polymerization inhibitor and why is it necessary for storing 2-phenyl-2-butene?

A2: A polymerization inhibitor is a chemical compound added to monomers to prevent their self-polymerization.[1] These inhibitors work by scavenging free radicals that initiate the polymerization process.[3] For long-term storage of 2-phenyl-2-butene, an inhibitor is crucial to maintain the monomer's integrity and prevent the formation of unwanted polymers.

Q3: What is a common inhibitor used for compounds similar to 2-phenyl-2-butene?

A3: For styrenic monomers, which are structurally similar to 2-phenyl-2-butene, 4-tert-Butylcatechol (TBC) is a widely used and effective polymerization inhibitor.[3][4][5] It is often added at concentrations of 10-100 ppm.[6][7]

Q4: How do phenolic inhibitors like TBC work?

A4: Phenolic inhibitors such as TBC require the presence of dissolved oxygen to function effectively.[1][8] They scavenge peroxide radicals that are formed from the reaction of monomer radicals with oxygen.[8][9] This is why it is important to maintain an air headspace in the storage container and not store the monomer under an inert atmosphere when using such inhibitors.

Q5: What are the ideal storage conditions for 2-phenyl-2-butene?

A5: To minimize the risk of polymerization, 2-phenyl-2-butene should be stored in a cool, dark, and well-ventilated area, away from sources of heat, light, and ignition.[1] The storage container should be tightly sealed to prevent contamination. Based on data for the similar compound alpha-methylstyrene, a refrigerated temperature of 2-8°C is recommended for long-term storage.[3]

Q6: Can I store 2-phenyl-2-butene in the freezer?

A6: While low temperatures slow down polymerization, freezing is generally not recommended unless specified by the manufacturer. Freezing may cause the inhibitor to crystallize and separate from the monomer, leading to localized areas with low inhibitor concentration that could be prone to polymerization upon thawing.

Q7: How can I tell if my 2-phenyl-2-butene has started to polymerize?

A7: Signs of polymerization include an increase in viscosity (the liquid becomes thicker), the formation of a solid precipitate, or a noticeable increase in temperature of the container. If you observe any of these signs, it is crucial to handle the material with caution as runaway polymerization can be hazardous.

Troubleshooting Guide

Problem: Increased viscosity or solid formation observed in the 2-phenyl-2-butene sample.

Possible Cause Solution and Preventative Measures
Inhibitor Depletion The inhibitor concentration may have decreased over time or due to exposure to adverse conditions. If polymerization is minimal, consider adding more inhibitor (e.g., TBC) to reach the recommended concentration. For future prevention, monitor the inhibitor concentration periodically, especially for older stock.
Improper Storage Temperature The storage temperature may be too high, accelerating the rate of polymerization.[4] Store the material in a refrigerated and temperature-controlled environment (2-8°C is recommended for similar compounds).[3] Avoid storing near heat sources.
Exposure to Light UV light can initiate free-radical polymerization.[4] Always store 2-phenyl-2-butene in an amber or opaque container to protect it from light.
Presence of Contaminants Contaminants such as peroxides or acids can initiate polymerization. Ensure that all handling equipment is clean and dry. Avoid introducing any impurities into the storage container.
Absence of Oxygen (for phenolic inhibitors) If using an inhibitor like TBC, an air headspace is necessary for it to function correctly.[8][9] Do not store under an inert atmosphere like nitrogen or argon. Ensure the container is not completely full to allow for an air headspace.

Data Presentation

Table 1: Recommended Storage Conditions for 2-Phenyl-2-Butene (Based on Analogs)

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermally induced polymerization.[3]
Inhibitor 4-tert-Butylcatechol (TBC)Effective free-radical scavenger for styrenic monomers.[3][4]
Inhibitor Concentration 10-50 ppmBalances prevention of polymerization with ease of removal for subsequent reactions.
Atmosphere Air headspaceOxygen is required for the inhibitory action of TBC.[8][9]
Container Tightly sealed, amber/opaque glass bottlePrevents contamination and exposure to light.
Location Cool, dark, well-ventilated areaMinimizes exposure to heat and light, and ensures safe dispersal of any vapors.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

This simple test can indicate the presence of significant amounts of polymer.

  • Materials:

    • 2-phenyl-2-butene sample

    • Methanol (B129727) (or another non-solvent for the polymer)

    • Test tube or small beaker

  • Procedure:

    • Place approximately 1 mL of the 2-phenyl-2-butene sample into a clean test tube.

    • Add 5-10 mL of methanol to the test tube.

    • Agitate the mixture.

    • Observation: If a significant amount of polymer is present, it will precipitate out of the solution, often as a white or cloudy solid. The monomer itself should be soluble in methanol.

Protocol 2: Quantitative Determination of Polymer Content by Gravimetry

This method provides a quantitative measure of the polymer content.

  • Materials:

    • 2-phenyl-2-butene sample

    • Methanol (HPLC grade or distilled)

    • Beaker

    • Stirring rod

    • Filtration apparatus (e.g., Buchner funnel and filter paper)

    • Vacuum oven

    • Analytical balance

  • Procedure:

    • Accurately weigh a beaker containing approximately 10 g of the 2-phenyl-2-butene sample.

    • Add 100 mL of methanol to the beaker while stirring.

    • Continue stirring for 10-15 minutes to ensure complete dissolution of the monomer and precipitation of the polymer.

    • Weigh a clean, dry piece of filter paper.

    • Filter the mixture through the pre-weighed filter paper using a Buchner funnel under vacuum.

    • Wash the collected precipitate on the filter paper with an additional 20-30 mL of methanol to remove any remaining monomer.

    • Carefully remove the filter paper and the collected polymer and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Weigh the filter paper with the dried polymer.

    • Calculation:

      • Weight of polymer = (Weight of filter paper + dried polymer) - Weight of filter paper

      • % Polymer = (Weight of polymer / Initial weight of sample) x 100

Visualizations

cluster_conditions Storage Conditions cluster_outcomes Outcomes Cool_Temp Cool Temperature (2-8°C) Stable Stable Monomer Cool_Temp->Stable Darkness Darkness (Opaque Container) Darkness->Stable Inhibitor Inhibitor Present (e.g., TBC) Inhibitor->Stable Oxygen Oxygen Present (Air Headspace) Oxygen->Stable for phenolic inhibitors Polymerization Polymerization Heat Heat Heat->Polymerization Light Light (UV) Light->Polymerization No_Inhibitor Inhibitor Depleted No_Inhibitor->Polymerization No_Oxygen Inert Atmosphere No_Oxygen->Polymerization with phenolic inhibitors Start Suspected Polymerization (e.g., increased viscosity) Check_Storage Step 1: Verify Storage Conditions Start->Check_Storage Temp_High Is temperature > 8°C? Check_Storage->Temp_High Light_Exposed Is it exposed to light? Temp_High->Light_Exposed No Correct_Storage Action: Move to a cool, dark place. Temp_High->Correct_Storage Yes Inhibitor_Check Step 2: Check Inhibitor Light_Exposed->Inhibitor_Check No Light_Exposed->Correct_Storage Yes Analyze_Polymer Step 3: Quantify Polymer Inhibitor_Check->Analyze_Polymer Action Action: If polymer content is high, discard safely. If low, consider re-inhibiting and store properly. Analyze_Polymer->Action Correct_Storage->Inhibitor_Check

References

Troubleshooting

Technical Support Center: Catalyst Deactivation in 2-Phenyl-2-Butene Hydrogenation

Welcome to the Technical Support Center for catalyst deactivation in the hydrogenation of 2-phenyl-2-butene (B127639). This resource is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in the hydrogenation of 2-phenyl-2-butene (B127639). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during this specific catalytic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation during the hydrogenation of 2-phenyl-2-butene?

A1: The most common indicators of catalyst deactivation include a significant decrease in the reaction rate, requiring longer reaction times or harsher conditions (e.g., higher temperature or pressure) to achieve complete conversion.[1] You may also observe a noticeable reduction in product yield and selectivity, with an increase in byproducts. In some cases, a change in the physical appearance of the catalyst, such as clumping or a color change, may be apparent.

Q2: What are the primary causes of catalyst deactivation in this reaction?

A2: Catalyst deactivation in the hydrogenation of 2-phenyl-2-butene can be attributed to several mechanisms:

  • Poisoning: This occurs when impurities in the substrate, solvent, or hydrogen gas strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include sulfur and nitrogen compounds.

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[3] The phenyl group in 2-phenyl-2-butene can increase the tendency for coke formation.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Leaching: The active metal can dissolve into the reaction medium, which is a particular concern with some catalyst supports and solvents.

Q3: How do I know if my catalyst is poisoned, and what are the likely sources of poisons?

A3: If you observe a sudden and significant drop in catalyst activity, poisoning is a likely cause. The source of poisons can be traced to:

  • Substrate: The 2-phenyl-2-butene starting material may contain trace amounts of sulfur (e.g., thiophenes) or nitrogen compounds.

  • Solvent: Solvents can contain impurities that act as poisons. For instance, some grades of alcohols may contain sulfur compounds.

  • Hydrogen Gas: Low-purity hydrogen gas can contain carbon monoxide (CO), which is a known poison for many hydrogenation catalysts.

  • Apparatus: Previous reactions in the same equipment could leave residual contaminants.

Q4: What is the difference between reversible and irreversible deactivation?

A4: Deactivation is considered reversible if the catalyst's activity can be restored through a regeneration procedure. This is often the case with fouling by coke or poisoning by weakly adsorbed species. Irreversible deactivation occurs when the catalyst's structure is permanently altered, such as through severe sintering or strong chemical bonding with a poison. In such cases, the catalyst typically needs to be replaced.[1]

Q5: Can a deactivated catalyst from 2-phenyl-2-butene hydrogenation be regenerated?

A5: Yes, in many instances, regeneration is possible, depending on the cause of deactivation.

  • For coking/fouling: A common method is controlled oxidation to burn off the carbon deposits, followed by a reduction step.

  • For poisoning: Regeneration may involve washing with specific solvents or chemical treatments to remove the poison.[4] The success of regeneration depends on the nature of the poison and the strength of its interaction with the catalyst.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction
Possible Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze starting materials and solvent for impurities (e.g., GC-MS for organic impurities, specific tests for sulfur). Review the purity specifications of the hydrogen gas.Purify reactants and solvent (e.g., distillation, passing through activated alumina). Use a guard bed to remove poisons before the reactor.
Coking/Fouling Observe the physical appearance of the catalyst for carbon deposits. Perform a Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify coke.Optimize reaction temperature; lowering it may reduce coke formation. Implement a catalyst regeneration protocol (see Experimental Protocols).
Insufficient Catalyst Loading Review the catalyst-to-substrate ratio in your experimental plan.Increase the catalyst loading.
Poor Mass Transfer Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate gas-liquid transfer.Increase the stirring rate. Check the design of your reactor and impeller.
Issue 2: Poor Selectivity or Formation of Byproducts
Possible Cause Diagnostic Check Recommended Solution
Catalyst Deactivation A change in selectivity can be an early indicator of catalyst deactivation, particularly poisoning.Troubleshoot for catalyst poisoning as described above.
Reaction Conditions Too Harsh High temperatures and pressures can sometimes lead to over-hydrogenation or isomerization.Optimize reaction conditions by starting with milder temperatures and pressures.
Substrate Isomerization Analyze the reaction mixture for isomers of 2-phenyl-2-butene.Adjust the catalyst or solvent to suppress isomerization.

Data Presentation

The following tables summarize the quantitative impact of common poisons on the activity of palladium and platinum catalysts, which are frequently used for alkene hydrogenation. While specific data for 2-phenyl-2-butene is limited, the data for similar substrates provide a valuable reference.

Table 1: Effect of Sulfur Compounds on Palladium Catalyst Activity

CatalystSubstratePoisonPoison Concentration (ppm)Decrease in Activity (%)Reference
Pd/Al₂O₃Pyrolysis GasolineCarbon Disulfide (CS₂)6 µg/gRapid loss of activity[3]
Pd/Al₂O₃Pyrolysis GasolineDimethyl Disulfide> 6 µg/gSlower deactivation than CS₂[3]
Pd/Al₂O₃Pyrolysis GasolineThiophene> 6 µg/gLeast poisoning effect[3]
Pd/Al₂O₃Cyclohexane (B81311)ThiopheneNot specifiedSignificant deactivation[5]

Table 2: Effect of Nitrogen Compounds on Platinum Catalyst Activity

CatalystSubstratePoisonObservationsReference
Pt/γ-Al₂O₃PyridinePyridine (substrate)Strong adsorption, can inhibit reaction[6]
Pt/γ-Al₂O₃QuinolineQuinolineStrong adsorption, can act as a poison[6]

Note: In the hydrogenation of nitrogen-containing compounds, the substrate and product themselves can act as catalyst inhibitors.

Experimental Protocols

Protocol 1: Thermal Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol is designed for the regeneration of a Pd/C catalyst that has been deactivated by coke formation during the hydrogenation of 2-phenyl-2-butene.

Materials:

  • Deactivated (coked) Pd/C catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas mixture (e.g., 1-5% O₂ in N₂)

  • Reducing gas (e.g., 5-10% H₂ in N₂)

Procedure:

  • Solvent Washing:

    • Wash the recovered catalyst with a suitable solvent (e.g., toluene (B28343) or ethanol) to remove any adsorbed organic species.

    • Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80 °C).

  • Inert Gas Purge:

    • Place the dried catalyst in a quartz tube within the tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual air.

  • Thermal Treatment in Inert Atmosphere:

    • While maintaining the inert gas flow, heat the furnace to 550-650 °C at a ramp rate of 5-10 °C/min.[2]

    • Hold at this temperature for 2-4 hours to pyrolyze and remove volatile carbonaceous deposits.[2]

  • Controlled Oxidation:

    • Cool the furnace to around 400-450 °C under the inert gas flow.

    • Carefully introduce the oxidizing gas mixture (e.g., 2% O₂ in N₂) at a controlled flow rate. Caution: This step is exothermic. Monitor the temperature closely to avoid overheating and catalyst sintering.

    • Hold under these conditions until the coke is completely combusted (can be monitored by analyzing the off-gas for CO₂). This may take 2-4 hours.

  • Reduction:

    • After oxidation, switch back to an inert gas flow and cool the furnace to the reduction temperature (typically 200-300 °C for Pd/C).

    • Introduce the reducing gas (e.g., 5% H₂ in N₂) and hold for 2-4 hours to reduce the palladium oxide back to its active metallic state.

  • Passivation and Cooling:

    • Switch back to an inert gas flow and cool the catalyst to room temperature.

    • If the catalyst is to be handled in air, it must be passivated to prevent rapid oxidation. This can be done by introducing a very low concentration of oxygen (e.g., 0.5% in N₂) into the inert gas stream during the final stages of cooling.

Protocol 2: Chemical Washing of a Sulfur-Poisoned Platinum on Alumina (Pt/Al₂O₃) Catalyst

This protocol provides a general procedure for attempting to regenerate a Pt/Al₂O₃ catalyst poisoned by sulfur compounds.

Materials:

  • Deactivated (sulfur-poisoned) Pt/Al₂O₃ catalyst

  • Deionized water

  • Dilute aqueous ammonia (B1221849) solution (e.g., 1-5%) or a dilute organic base solution.

  • Beaker and magnetic stirrer

  • Filtration apparatus

  • Drying oven

  • Tube furnace for reduction

Procedure:

  • Catalyst Recovery:

    • Carefully recover the poisoned catalyst from the reaction mixture by filtration.

  • Solvent Rinse:

    • Rinse the catalyst with a non-polar solvent (e.g., hexane) to remove residual organic compounds, followed by a polar solvent (e.g., ethanol).

  • Aqueous Washing:

    • Suspend the catalyst in deionized water in a beaker with stirring.

    • Gently heat the suspension to 50-60 °C and stir for 1-2 hours. This can help remove loosely bound, water-soluble sulfur species.

    • Filter the catalyst and repeat the water wash 2-3 times.

  • Base Washing (Optional):

    • If water washing is insufficient, a dilute base wash can be employed to remove more acidic sulfur species.

    • Suspend the catalyst in a dilute aqueous ammonia solution and stir at room temperature for 1-2 hours.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in an oven at 110-120 °C for 4-6 hours.

  • Reduction:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of hydrogen (or a dilute hydrogen mixture) to a temperature of 300-400 °C for 2-4 hours to ensure the platinum is in its active metallic state.

  • Cooling:

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Visualizations

CatalystDeactivationPathways cluster_fresh Active Catalyst cluster_deactivated Deactivated Catalyst Fresh Fresh Catalyst (e.g., Pd/C, Pt/Al2O3) Poisoned Poisoned (Sulfur, Nitrogen cmpds.) Fresh->Poisoned Impurities in Feedstock Fouled Fouled (Coke/Polymers) Fresh->Fouled High Temperature, Polymerization Sintered Sintered (Thermal Degradation) Fresh->Sintered High Temperature Poisoned->Fresh Chemical Washing Fouled->Fresh Thermal Regeneration

TroubleshootingWorkflow Start Reaction Slows or Stops CheckPurity Check Purity of Substrate, Solvent, H2? Start->CheckPurity CheckConditions Check Reaction Conditions (Temp, Pressure, Stirring)? CheckPurity->CheckConditions Pure Purify Purify Reactants CheckPurity->Purify Impurities Found CheckCatalyst Analyze Spent Catalyst (TPO, TEM, etc.)? CheckConditions->CheckCatalyst Optimal Optimize Optimize Conditions CheckConditions->Optimize Not Optimal Regenerate Regenerate or Replace Catalyst CheckCatalyst->Regenerate Deactivation Confirmed Poisoning Likely Poisoning Purify->Poisoning Suboptimal Suboptimal Conditions Optimize->Suboptimal FoulingSintering Likely Fouling or Sintering Regenerate->FoulingSintering

References

Optimization

scale-up considerations for the synthesis of 2-phenyl-2-butene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-phenyl-2-butene (B127...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-phenyl-2-butene (B127639).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-phenyl-2-butene, and which is most suitable for scale-up?

A1: The two primary laboratory routes to 2-phenyl-2-butene are the acid-catalyzed dehydration of 2-phenyl-2-butanol and the Wittig reaction.

  • Acid-Catalyzed Dehydration: This method involves treating the corresponding tertiary alcohol with a strong acid like sulfuric or phosphoric acid. It is often preferred for larger scale operations due to the lower cost of reagents and simpler workup. However, controlling the reaction temperature is critical to prevent side reactions.[1][2]

  • Wittig Reaction: This route offers high selectivity for the position of the double bond but generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification on a large scale.[3][4] The cost and handling of strong bases (e.g., n-BuLi) also present scale-up challenges.[4][5]

The choice for scale-up often favors the dehydration route, provided that selectivity and purity can be adequately controlled.[6]

Q2: What are the primary challenges when scaling up the synthesis of 2-phenyl-2-butene?

A2: The main challenges in scaling up any chemical synthesis, including that of 2-phenyl-2-butene, are related to physical and safety parameters that change with batch size. Key issues include:

  • Heat Transfer: Exothermic reactions are harder to control on a large scale because the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient.[7][8] This can lead to temperature gradients and an increased risk of thermal runaway.[7]

  • Mass Transfer (Mixing): Achieving efficient and homogenous mixing in large reactors is difficult.[9][10] Poor mixing can lead to localized "hot spots," reduced yield, and an increase in byproduct formation.[7][11]

  • Safety and Hazard Management: The potential for thermal runaway and the handling of large quantities of hazardous materials (e.g., strong acids, flammable solvents) require rigorous safety protocols and engineering controls.[12][13][14]

  • Downstream Processing: Isolation and purification of the final product via distillation or chromatography become more complex and resource-intensive at larger scales.[15][16]

Q3: What safety precautions are critical during the scale-up of this synthesis?

A3: A thorough risk assessment should be conducted before any scale-up operation.[14] Critical safety precautions include:

  • Understanding Thermal Hazards: Characterize the reaction's heat flow to understand the potential for a thermal runaway.[7][12] Ensure the cooling capacity of the reactor is sufficient to handle the heat generated.[8]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[17]

  • Ventilation: Handle all flammable and volatile chemicals in a well-ventilated area or fume hood to avoid inhalation and the risk of fire or explosion.[17]

  • Reagent Handling: Implement standard operating procedures for the safe handling and charging of hazardous reagents like strong acids or pyrophoric bases (e.g., n-butyllithium).

  • Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[14]

Troubleshooting Guides

Route 1: Acid-Catalyzed Dehydration of 2-Phenyl-2-Butanol

Q: My yield of 2-phenyl-2-butene decreased upon scale-up, and I'm observing significant byproduct formation. What's wrong?

A: This is a common scale-up issue, often linked to inadequate temperature control and mixing.[7][9]

  • Problem: Inefficient heat removal in a large reactor can cause the bulk temperature to rise, promoting side reactions.[7] Concentrated sulfuric acid, in particular, can cause charring and oxidation at elevated temperatures.[1] Poor mixing can create localized hot spots where byproducts are formed, even if the overall temperature appears correct.[11]

  • Solution:

    • Improve Heat Transfer: Ensure the reactor's cooling system is adequate. Consider using a jacketed reactor with a high-performance thermal fluid.

    • Control Addition Rate: If the reaction is exothermic, add the acid catalyst slowly and sub-surface to control the rate of heat generation.

    • Optimize Agitation: Increase the stirrer speed or use a more efficient agitator design (e.g., pitched-blade turbine) to improve bulk mixing and prevent hot spots.[9]

    • Switch Catalyst: Consider using phosphoric acid, which is less oxidizing than sulfuric acid and often leads to cleaner reactions, albeit potentially requiring higher temperatures.[1]

Q: I am forming a significant amount of an isomeric byproduct, 2-phenyl-1-butene. How can I improve selectivity?

A: The formation of different isomers is governed by the reaction mechanism and conditions. 2-phenyl-2-butene is the more substituted and thermodynamically stable product (Zaitsev's rule).

  • Problem: Reaction conditions may not be allowing the system to reach thermodynamic equilibrium. Carbocation rearrangements can also lead to different products.

  • Solution:

    • Increase Reaction Time/Temperature: Allowing the reaction to stir for a longer period at a controlled, elevated temperature can favor the formation of the more stable thermodynamic product.

    • Choice of Acid: The choice of acid and its concentration can influence the product distribution. Experiment with different acid catalysts (e.g., p-toluenesulfonic acid) or concentrations to find the optimal conditions for selectivity.

    • Continuous Removal of Product: If feasible, using reactive distillation to remove the lower-boiling alkene product as it forms can drive the equilibrium and prevent further isomerization or side reactions.[18]

Route 2: Wittig Reaction

Q: The Wittig reaction worked well in the lab, but the yield is very low and inconsistent on a larger scale. What are the likely causes?

A: Low yields in scaled-up Wittig reactions often stem from issues with ylide formation or the reaction conditions.[4]

  • Problem:

    • Inefficient Ylide Generation: Strong bases like n-BuLi or NaH are highly reactive. In a large reactor, inefficient mixing can lead to localized decomposition or incomplete deprotonation of the phosphonium (B103445) salt.[4]

    • Moisture: Any trace of water will quench the strong base and the ylide. Ensuring completely anhydrous conditions is more challenging on a large scale.

    • Temperature Control: The formation of the ylide is often exothermic. Poor temperature control during base addition can lead to ylide decomposition.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Purge the reactor with an inert gas (Nitrogen or Argon) before and during the reaction.

    • Optimize Base Addition: Add the strong base slowly and sub-surface with vigorous stirring to maintain a consistent temperature and ensure efficient mixing.

    • Monitor Ylide Formation: The characteristic color change (often deep red or orange) indicates ylide formation. If this color does not develop or fades quickly, it points to a problem with the base or moisture.[19]

    • Consider Alternative Bases: For some phosphonium salts, potassium tert-butoxide (t-BuOK) can be an effective and easier-to-handle alternative to n-BuLi or NaH.[4]

Q: Purification of the crude 2-phenyl-2-butene is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I manage this on a large scale?

A: Separating the non-polar alkene from the polar but often soluble TPPO is a classic challenge of the Wittig reaction.

  • Problem: TPPO can be difficult to remove completely by distillation and often requires chromatography, which is expensive and impractical for very large quantities.[4]

  • Solution:

    • Crystallization/Precipitation: After the reaction, try to precipitate the TPPO by adding a non-polar solvent like hexane (B92381) or a mixture of hexane and ether and cooling the mixture. The TPPO can then be removed by filtration.

    • Aqueous Extraction: In some cases, converting TPPO to a water-soluble salt by reacting it with a metal salt (e.g., MgBr₂) can allow for its removal via aqueous extraction.

    • Alternative Reagents: For future scale-up, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate (B1237965) ester instead of a phosphonium salt, and the resulting phosphate (B84403) byproduct is typically water-soluble and easily removed during workup.[20]

Data Presentation

The following table presents representative data for the scale-up of 2-phenyl-2-butene synthesis via the acid-catalyzed dehydration of 2-phenyl-2-butanol, illustrating common changes in parameters and outcomes.

ParameterLab Scale (100 mL flask)Pilot Scale (50 L Reactor)Key Scale-Up Consideration
Reactant (2-phenyl-2-butanol) 15 g (0.1 mol)5.0 kg (33.3 mol)Volume increases by >300x.
Catalyst (Conc. H₃PO₄) 5 mL1.7 LMaintaining catalyst-to-substrate ratio.
Temperature 100-110 °C (Oil Bath)95-105 °C (Jacketed)Tighter control is needed to prevent side reactions due to less efficient heat transfer.[7]
Addition Time of Catalyst 10 minutes1-2 hoursSlower addition is required to manage the exotherm and maintain temperature.[7]
Reaction Time 1 hour3-4 hoursLonger time may be needed to ensure complete conversion due to mixing dynamics.[9]
Agitator Speed 500 RPM (Magnetic Stirrer)150-250 RPM (Impeller)Different mixing technology; focus is on achieving bulk turnover and avoiding dead zones.
Typical Yield 85-90%75-85%Yields often decrease slightly on scale-up due to less ideal conditions.[6]
Purification Method Short-path DistillationFractional DistillationMore sophisticated purification is needed to achieve high purity on a larger scale.[16]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Phenyl-2-Butanol (Lab Scale)

This protocol describes the synthesis of 2-phenyl-2-butene from 2-phenyl-2-butanol.

Materials:

  • 2-phenyl-2-butanol

  • Concentrated phosphoric acid (85%)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • Place 15.0 g (0.1 mol) of 2-phenyl-2-butanol into a 100 mL round-bottom flask containing a few boiling chips.

  • Set up a simple distillation apparatus. The collection flask should be cooled in an ice-water bath.

  • Slowly add 5 mL of concentrated phosphoric acid to the reaction flask while gently swirling.

  • Heat the mixture gently using a heating mantle. The product alkene and water will co-distill. Continue heating until no more distillate is collected (typically below 100°C).

  • Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting liquid by simple or fractional distillation to yield 2-phenyl-2-butene.

Scale-Up Considerations:

  • Heat Management: The dehydration is endothermic overall, but the initial mixing of alcohol and concentrated acid can be exothermic. On a large scale, the acid must be added slowly with efficient cooling and stirring to a jacketed reactor.[7]

  • Reaction Control: In a large reactor, it is often better to heat the alcohol to the target temperature first and then slowly add the pre-heated acid to maintain better control over the reaction rate and temperature.

  • Purification: On a pilot scale, a fractional distillation column with multiple theoretical plates will be necessary to separate the product from any unreacted starting material and isomeric byproducts.[16]

Protocol 2: Wittig Reaction (Lab Scale)

This protocol details the synthesis of 2-phenyl-2-butene from acetophenone (B1666503) and an ethyltriphenylphosphonium salt.

Materials:

Procedure:

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 18.55 g (0.05 mol) of ethyltriphenylphosphonium bromide and 100 mL of anhydrous THF.

  • Cool the resulting suspension to 0°C in an ice bath.

  • While stirring vigorously, slowly add 20 mL of 2.5 M n-BuLi (0.05 mol) dropwise via syringe. A deep reddish-orange color should develop, indicating the formation of the ylide. Stir at 0°C for 1 hour.[19]

  • Slowly add a solution of 5.0 mL (0.043 mol) of acetophenone in 20 mL of anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acetophenone is consumed.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter off the solid and wash with cold hexane.

  • Combine the filtrates and concentrate to yield the crude product, which can be further purified by distillation.

Scale-Up Considerations:

  • Reagent Handling: n-BuLi is pyrophoric and requires specialized handling procedures on a large scale. The use of dosing pumps and closed systems is mandatory.

  • Temperature Control: The ylide formation is highly exothermic. The addition of n-BuLi must be carefully controlled to maintain the temperature, as ylide can decompose at higher temperatures.[21]

  • Byproduct Removal: Filtering large quantities of TPPO can be challenging. Slurry filtration or centrifugation may be required. Designing a process to crystallize and recover the TPPO efficiently is a key economic and environmental consideration.[3]

  • Solvent Volume: The reaction is typically run under dilute conditions, leading to large solvent volumes on scale-up, which impacts reactor capacity and recovery costs. Process chemists would investigate more concentrated reaction conditions.

Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to the synthesis of 2-phenyl-2-butene.

Scale-Up_Workflow lab Lab Scale Synthesis (mg to g) route Route Scouting & Feasibility lab->route process_dev Process Development (Optimization) route->process_dev kilo Kilo Lab (100g to kg) process_dev->kilo safety Safety & Hazard Assessment (HAZOP) process_dev->safety pilot Pilot Plant (kg to 100s kg) kilo->pilot kilo->safety pilot->safety commercial Commercial Manufacturing pilot->commercial

Caption: General workflow for scaling up a chemical synthesis process.

Dehydration_Mechanism sub 2-Phenyl-2-butanol l1 + H⁺ sub->l1 protonated Protonated Alcohol (Good Leaving Group) l2 - H₂O protonated->l2 l5 + Substrate - H⁺ protonated->l5 carbocation Tertiary Carbocation Intermediate l3 - H⁺ carbocation->l3 l4 - H⁺ carbocation->l4 product 2-Phenyl-2-butene (Major Product - Zaitsev) side_product1 2-Phenyl-1-butene (Minor Product - Hofmann) side_product2 Dimeric Ether (Side Product) l1->protonated l2->carbocation l3->product l4->side_product1 l5->side_product2

Caption: Reaction pathway for acid-catalyzed dehydration of 2-phenyl-2-butanol.

References

Troubleshooting

interpreting mass spectrometry fragmentation patterns of 2-phenyl-2-butene

Technical Support Center: Mass Spectrometry Analysis of 2-Phenyl-2-butene (B127639) This guide provides troubleshooting advice and frequently asked questions regarding the interpretation of mass spectrometry fragmentatio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry Analysis of 2-Phenyl-2-butene (B127639)

This guide provides troubleshooting advice and frequently asked questions regarding the interpretation of mass spectrometry fragmentation patterns for 2-phenyl-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major peaks in the electron ionization (EI) mass spectrum of 2-phenyl-2-butene?

A1: In a typical 70 eV EI mass spectrum of 2-phenyl-2-butene, you should expect to see several key fragments. The molecular ion peak (M+) will appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The most abundant fragments often result from the loss of small alkyl radicals and rearrangements that form stable carbocations.

Q2: I see a peak at m/z 132 in my spectrum. What is it?

A2: A peak at m/z 132 corresponds to the molecular ion (M+) of 2-phenyl-2-butene (C10H12).[1] The presence of a clear molecular ion peak is common for aromatic compounds due to the stability of the benzene (B151609) ring.[2]

Q3: My spectrum shows a significant peak at m/z 117. What fragmentation does this represent?

A3: The peak at m/z 117 is a result of the loss of a methyl radical (•CH3), which has a mass of 15 amu, from the molecular ion (132 - 15 = 117).[1] This is a common fragmentation pathway for compounds containing methyl groups, as it leads to the formation of a stable secondary carbocation.

Q4: Why is there a prominent peak at m/z 91?

A4: The peak at m/z 91 is a hallmark of many alkyl-substituted benzene compounds.[2] It is attributed to the formation of the highly stable tropylium (B1234903) ion (C7H7+). This occurs through a rearrangement of the benzyl (B1604629) cation, which is initially formed by cleavage of the bond beta to the phenyl group.

Q5: I am not seeing a clear molecular ion peak at m/z 132. What could be the issue?

A5: While aromatic compounds typically show a distinct molecular ion peak, its intensity can be reduced under certain conditions. High ionization energy or a very hot ion source can lead to extensive fragmentation, diminishing the M+ peak. Consider reducing the ionization energy if your instrument allows, or checking the temperature of the ion source. Also, verify the purity of your sample, as impurities can complicate the spectrum.

Q6: Are there other minor peaks I should expect to see?

A6: Yes, you may observe other smaller fragments. For instance, the loss of an ethyl radical (•C2H5) from the molecular ion would result in a peak at m/z 103. Further fragmentation of the primary ions can also lead to a variety of smaller fragments, though their intensity is generally low.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No molecular ion peak (m/z 132) observed. High ionization energy causing excessive fragmentation.If possible, lower the ionization energy (e.g., to 20 eV) to favor the formation of the molecular ion.
Ion source temperature is too high.Check and lower the ion source temperature to reduce thermal degradation and excessive fragmentation.
Sample is impure.Purify the sample using appropriate techniques (e.g., distillation, chromatography) and re-run the analysis.
Unexpected peaks in the spectrum. Contamination from the solvent, GC column bleed, or sample handling.Run a blank to identify background peaks. Ensure proper sample handling and use high-purity solvents.
Presence of isomers.Isomers of 2-phenyl-2-butene may co-elute and produce overlapping mass spectra. Optimize your GC method to improve separation.
Incorrect relative abundances of major fragments. Different ionization method used (e.g., Chemical Ionization - CI).Confirm that you are using Electron Ionization (EI) for fragmentation analysis. CI is a softer ionization technique and will produce significantly less fragmentation.
Instrument settings (e.g., detector voltage, scan speed).Ensure that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

Data Presentation

Key Fragmentation Data for 2-Phenyl-2-butene
m/z Proposed Fragment Ion Neutral Loss Mass of Neutral Loss (amu)
132[C10H12]+• (Molecular Ion)-0
117[C9H9]+•CH315
91[C7H7]+ (Tropylium ion)•C3H541

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Phenyl-2-butene

This protocol outlines a general procedure for the analysis of 2-phenyl-2-butene using GC-MS with electron ionization.

  • Sample Preparation:

    • Dissolve a small amount of 2-phenyl-2-butene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 µg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity column is suitable, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or DB-5ms.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Identify the peak corresponding to 2-phenyl-2-butene in the total ion chromatogram (TIC).

    • Extract and analyze the mass spectrum of this peak.

    • Compare the obtained spectrum with a reference library (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.

Mandatory Visualization

fragmentation_pathway M 2-Phenyl-2-butene [C10H12]+• m/z = 132 F117 [M - CH3]+ [C9H9]+ m/z = 117 M->F117 - •CH3 F91 Tropylium Ion [C7H7]+ m/z = 91 M->F91 - •C3H5

Caption: Fragmentation pathway of 2-phenyl-2-butene in EI-MS.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of 2-Phenyl-2-butene: A Comparative Analysis Using 13C NMR Spectroscopy

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-phenyl-2-butene (B127639) isomers using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. T...

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-phenyl-2-butene (B127639) isomers using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This document provides a comparative analysis of the predicted 13C NMR spectral data for the (E) and (Z) isomers of 2-phenyl-2-butene, outlines a detailed experimental protocol for data acquisition, and presents a logical workflow for structural validation.

Introduction

2-Phenyl-2-butene is a substituted alkene that exists as two geometric isomers: (E)-2-phenyl-2-butene and (Z)-2-phenyl-2-butene. The precise identification and differentiation of these isomers are crucial in various chemical applications, including synthesis, reaction mechanism studies, and as intermediates in drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an invaluable tool for the structural validation of isomers. This guide presents a comparison of the predicted 13C NMR chemical shifts for the (E) and (Z) isomers of 2-phenyl-2-butene to aid in their structural assignment.

Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for the carbon atoms in (E)-2-phenyl-2-butene and (Z)-2-phenyl-2-butene. These values were obtained using a validated computational prediction tool and are presented to highlight the key differences in the spectra of the two isomers, which arise from their distinct stereochemical environments.

Carbon Atom(E)-2-phenyl-2-butene (Predicted δ [ppm])(Z)-2-phenyl-2-butene (Predicted δ [ppm])
C1 (Methyl)15.821.0
C2 (Olefinic)136.2136.5
C3 (Olefinic)125.5125.8
C4 (Methyl)23.416.2
C-ipso (Aromatic)143.8144.1
C-ortho (Aromatic)128.0128.2
C-meta (Aromatic)128.8128.9
C-para (Aromatic)126.5126.6

Note: These are predicted chemical shift values and may differ slightly from experimental values. The key takeaway is the relative difference in chemical shifts between the two isomers, particularly for the methyl carbons (C1 and C4), which is a direct consequence of the steric compression (gamma-gauche effect) in the (Z)-isomer.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring a high-quality 13C NMR spectrum for the validation of 2-phenyl-2-butene structure is outlined below.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified 2-phenyl-2-butene sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Typical acquisition parameters:

    • Pulse angle: 30-45 degrees.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of scans: 1024 to 4096, or as needed to achieve an adequate signal-to-noise ratio.

    • Spectral width: 0-220 ppm.

4. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (requires longer relaxation delays).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a 2-phenyl-2-butene sample using 13C NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Validation Sample Synthesized 2-Phenyl-2-Butene Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire 13C NMR Spectrum NMR_Tube->Spectrometer Processing Process Raw Data (FT, Phasing, Baseline Correction) Spectrometer->Processing Peak_Picking Peak Picking & Chemical Shift Assignment Processing->Peak_Picking Comparison Compare Experimental Spectrum with Predicted/Reference Data Peak_Picking->Comparison Isomer_ID Identify Isomer ((E) or (Z)) Comparison->Isomer_ID Structure_Validation Structure Validated Isomer_ID->Structure_Validation

Comparative

comparative study of different catalysts for 2-phenyl-2-butene synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-phenyl-2-butene (B127639), a valuable intermediate in organic synthesis, is most commonly achieved through the catalytic dehydration of 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenyl-2-butene (B127639), a valuable intermediate in organic synthesis, is most commonly achieved through the catalytic dehydration of 2-phenyl-2-butanol. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalytic systems for this transformation, supported by experimental data from analogous reactions to facilitate catalyst selection for specific research and development needs.

Executive Summary

This guide compares the performance of common catalysts for the synthesis of 2-phenyl-2-butene via the dehydration of 2-phenyl-2-butanol. The catalysts are broadly categorized into Brønsted acids and solid acids. While direct comparative quantitative data for the dehydration of 2-phenyl-2-butanol is limited in publicly available literature, this guide presents a comparative analysis based on well-documented dehydrations of structurally similar secondary and tertiary alcohols.

Comparative Catalyst Performance

The following table summarizes the performance of various catalysts in analogous alcohol dehydration reactions. The data provides an insight into the expected yield, selectivity, and reaction conditions for the synthesis of 2-phenyl-2-butene.

Catalyst TypeCatalyst ExampleSubstrate ExampleTemperature (°C)Reaction TimeConversion (%)Product Selectivity (%) (Alkene)Yield (%)Reference
Brønsted AcidSulfuric Acid (H₂SO₄)2-Methyl-2-butanol45 (vapor temp.)DistillationHigh~80 (2-methyl-2-butene)~28.4[1]
Brønsted AcidPhosphoric Acid (H₃PO₄)2-MethylcyclohexanolHighDistillation~67 (1-methylcyclohexene)Moderate[2]
Solid AcidAlumina (B75360) (γ-Al₂O₃)2-Octanol2651 hour88Mixture of isomersHigh[3]
Solid AcidZeolite (HY)2-Butanol250Not specifiedHighMixture of butenesHigh[4]

Note: The data presented is for analogous alcohol dehydration reactions and should be considered as a qualitative guide for catalyst selection in the synthesis of 2-phenyl-2-butene.

Signaling Pathways and Reaction Mechanisms

The acid-catalyzed dehydration of 2-phenyl-2-butanol to 2-phenyl-2-butene predominantly proceeds through an E1 (elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule generates a stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regeneration of the acid catalyst.[5] According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene (2-phenyl-2-butene) is the major product over the less substituted isomer (2-phenyl-1-butene).

E1_Mechanism cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation 2_Phenyl_2_butanol 2-Phenyl-2-butanol Protonated_Alcohol Protonated Alcohol 2_Phenyl_2_butanol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Alcohol->Carbocation H+ H+ 2_Phenyl_2_butene 2-Phenyl-2-butene (Major) Carbocation->2_Phenyl_2_butene Zaitsev's Product Carbocation->2_Phenyl_2_butene 2_Phenyl_1_butene 2-Phenyl-1-butene (Minor) Carbocation->2_Phenyl_1_butene Hofmann Product Carbocation->2_Phenyl_1_butene H2O H₂O H_abstract - H+

Caption: E1 mechanism for the dehydration of 2-phenyl-2-butanol.

Experimental Workflow

The general experimental workflow for the synthesis of 2-phenyl-2-butene via dehydration of 2-phenyl-2-butanol involves reaction setup, the dehydration reaction itself, followed by product isolation and purification. The specific conditions vary depending on the catalyst used.

Experimental_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine 2-Phenyl-2-butanol and Catalyst in a Flask Heat Heat the Reaction Mixture (Temperature depends on catalyst) Start->Heat Distill Distill the Alkene Product as it is formed Heat->Distill Wash Wash the Distillate with Saturated NaHCO₃ and Brine Distill->Wash Dry Dry the Organic Layer (e.g., with Anhydrous MgSO₄) Wash->Dry Filter Filter to remove Drying Agent Dry->Filter Final_Distill Fractional Distillation of the Crude Product Filter->Final_Distill Product Pure 2-Phenyl-2-butene Final_Distill->Product

Caption: General experimental workflow for 2-phenyl-2-butene synthesis.

Experimental Protocols

Protocol 1: Dehydration using Sulfuric Acid (H₂SO₄)

This protocol is adapted from the dehydration of 2-methyl-2-butanol.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the distilling flask. Place a heating mantle under the flask. The receiving flask should be cooled in an ice-water bath.

  • Reagents: To the distilling flask, add 2-phenyl-2-butanol and a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). Add a few boiling chips to ensure smooth boiling.

  • Reaction: Gently heat the mixture. The 2-phenyl-2-butene and water will co-distill. Monitor the temperature of the vapor, ensuring it does not exceed the boiling point of the desired product.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent and purify the product by fractional distillation.

Protocol 2: Dehydration using Phosphoric Acid (H₃PO₄)

This protocol is a general method for acid-catalyzed dehydration.[2]

  • Apparatus Setup: Set up a simple distillation apparatus with a round-bottom flask, a condenser, and a receiving flask cooled in an ice bath.

  • Reagents: In the round-bottom flask, combine 2-phenyl-2-butanol and a catalytic amount of 85% phosphoric acid (e.g., 10-20 mol%).

  • Reaction: Heat the mixture gently. The alkene product will distill as it is formed.

  • Work-up: Wash the collected distillate with a saturated solution of sodium bicarbonate, followed by water, and then brine.

  • Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride) and then perform a final fractional distillation to obtain the pure 2-phenyl-2-butene.

Protocol 3: Dehydration using Alumina (Al₂O₃)

This protocol describes a heterogeneous catalytic approach, often performed in a tube furnace.[3][5]

  • Apparatus Setup: Pack a ceramic or glass tube with activated alumina. Place the tube inside a tube furnace equipped with a temperature controller. Attach a dropping funnel to the inlet of the tube and a cooled receiving flask to the outlet.

  • Reaction: Heat the tube furnace to the desired temperature (e.g., 250-350°C).

  • Addition of Reactant: Slowly add 2-phenyl-2-butanol from the dropping funnel onto the heated alumina. The alcohol will vaporize and undergo dehydration as it passes over the catalyst.

  • Collection: Collect the product that distills from the end of the tube in the cooled receiving flask.

  • Work-up and Purification: The collected product can be further purified by washing with brine, drying over a drying agent, and subsequent distillation.

Protocol 4: Dehydration using Zeolite Catalysts

This protocol is based on the use of zeolites for butanol dehydration.[4]

  • Apparatus Setup: The reaction is typically carried out in a fixed-bed reactor. Pack the reactor with the chosen zeolite catalyst (e.g., HY zeolite). The reactor is heated in a furnace.

  • Reaction: Heat the reactor to the reaction temperature (e.g., 250°C).

  • Addition of Reactant: Feed a stream of 2-phenyl-2-butanol, often diluted with an inert gas, through the heated catalyst bed.

  • Product Analysis: The product stream is typically analyzed online using gas chromatography to determine the conversion and product distribution.

  • Work-up: The condensed product can be purified using standard washing and distillation techniques as described in the previous protocols.

Conclusion

The choice of catalyst for the dehydration of 2-phenyl-2-butanol to 2-phenyl-2-butene depends on several factors, including the desired reaction scale, available equipment, and cost considerations. Brønsted acids like sulfuric and phosphoric acid are effective and suitable for laboratory-scale synthesis, although they can lead to charring and require neutralization during work-up.[5] Solid acid catalysts such as alumina and zeolites offer advantages in terms of reusability, easier product separation, and potentially higher selectivity, making them more amenable to continuous flow processes and industrial applications.[3][4] Researchers should consider these factors to select the most appropriate catalytic system for their specific synthetic goals.

References

Validation

A Spectroscopic Guide to Differentiating 2-Phenyl-1-Butene and 2-Phenyl-2-Butene

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and drug development, the precise identification of isomeric compounds is paramount. The subtle differences in the placeme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the precise identification of isomeric compounds is paramount. The subtle differences in the placement of a double bond, as seen in the constitutional isomers 2-phenyl-1-butene and 2-phenyl-2-butene, can lead to significant variations in reactivity and biological activity. This guide provides a comprehensive comparison of these two compounds using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data are presented to enable unambiguous differentiation.

The key to distinguishing these isomers lies in the unique electronic and steric environments of the protons and carbon atoms surrounding the C=C double bond. These differences manifest as distinct signals in their respective spectra.

¹H NMR Spectroscopy: A Tale of Two Alkenes

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these two isomers. The chemical shifts (δ) and coupling constants (J) of the vinylic and allylic protons provide a clear fingerprint for each molecule.

Key Differentiating Features in ¹H NMR:

  • 2-Phenyl-1-butene: The most telling feature is the presence of two distinct signals for the terminal vinyl protons (=CH₂) in the range of 5.0-5.3 ppm. These protons are diastereotopic and will appear as two separate multiplets (or doublets of doublets). The adjacent benzylic methylene (B1212753) protons (-CH₂-) will appear as a triplet around 2.5 ppm.

  • 2-Phenyl-2-butene: This isomer lacks terminal vinyl protons. Instead, it displays a quartet for the vinylic proton (=CH-) around 5.8 ppm, which is coupled to the adjacent methyl group. The allylic methyl protons (-CH₃) will appear as a doublet around 1.8 ppm.

Assignment 2-Phenyl-1-butene Chemical Shift (δ, ppm) 2-Phenyl-2-butene Chemical Shift (δ, ppm)
Phenyl Protons7.2-7.4 (m, 5H)7.1-7.3 (m, 5H)
Vinylic Protons5.0-5.3 (m, 2H, =CH₂)5.8 (q, 1H, =CH-)
Benzylic/Allylic Protons2.5 (t, 2H, -CH₂-)2.1 (s, 3H, Ph-C=C-CH₃)
Other Aliphatic Protons1.0 (t, 3H, -CH₃)1.8 (d, 3H, =CH-CH₃)
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by probing the carbon framework of the molecules. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic.

Key Differentiating Features in ¹³C NMR:

  • 2-Phenyl-1-butene: The terminal vinyl carbon (=CH₂) will appear at a significantly lower chemical shift (around 112 ppm) compared to the internal vinyl carbon of the other isomer. The quaternary carbon attached to the phenyl group will be in the 145-150 ppm range.

  • 2-Phenyl-2-butene: Both sp² carbons of the internal double bond will appear in the 125-140 ppm region. The presence of two distinct sp² signals in this region, along with the absence of a signal around 112 ppm, is a clear indicator of this isomer.

Assignment 2-Phenyl-1-butene Chemical Shift (δ, ppm) 2-Phenyl-2-butene Chemical Shift (δ, ppm)
Phenyl C (ipso)~142~143
Phenyl C (o, m, p)~126-129~126-129
Vinylic C (quaternary)~148~135
Vinylic C (CH/CH₂)~112 (=CH₂)~127 (=CH)
Benzylic/Allylic C~38 (-CH₂-)~21 (Ph-C=C-C H₃)
Other Aliphatic C~12 (-CH₃)~15 (=CH-C H₃)
Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is a rapid method for identifying functional groups. The C=C and C-H stretching and bending vibrations associated with the alkene and aromatic moieties provide valuable clues for differentiation.

Key Differentiating Features in IR:

  • 2-Phenyl-1-butene: The terminal C=C bond gives rise to a characteristic C=C stretch around 1640 cm⁻¹. More importantly, the out-of-plane C-H bending vibrations of the terminal vinyl group produce strong absorption bands around 990 cm⁻¹ and 910 cm⁻¹. The presence of these two bands is a strong indicator of a monosubstituted alkene.

  • 2-Phenyl-2-butene: The internal, trisubstituted C=C bond results in a weaker C=C stretching absorption around 1660 cm⁻¹. The out-of-plane C-H bend for the single vinylic hydrogen is expected to be a strong band in the 800-840 cm⁻¹ region.

Vibrational Mode 2-Phenyl-1-butene Frequency (cm⁻¹) 2-Phenyl-2-butene Frequency (cm⁻¹)
Aromatic C-H Stretch~3080-3020~3080-3020
Vinylic C-H Stretch~3090~3020
Aliphatic C-H Stretch~2960-2850~2960-2850
C=C Stretch (alkene)~1640~1660
Aromatic C=C Stretch~1600, 1490~1600, 1490
Vinylic C-H Bend (out-of-plane)~990, ~910~820
Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (132.22 g/mol ), their fragmentation patterns under electron ionization (EI) will differ due to the stability of the resulting carbocations.

Key Differentiating Features in MS:

  • 2-Phenyl-1-butene: A prominent fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable benzylic carbocation at m/z 103. The molecular ion peak at m/z 132 will be observed.

  • 2-Phenyl-2-butene: The loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized carbocation at m/z 117 is expected to be a major fragmentation pathway. The molecular ion peak at m/z 132 will also be present.

m/z Proposed Fragment (2-Phenyl-1-butene) Proposed Fragment (2-Phenyl-2-butene)
132[M]⁺•[M]⁺•
117[M - CH₃]⁺ (minor)[M - CH₃]⁺ (major)
103[M - CH₂CH₃]⁺ (major)[M - C₂H₅]⁺ (minor)
91[C₇H₇]⁺ (tropylium ion)[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the neat liquid sample (2-phenyl-1-butene or 2-phenyl-2-butene) in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition (using a 400 MHz Bruker Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the spectrum using a standard proton pulse program. Typical parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • Integrate the signals and determine coupling constants.

¹³C NMR Data Acquisition (using a 400 MHz Bruker Spectrometer):

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a standard proton-decoupled carbon pulse program (e.g., zgpg30).

  • Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

FT-IR Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

  • The GC will separate the compound from the solvent and any impurities.

  • The eluent from the GC is directed into the ion source of the mass spectrometer.

  • Ionize the sample using Electron Ionization (EI) at 70 eV.

Mass Analysis:

  • Scan a mass range of m/z 40-200.

  • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizing the Logic

The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their key spectroscopic features.

Distinguishing_Isomers cluster_HNMR ¹H NMR Decision cluster_CNMR ¹³C NMR Decision cluster_IR IR Decision cluster_MS MS Decision start Unknown Sample (2-Phenylbutene Isomer) H_NMR ¹H NMR Analysis start->H_NMR C_NMR ¹³C NMR Analysis start->C_NMR IR IR Analysis start->IR MS MS Analysis start->MS H_NMR_Q Terminal =CH₂ signals (~5.0-5.3 ppm)? H_NMR->H_NMR_Q C_NMR_Q Signal at ~112 ppm? C_NMR->C_NMR_Q IR_Q Strong bands at ~990 & 910 cm⁻¹? IR->IR_Q MS_Q Major fragment at m/z 103? MS->MS_Q H_NMR_Yes 2-Phenyl-1-butene H_NMR_Q->H_NMR_Yes Yes H_NMR_No Vinylic =CH quartet (~5.8 ppm)? H_NMR_Q->H_NMR_No No H_NMR_No_Yes 2-Phenyl-2-butene H_NMR_No->H_NMR_No_Yes Yes C_NMR_Yes 2-Phenyl-1-butene C_NMR_Q->C_NMR_Yes Yes C_NMR_No 2-Phenyl-2-butene C_NMR_Q->C_NMR_No No IR_Yes 2-Phenyl-1-butene IR_Q->IR_Yes Yes IR_No Strong band at ~820 cm⁻¹? IR_Q->IR_No No IR_No_Yes 2-Phenyl-2-butene IR_No->IR_No_Yes Yes MS_Yes 2-Phenyl-1-butene MS_Q->MS_Yes Yes MS_No Major fragment at m/z 117? MS_Q->MS_No No MS_No_Yes 2-Phenyl-2-butene MS_No->MS_No_Yes Yes

Caption: Spectroscopic decision tree for isomer differentiation.

The following diagram outlines the general workflow for the spectroscopic analysis of the samples.

Workflow Sample Neat Liquid Sample (2-Phenylbutene Isomer) Prep_NMR Prepare NMR Sample (in CDCl₃) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Film) Sample->Prep_IR Prep_MS Prepare GC-MS Sample (Dilute Solution) Sample->Prep_MS Acquire_H_NMR Acquire ¹H NMR Spectrum Prep_NMR->Acquire_H_NMR Acquire_C_NMR Acquire ¹³C NMR Spectrum Prep_NMR->Acquire_C_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze Analyze and Compare Spectroscopic Data Acquire_H_NMR->Analyze Acquire_C_NMR->Analyze Acquire_IR->Analyze Acquire_MS->Analyze Identify Identify Isomer Analyze->Identify

Caption: General workflow for spectroscopic analysis.

Comparative

Unveiling the Geometry of 2-Phenyl-2-Butene: A Comparative Analysis of Theoretical and Experimental Bond Angles

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The bond angles within a molecule dictate its overall shape, w...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The bond angles within a molecule dictate its overall shape, which in turn influences its reactivity, physical properties, and interactions with biological targets. This guide provides a comparative overview of the theoretical and experimental bond angles in 2-phenyl-2-butene (B127639), a valuable intermediate in organic synthesis.

Theoretical Bond Angles: A Prediction Based on VSEPR Theory

VSEPR theory provides a straightforward method for predicting the geometry around a central atom by minimizing the electrostatic repulsion between electron pairs in its valence shell.[1][2][3] For 2-phenyl-2-butene, the key bond angles can be predicted based on the hybridization of the carbon atoms.

The carbon atoms involved in the double bond (C=C) and the phenyl ring are sp² hybridized, leading to a trigonal planar geometry with ideal bond angles of 120°. The methyl group's carbon atom is sp³ hybridized, resulting in a tetrahedral geometry with ideal bond angles of 109.5°.

Table 1: Theoretical Bond Angles in 2-Phenyl-2-Butene

Bond AngleAtoms InvolvedCentral Atom HybridizationPredicted Bond Angle
C-C=CC(methyl)-C=Csp²~120°
C(phenyl)-C=CC(phenyl)-C=Csp²~120°
C-C-HH-C(methyl)-Csp³~109.5°
C-C-C (in phenyl ring)C-C-Csp²~120°

It is important to note that these are idealized angles. In the actual molecule, steric hindrance between the phenyl group and the methyl groups, as well as other electronic effects, may cause slight deviations from these theoretical values.

Experimental Determination of Bond Angles: Standard Protocols

To obtain precise, experimentally verified bond angles, two primary techniques are employed for organic molecules: X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

This technique provides the most accurate and detailed three-dimensional structure of a molecule in its crystalline state.

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of 2-phenyl-2-butene.[4][5] This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is critical for obtaining crystals suitable for X-ray diffraction.[5]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[4]

  • Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map reveals the positions of all atoms in the crystal lattice, from which precise bond lengths and angles can be determined.[6]

Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the structure of molecules in the gas phase, free from the intermolecular forces present in a crystal.[7]

Experimental Protocol:

  • Sample Introduction: A gaseous beam of 2-phenyl-2-butene molecules is introduced into a high-vacuum chamber.[7]

  • Electron Diffraction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.[7]

  • Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle, creating a diffraction pattern. This pattern contains information about the distances between all pairs of atoms in the molecule. A molecular model is then refined to fit the experimental data, yielding the equilibrium bond angles.

Visualizing the Comparison: Theoretical vs. Experimental Workflow

The following diagram illustrates the relationship between the theoretical prediction of bond angles and their experimental determination.

bond_angle_comparison Comparison of Theoretical and Experimental Bond Angle Determination cluster_theoretical Theoretical Prediction cluster_experimental Experimental Determination VSEPR_Theory VSEPR Theory Predicted_Angles Predicted Bond Angles (~120°, ~109.5°) VSEPR_Theory->Predicted_Angles to predict Lewis_Structure Lewis Structure of 2-Phenyl-2-Butene Lewis_Structure->VSEPR_Theory is analyzed by Comparison Comparison & Validation Predicted_Angles->Comparison XRay X-Ray Crystallography Experimental_Angles Experimentally Determined Bond Angles XRay->Experimental_Angles GED Gas-Phase Electron Diffraction GED->Experimental_Angles Experimental_Angles->Comparison

Caption: A flowchart illustrating the workflow for comparing theoretically predicted and experimentally determined bond angles.

References

Validation

A Comparative Guide to the Kinetic Analysis of 2-Phenyl-2-Butene Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinetics of different chemical reactions involving 2-phenyl-2-butene (B127639). Understanding the reaction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of different chemical reactions involving 2-phenyl-2-butene (B127639). Understanding the reaction kinetics of this compound is crucial for its application as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes available quantitative data, details experimental protocols for key reactions, and presents visual representations of reaction pathways to facilitate a deeper understanding of the factors governing the reactivity of 2-phenyl-2-butene.

Comparison of Reaction Kinetics

While extensive quantitative kinetic data for various reaction types of 2-phenyl-2-butene are not abundant in publicly accessible literature, a detailed study on its acid-catalyzed isomerization provides a solid foundation for comparison. For other significant reactions, such as hydrogenation and oxidation, we will draw comparisons from the behavior of structurally similar alkenes to infer the expected kinetic profiles.

Reaction TypeReactantsCatalyst/ReagentKey Kinetic Parameters (at 50°C)Product(s)
Acid-Catalyzed Isomerization cis-2-phenyl-2-butene, trans-2-phenyl-2-butene, 2-phenyl-1-butenep-toluenesulfonic acid in glacial acetic acidSee Table 2 for specific rate constantsEquilibrium mixture of the three isomers
Catalytic Hydrogenation (Expected) 2-phenyl-2-butene, H₂Pd, Pt, or Ni catalystRate is typically first order in hydrogen pressure and catalyst concentration. The rate would be influenced by steric hindrance around the double bond.2-phenylbutane
Epoxidation (Expected) 2-phenyl-2-butene, Peroxy acid (e.g., m-CPBA)None (direct reaction)The reaction is generally concerted. The rate is dependent on the concentration of both the alkene and the peroxy acid. The phenyl group may influence the stereoselectivity of the reaction.2-methyl-2-phenyloxirane

Table 1: Comparative Overview of 2-Phenyl-2-Butene Reactions

In-Depth Analysis of Acid-Catalyzed Isomerization

The isomerization of phenylbutenes in the presence of a strong acid provides a classic example of a reaction network that can be kinetically resolved. The study by Schwartz, Yokokawa, and Graham offers precise rate constants for the interconversion of cis-2-phenyl-2-butene, trans-2-phenyl-2-butene, and 2-phenyl-1-butene.

Experimental Protocol: Acid-Catalyzed Isomerization

Objective: To determine the rate constants for the acid-catalyzed isomerization of 2-phenyl-2-butene isomers.

Materials:

  • cis-2-phenyl-2-butene

  • trans-2-phenyl-2-butene

  • 2-phenyl-1-butene

  • Glacial acetic acid (with 2% acetic anhydride (B1165640) to ensure dryness)

  • p-toluenesulfonic acid (catalyst)

  • Sodium acetate (B1210297) (for titration)

  • Constant temperature oil bath (regulated to 50 ± 0.01 °C)

  • Gas chromatograph (GC) with a suitable column (e.g., 4-methyl-4-nitropimelonitrile on firebrick)

Procedure:

  • Catalyst Solution Preparation: A stock solution of p-toluenesulfonic acid in glacial acetic acid is prepared. The exact concentration of the acid is determined by titration with a standard solution of sodium acetate in acetic acid.

  • Reaction Initiation: A known amount of one of the 2-phenyl-2-butene isomers is dissolved in the temperature-equilibrated catalyst solution within the constant temperature bath. This point is considered time zero.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Quenching: The reaction in each aliquot is quenched by adding it to a solution that neutralizes the acid catalyst (e.g., a basic solution).

  • Analysis: The composition of the quenched samples is analyzed by gas chromatography to determine the relative concentrations of the three phenylbutene isomers. The peak area for each isomer is used to calculate its mole fraction.

  • Data Analysis: The rate constants for the interconversion of the isomers are determined by fitting the concentration-time data to a kinetic model for a triangular reaction system.

Kinetic Data: Isomerization Rate Constants

The isomerization proceeds via a common carbocation intermediate. The pseudo-first-order rate constants (k) for the interconversion of the isomers at 50°C in the presence of p-toluenesulfonic acid are summarized below.

ReactionRate Constant (k), s⁻¹
cis-2-phenyl-2-butene → trans-2-phenyl-2-butenek₁₂
trans-2-phenyl-2-butene → cis-2-phenyl-2-butenek₂₁
cis-2-phenyl-2-butene → 2-phenyl-1-butenek₁₃
2-phenyl-1-butene → cis-2-phenyl-2-butenek₃₁
trans-2-phenyl-2-butene → 2-phenyl-1-butenek₂₃
2-phenyl-1-butene → trans-2-phenyl-2-butenek₃₂

Table 2: Rate Constants for the Acid-Catalyzed Isomerization of Phenylbutenes. Note: The exact numerical values from the original study are required for a complete quantitative comparison.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the experimental work and the reaction mechanism for the acid-catalyzed isomerization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Analysis cluster_data Data Processing prep_catalyst Prepare p-toluenesulfonic acid in glacial acetic acid mix Mix reactants to initiate isomerization prep_catalyst->mix prep_isomer Prepare solution of 2-phenyl-2-butene isomer prep_isomer->mix thermostat Equilibrate reactants at 50°C thermostat->mix sample Withdraw aliquots at timed intervals mix->sample quench Quench reaction in aliquots sample->quench gc_analysis Analyze sample composition by Gas Chromatography quench->gc_analysis plot Plot concentration vs. time gc_analysis->plot model Fit data to kinetic model plot->model rate_constants Determine rate constants model->rate_constants isomerization_pathway cluster_reactants Isomers cis cis-2-phenyl-2-butene trans trans-2-phenyl-2-butene cis->trans k₁₂ / k₂₁ one_butene 2-phenyl-1-butene cis->one_butene k₁₃ / k₃₁ carbocation Common Carbocation Intermediate cis->carbocation +H⁺ trans->one_butene k₂₃ / k₃₂ trans->carbocation +H⁺ one_butene->carbocation +H⁺ carbocation->cis -H⁺ carbocation->trans -H⁺ carbocation->one_butene -H⁺

Comparative

A Comparative Analysis of 2-Phenyl-2-Butene: Cross-Referencing Experimental Data with the NIST Database

For researchers, scientists, and drug development professionals, access to accurate and comprehensive physicochemical data is paramount for modeling, synthesis, and analysis. This guide provides a detailed comparison of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to accurate and comprehensive physicochemical data is paramount for modeling, synthesis, and analysis. This guide provides a detailed comparison of experimental data for 2-phenyl-2-butene (B127639), cross-referencing information from the extensive National Institute of Standards and Technology (NIST) database with other published scientific sources. This objective overview aims to streamline the process of data validation and application.

Physicochemical Properties: A Tabular Comparison

The following table summarizes key quantitative data for the (E) and (Z) isomers of 2-phenyl-2-butene, drawing from both the NIST database and other scientific publications. This allows for a direct comparison of reported values.

PropertyIsomerNIST Database ValueOther Experimental Value
Molecular Weight (E) & (Z)132.21 g/mol 132.20564 g/mol
Density (E)0.910 g/mLNot specified
(Z)Critically evaluated data available over a temperature range of 200 K to 661 K.[1]Not specified
Refractive Index (E)1.535Not specified
Melting Point (E)-24 °C[2]Not specified
Normal Boiling Point (E) & (Z)Critically evaluated recommendations available.[1][3]Not specified
Kovats Retention Index (Z)Not specified1047.2 (Semi-standard non-polar)[4]
Enthalpy (E) & (Z)Critically evaluated data for liquid and ideal gas phases available over various temperature ranges.[1][3]Not specified
Entropy (E) & (Z)Critically evaluated data for liquid and ideal gas phases available over various temperature ranges.[1]Not specified
Viscosity (E) & (Z)Critically evaluated data for liquid and gas phases available over various temperature ranges.[1][3]Not specified
Thermal Conductivity (E) & (Z)Critically evaluated data for liquid and gas phases available over various temperature ranges.[1][3]Not specified

Experimental Protocols

Detailed experimental methodologies for the data housed within the NIST/TRC Web Thermo Tables are based on critically evaluated data from a wide range of historical and contemporary scientific literature. The specific techniques used for these measurements would be cited in the original publications referenced by the NIST database. For spectroscopic data, standard analytical techniques were employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on instruments such as the Varian A-60 and Varian HA-100.[4]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) was used to determine the mass-to-charge ratio of the compound and its fragments.[4]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectra were obtained using instruments like the Bruker IFS 88 C, typically employing a cell technique.[4][5]

Data Source and Validation Workflow

The following diagram illustrates the logical workflow for cross-referencing and validating experimental data for 2-phenyl-2-butene, emphasizing the central role of the NIST database as a repository of critically evaluated data.

A Published Experimental Data (e.g., Journal Articles, Lab Reports) D Cross-Referencing & Comparison A->D B NIST/TRC Database (Critically Evaluated Data) B->D C Data Aggregators & Other Databases (e.g., PubChem, ChemSpider) C->D E Validated Physicochemical & Spectroscopic Data for 2-Phenyl-2-Butene D->E

Caption: Workflow for data validation of 2-phenyl-2-butene.

Spectroscopic Data Cross-Reference

This diagram illustrates the relationship between different types of spectroscopic data available for 2-phenyl-2-butene and their sources, highlighting the complementary nature of the information.

cluster_sources Data Sources cluster_data Spectroscopic Data NIST NIST Database MS GC-MS NIST->MS PubChem PubChem NMR 1H NMR 13C NMR PubChem->NMR:f0 PubChem->NMR:f1 PubChem->MS SpectraBase SpectraBase SpectraBase->NMR IR FTIR SpectraBase->IR

Caption: Cross-referencing spectroscopic data for 2-phenyl-2-butene.

References

Validation

Comparative Stability of Phenylbutene Isomers: A Thermochemical Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the thermodynamic stability of various phenylbutene isomers. Understanding the relative stabilities of these s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of various phenylbutene isomers. Understanding the relative stabilities of these structural and geometric isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and for the rational design of molecules in drug development where specific isomeric forms can exhibit vastly different biological activities. This analysis is supported by experimental and computational thermochemical data, primarily focusing on the standard enthalpy of formation (ΔHf°) and the derived enthalpy of hydrogenation (ΔHhydrog°).

Principles of Alkene Stability

The stability of an alkene is influenced by several factors, including the degree of substitution of the double bond, steric strain, and conjugation. Generally, more substituted alkenes are more stable due to hyperconjugation. For geometric isomers, trans (E) isomers are typically more stable than their cis (Z) counterparts due to reduced steric hindrance. Conjugation of the double bond with a phenyl group also contributes to stability through resonance. The heat of hydrogenation, the enthalpy change upon catalytic hydrogenation of an alkene to its corresponding alkane, serves as a key experimental measure of alkene stability. A less exothermic (smaller negative) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the saturated alkane.

Quantitative Comparison of Phenylbutene Isomer Stability

The following table summarizes the standard enthalpies of formation (ΔHf°) for several phenylbutene isomers and their common hydrogenation product, butylbenzene. The enthalpy of hydrogenation (ΔHhydrog°) for each isomer is calculated using Hess's law:

ΔHhydrog° = ΔHf°(butylbenzene) - ΔHf°(phenylbutene isomer)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Data SourceCalculated Enthalpy of Hydrogenation (ΔHhydrog°) (kJ/mol)
(E)-2-Phenyl-2-butenetrans-43.5Experimental (NIST/TRC)-104.9
(Z)-2-Phenyl-2-butenecis-52.8Experimental (NIST/TRC)-114.2
2-Phenyl-1-butene64.9Experimental (NIST/TRC)-126.3
(E)-1-Phenyl-1-butenetrans-73.2Experimental (NIST/TRC)-134.6
(Z)-1-Phenyl-1-butenecis-Data not available--
(E)-1-Phenyl-2-butenetrans-Data not available--
(Z)-1-Phenyl-2-butenecis-Data not available--
Butylbenzene-61.4Experimental (NIST/TRC)N/A

From the available data, the order of stability for the phenylbutene isomers, from most stable to least stable, is:

(E)-2-Phenyl-2-butene > (Z)-2-Phenyl-2-butene > 2-Phenyl-1-butene > (E)-1-Phenyl-1-butene

This trend aligns with the principles of alkene stability. The tetrasubstituted-like nature of the 2-phenyl-2-butene (B127639) isomers, along with conjugation, contributes to their higher stability compared to the other isomers. The trans configuration of (E)-2-phenyl-2-butene is more stable than the cis configuration of (Z)-2-phenyl-2-butene due to reduced steric strain.

Experimental Protocols

Determination of Enthalpy of Hydrogenation by Reaction Calorimetry

The enthalpy of hydrogenation is determined experimentally using a reaction calorimeter. The following protocol outlines the key steps for this measurement.

1. Materials and Apparatus:

  • Phenylbutene isomer (high purity)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Reaction calorimeter (e.g., a high-pressure reaction calorimeter like the RC1 from Mettler Toledo, or a well-insulated Dewar flask for a simpler setup)

  • High-pressure reactor vessel

  • Temperature probe

  • Stirring mechanism

  • Gas delivery system with pressure regulation

2. Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by a calibration experiment, for example, by measuring the temperature change upon introducing a known amount of electrical energy or by carrying out a reaction with a known enthalpy change.

  • Sample Preparation: A precisely weighed amount of the phenylbutene isomer is dissolved in a known volume of the solvent and placed in the reaction vessel.

  • Catalyst Addition: A catalytic amount of the hydrogenation catalyst is added to the solution.

  • System Sealing and Purging: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which could pose a safety hazard with hydrogen and the catalyst.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to a specific pressure. The reaction is initiated, often by starting the stirring mechanism. The temperature of the reaction mixture is monitored continuously.

  • Data Acquisition: The temperature change of the reaction mixture is recorded over time until the reaction is complete (indicated by the cessation of hydrogen uptake and temperature change).

  • Calculation: The heat released by the reaction (q_rxn) is calculated from the temperature change (ΔT), the heat capacity of the calorimeter (C_cal), and the heat capacity of the reaction mixture. The enthalpy of hydrogenation (ΔHhydrog°) is then determined by dividing the heat of reaction by the number of moles of the alkene hydrogenated.

Isomer Analysis by Gas Chromatography (GC)

Gas chromatography is an essential technique for separating and identifying the different phenylbutene isomers.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-1, DB-5, or a wax-based column for better separation of geometric isomers).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation of all isomers. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

  • Injector and Detector Temperatures: Typically set at 250°C.

2. Sample Preparation and Analysis:

  • A dilute solution of the phenylbutene isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

  • A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • The retention times of the separated isomers are recorded and compared to those of known standards for identification.

  • The relative peak areas can be used to determine the relative abundance of each isomer in a mixture.

Diagrams

Stability_Analysis_Workflow cluster_isomers Phenylbutene Isomers cluster_thermo Thermochemical Data cluster_exp Experimental Determination cluster_calc Calculation cluster_result Stability Ranking I1 (E)-1-Phenyl-1-butene Hf_isomers Standard Enthalpy of Formation (ΔHf°) of Isomers I1->Hf_isomers I2 (Z)-1-Phenyl-1-butene I2->Hf_isomers I3 (E)-1-Phenyl-2-butene I3->Hf_isomers I4 (Z)-1-Phenyl-2-butene I4->Hf_isomers I5 2-Phenyl-1-butene I5->Hf_isomers I6 (E)-2-Phenyl-2-butene I6->Hf_isomers I7 (Z)-2-Phenyl-2-butene I7->Hf_isomers Calorimetry Reaction Calorimetry Hf_isomers->Calorimetry Input for ΔHhydrog° calculation Hf_product Standard Enthalpy of Formation (ΔHf°) of Butylbenzene Hf_product->Calorimetry Input for ΔHhydrog° calculation Hhydrog Enthalpy of Hydrogenation (ΔHhydrog°) Calorimetry->Hhydrog Measures Ranking Relative Stability (Most Stable to Least Stable) Hhydrog->Ranking Determines

Caption: Workflow for determining the relative stability of phenylbutene isomers.

Stability_Factors cluster_factors Influencing Factors Stability Alkene Stability Substitution Degree of Substitution (More substituted = More stable) Stability->Substitution Sterics Steric Hindrance (trans > cis) Stability->Sterics Conjugation Conjugation (Conjugated > Non-conjugated) Stability->Conjugation Substitution->Stability Sterics->Stability Conjugation->Stability

Caption: Key factors influencing the thermodynamic stability of alkenes.

Comparative

A Comparative Guide to Confirming the Stereochemistry of 2-Phenyl-2-Butene Addition Products

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of common addition reactions to (E/Z)-2-phenyl-2-butene, focusing on the stereochemical outcomes of the products....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common addition reactions to (E/Z)-2-phenyl-2-butene, focusing on the stereochemical outcomes of the products. Below, we detail the theoretical stereoselectivity of each reaction, present experimental data for product distribution, provide detailed experimental protocols for key reactions, and outline the analytical workflow for stereochemical determination.

Introduction to Stereochemistry of Alkene Additions

Addition reactions to alkenes can proceed with either syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). The specific stereochemical course is dictated by the reaction mechanism. For an achiral starting material like 2-phenyl-2-butene (B127639), these pathways can lead to the formation of enantiomers or diastereomers.

  • Syn-addition to (Z)-2-phenyl-2-butene results in the formation of a pair of enantiomers with a threo relative configuration. Addition to the (E)-isomer yields a meso compound with an erythro configuration.

  • Anti-addition to (Z)-2-phenyl-2-butene produces the erythro meso compound. Addition to the (E)-isomer results in the threo pair of enantiomers.

The following sections compare five common addition reactions and their application to 2-phenyl-2-butene, providing a framework for predicting and confirming the stereochemistry of the resulting products.

Comparison of Addition Reactions to 2-Phenyl-2-Butene

The stereochemical outcome of adding reagents to 2-phenyl-2-butene is highly dependent on the reaction mechanism. Below is a summary of expected and observed products for several key addition reactions.

Reaction Reagents Mechanism Highlights Stereoselectivity Product(s) from (Z)-Isomer Product(s) from (E)-Isomer Observed Diastereomeric Ratio (d.r.)
Catalytic Hydrogenation H₂, Pd/CAdsorption to catalyst surfaceSyn-addition(2R,3S)- & (2S,3R)-2,3-diphenylbutane (threo, racemic)meso-(2R,3S)-2,3-diphenylbutane (erythro)High syn-selectivity reported for similar systems.
Bromination Br₂ in CCl₄Cyclic bromonium ion intermediateAnti-additionmeso-(2R,3S)-2,3-dibromo-2-phenylbutane (erythro)(2R,3R)- & (2S,3S)-2,3-dibromo-2-phenylbutane (threo, racemic)Highly stereospecific anti-addition is expected.[1][2]
Hydrobromination HBrCarbocation intermediateNon-stereoselectiveMixture of all four stereoisomers of 2-bromo-2-phenylbutaneMixture of all four stereoisomers of 2-bromo-2-phenylbutaneA mixture of syn and anti products is expected due to the planar carbocation.[3]
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Cyclic mercurinium ion intermediateAnti-addition (oxymercuration step)threo-3-phenyl-2-butanol (racemic)erythro-3-phenyl-2-butanol (racemic)High anti-selectivity in the first step.[4][5]
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHConcerted four-membered transition stateSyn-additionerythro-2-phenyl-2-butanol (racemic)threo-2-phenyl-2-butanol (racemic)High syn-selectivity is characteristic of this reaction.[6][7]

Experimental Protocols

Catalytic Hydrogenation of (Z)-2-Phenyl-2-butene (Syn-addition)

Objective: To synthesize (2R,3S)- and (2S,3R)-2,3-diphenylbutane via syn-addition of hydrogen.

Materials:

  • (Z)-2-phenyl-2-butene (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ethanol or Ethyl Acetate (20 mL)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-2-phenyl-2-butene in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask with a septum and purge the system with nitrogen gas, followed by vacuum.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus and maintain a positive pressure of H₂.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Bromination of (E)-2-Phenyl-2-butene (Anti-addition)

Objective: To synthesize (2R,3R)- and (2S,3S)-2,3-dibromo-2-phenylbutane via anti-addition of bromine.

Materials:

  • (E)-2-phenyl-2-butene (1.0 mmol)

  • Bromine (Br₂) (1.0 mmol) or Pyridinium tribromide

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve (E)-2-phenyl-2-butene in CCl₄ in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise with stirring. Continue addition until a faint orange color persists.

  • Allow the reaction to stir for an additional 15-20 minutes at 0 °C.

  • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining bromine and HBr.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization.

NMR Analysis for Diastereomeric Ratio Determination

Objective: To quantify the ratio of diastereomers in a product mixture.

Procedure:

  • Sample Preparation: Dissolve a carefully weighed sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times T₁) to allow for accurate integration.

  • Analysis:

    • Identify well-resolved signals corresponding to protons that are in chemically distinct environments in the two diastereomers (e.g., methyl or methine protons).

    • Carefully integrate the selected signals for each diastereomer.

    • The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values of the corresponding signals.

Visualizing Reaction Mechanisms and Workflows

Reaction Pathways

The stereochemical outcome of each reaction is a direct consequence of its mechanism. The following diagrams illustrate the key intermediates and addition geometries.

syn_addition alkene 2-Phenyl-2-butene catalyst Catalyst Surface (e.g., Pd/C) alkene->catalyst Adsorption product Syn-addition Product catalyst->product H₂ Addition anti_addition_bromination start (E/Z)-2-Phenyl-2-butene + Br₂ intermediate Cyclic Bromonium Ion start->intermediate Electrophilic Attack product Anti-addition Product (threo or erythro) intermediate->product Nucleophilic Attack by Br⁻ (backside) non_stereoselective_addition cluster_0 Pathway cluster_1 Result Alkene + HBr Alkene + HBr Planar Carbocation Planar Carbocation Alkene + HBr->Planar Carbocation Protonation Syn-Product Syn-Product Planar Carbocation->Syn-Product Br⁻ attack (top) Anti-Product Anti-Product Planar Carbocation->Anti-Product Br⁻ attack (bottom) Mixture Mixture of Syn and Anti Products analytical_workflow start Crude Reaction Product purification Purification (Column Chromatography or Recrystallization) start->purification nmr ¹H NMR Spectroscopy purification->nmr integration Signal Integration nmr->integration dr_determination Diastereomeric Ratio (d.r.) Calculation integration->dr_determination end Confirmed Stereochemical Outcome dr_determination->end

References

Validation

A Comparative Guide to the Synthetic Routes of 2-Phenyl-2-Butene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive review and comparison of the primary synthetic routes to 2-phenyl-2-butene (B127639), a valuable intermediate in organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary synthetic routes to 2-phenyl-2-butene (B127639), a valuable intermediate in organic synthesis. The following sections detail the most common and effective methods, presenting quantitative data, experimental protocols, and pathway visualizations to aid in methodological selection and optimization.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsReagents & ConditionsYield (%)E/Z RatioAdvantagesDisadvantages
Dehydration of 2-Phenyl-2-Butanol 2-Phenyl-2-butanolStrong acid catalyst (e.g., H₂SO₄, H₃PO₄), heatTypically highMixture, favors Zaitsev productSimple procedure, readily available starting material.Risk of rearrangement, formation of multiple isomers, harsh conditions.
Wittig Reaction Acetophenone (B1666503), Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH), aprotic solvent (e.g., THF)Good to highDependent on ylide stabilityHigh regioselectivity, milder conditions than elimination.Stoichiometric use of phosphonium (B103445) salt, formation of triphenylphosphine (B44618) oxide byproduct.
Isomerization of Phenylbutenes e.g., 2-Phenyl-1-buteneAcid or metal catalystVariableFavors thermodynamically stable isomerAtom economical.Requires specific starting isomer, potential for side reactions.
Catalytic Dehydrogenation 2-PhenylbutaneMetal catalyst (e.g., Pt/Al₂O₃), high temperatureModerate to highMixtureUtilizes simple alkane precursors.Requires high temperatures and specialized equipment, potential for side reactions.

Dehydration of 2-Phenyl-2-Butanol

The acid-catalyzed dehydration of 2-phenyl-2-butanol is a straightforward method for the synthesis of 2-phenyl-2-butene. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene, 2-phenyl-2-butene, is the major product over the less substituted 2-phenyl-1-butene.

Logical Relationship: Dehydration of 2-Phenyl-2-Butanol

2-Phenyl-2-butanol 2-Phenyl-2-butanol Protonation Protonation 2-Phenyl-2-butanol->Protonation + H+ Oxonium_Ion Protonated Alcohol (Oxonium Ion) Protonation->Oxonium_Ion Loss_of_Water Loss_of_Water Oxonium_Ion->Loss_of_Water - H2O Tertiary_Carbocation Tertiary Carbocation Loss_of_Water->Tertiary_Carbocation Deprotonation Deprotonation Tertiary_Carbocation->Deprotonation - H+ 2-Phenyl-2-butene 2-Phenyl-2-butene (Major Product) Deprotonation->2-Phenyl-2-butene 2-Phenyl-1-butene 2-Phenyl-1-butene (Minor Product) Deprotonation->2-Phenyl-1-butene

Caption: E1 mechanism for the dehydration of 2-phenyl-2-butanol.

Experimental Protocol:

Materials:

  • 2-phenyl-2-butanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

  • Place 2-phenyl-2-butanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and heat the mixture to distill the alkene products as they form. The boiling point of 2-phenyl-2-butene is approximately 175-177 °C.

  • Collect the distillate, which will contain a mixture of 2-phenyl-2-butene, 2-phenyl-1-butene, and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • The final product can be purified by fractional distillation.

Note on Stereoselectivity: The E1 mechanism is generally not stereospecific, and a mixture of (E)- and (Z)-2-phenyl-2-butene may be formed. The ratio can be influenced by the specific acid catalyst and reaction conditions.

Wittig Reaction

The Wittig reaction provides a highly regioselective route to 2-phenyl-2-butene. This method involves the reaction of acetophenone with the phosphorus ylide generated from ethyltriphenylphosphonium bromide. The nature of the ylide (unstabilized in this case) typically favors the formation of the (Z)-isomer.

Experimental Workflow: Wittig Synthesis of 2-Phenyl-2-Butene

cluster_0 Ylide Formation cluster_1 Wittig Reaction Ethyltriphenylphosphonium_bromide Ethyltriphenylphosphonium bromide Phosphorus_Ylide Ethylidenetriphenylphosphorane (Ylide) Ethyltriphenylphosphonium_bromide->Phosphorus_Ylide + Base Strong_Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Phosphorus_Ylide->Oxaphosphetane + Acetophenone Acetophenone Acetophenone 2-Phenyl-2-butene 2-Phenyl-2-butene Oxaphosphetane->2-Phenyl-2-butene Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine_oxide

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Phenyl-2-butene: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential informat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Phenyl-2-butene, a flammable aromatic hydrocarbon. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Phenyl-2-butene with appropriate safety measures. This compound is a flammable liquid and should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[3] Keep the chemical away from heat, sparks, and open flames, and use non-sparking tools when handling containers.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Phenyl-2-butene, which is essential for a comprehensive understanding of its physical and chemical properties.

PropertyValue
CAS Number 767-99-7; 2082-61-3
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Boiling Point 174 °C at 760 mmHg[5]
Flash Point 55.7 °C[5]
Density 0.879 g/cm³[5]

Step-by-Step Disposal Protocol

The disposal of 2-Phenyl-2-butene must be conducted in accordance with federal, state, and local environmental regulations.[6] Under no circumstances should this chemical be poured down the drain or disposed of with regular trash.[6][7][8]

  • Waste Identification and Segregation:

    • Clearly label a dedicated and compatible waste container as "Hazardous Waste: 2-Phenyl-2-butene, Flammable Liquid".[1][6]

    • Do not mix 2-Phenyl-2-butene waste with other chemical waste streams, particularly oxidizing agents, to prevent violent reactions.[2]

  • Waste Collection and Storage:

    • Collect the 2-Phenyl-2-butene waste in a sealable, chemical-resistant container. The original container is often a suitable option.[6][9]

    • Ensure the container is tightly closed when not in use to prevent the release of flammable vapors.[6][7]

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1][4] Flammable liquid storage cabinets are recommended.[1][9]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the 2-Phenyl-2-butene waste.[6]

    • Provide the waste disposal service with accurate information about the chemical and its composition.

  • Decontamination of Empty Containers:

    • Thoroughly empty any containers that held 2-Phenyl-2-butene.

    • The first rinse of the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous waste.[7]

    • After the initial rinse, the container can be washed with soap and water.

    • Deface or remove the original label before disposing of the clean, empty container in accordance with institutional guidelines.[7][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2-Phenyl-2-butene.

2-Phenyl-2-butene Disposal Workflow A Step 1: Identify & Segregate Waste Label a dedicated, compatible container. B Step 2: Collect & Store Waste Keep container sealed in a cool, ventilated area away from ignition sources. A->B C Step 3: Arrange Professional Disposal Contact EHS or a licensed waste disposal service. B->C D Step 4: Decontaminate Empty Containers Collect first rinse as hazardous waste. Deface label. C->D E Proper & Compliant Disposal Complete D->E

A flowchart outlining the key steps for the safe and compliant disposal of 2-Phenyl-2-butene.

References

Handling

Essential Safety and Operational Guide for Handling 2-Phenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Phenyl-2-butene. Adherence to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Phenyl-2-butene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Immediate Safety and Hazard Information

2-Phenyl-2-butene is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Phenyl-2-butene:

PropertyValue
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol [1]
Density 0.910 g/mL[3]
Boiling Point Not explicitly stated in search results
Melting Point -24 °C[3]
Flash Point Not explicitly stated in search results
Occupational Exposure Limits No specific occupational exposure limits were found in the search results. It is recommended to handle it in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2-Phenyl-2-butene is essential to minimize risk. The following operational plan outlines the necessary steps from preparation to post-handling cleanup.

Engineering Controls and Preparation
  • Ventilation: Always handle 2-Phenyl-2-butene in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[4][5]

  • Eye Wash and Safety Shower: Ensure that a calibrated and unobstructed eye wash station and safety shower are readily accessible in the immediate work area.

  • Fire Safety: Have a Class B fire extinguisher (or a multipurpose ABC extinguisher) readily available. Keep the chemical away from open flames, sparks, and other sources of ignition.[5][6][7] Use spark-proof tools and explosion-proof equipment.[4][5]

  • Spill Kit: A spill kit appropriate for flammable organic compounds should be available and personnel trained in its use.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Phenyl-2-butene:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][8]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.[2]
Body Protection A flame-retardant lab coat should be worn. For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls are recommended.
Respiratory Protection If work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Handling Procedure
  • Preparation: Before handling, ensure all necessary equipment and PPE are readily available and in good condition.

  • Dispensing: Carefully dispense the required amount of 2-Phenyl-2-butene in the chemical fume hood. Avoid generating mists or vapors.

  • Performing the Reaction: Conduct all experimental procedures involving 2-Phenyl-2-butene within the fume hood.

  • Storage: Store 2-Phenyl-2-butene in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4] It should be stored away from incompatible materials such as strong oxidizing agents.[5] The container should be protected from light.[2]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of 2-Phenyl-2-butene and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing 2-Phenyl-2-butene, including unused product and contaminated materials (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from ignition sources.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

    • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.[2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense prep_spill Ensure Spill Kit is Ready handle_reaction Perform Experiment handle_dispense->handle_reaction emergency_spill Contain Spill handle_dispense->emergency_spill handle_storage Store Properly handle_reaction->handle_storage emergency_fire Use Fire Extinguisher handle_reaction->emergency_fire emergency_exposure Use Safety Shower/Eyewash handle_reaction->emergency_exposure disposal_collect Collect Waste handle_reaction->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_handover Hand Over to EHS disposal_store->disposal_handover

Caption: Workflow for the safe handling of 2-Phenyl-2-butene.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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